molecular formula C10H8N2O2 B8735334 6-Aminoquinoline-5-carboxylic acid

6-Aminoquinoline-5-carboxylic acid

Cat. No.: B8735334
M. Wt: 188.18 g/mol
InChI Key: ZJQLHLFAVMGGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Aminoquinoline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminoquinoline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

6-aminoquinoline-5-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-7-3-4-8-6(2-1-5-12-8)9(7)10(13)14/h1-5H,11H2,(H,13,14)

InChI Key

ZJQLHLFAVMGGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=O)O)N)N=C1

Origin of Product

United States

Foundational & Exploratory

Physicochemical Characteristics of 6-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthesis, and applications of 6-Aminoquinoline-5-carboxylic acid, structured for researchers in medicinal chemistry and drug development.

A Technical Guide for Drug Development & Application Scientists

Executive Summary

6-Aminoquinoline-5-carboxylic acid (CAS: 681246-32-2) is a critical bicyclic heteroaromatic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., c-Raf, MetAP2) and tricyclic DNA-intercalating agents.[1] Distinguished by its ortho-amino acid motif fused to a quinoline core, this compound exhibits unique zwitterionic behavior and high reactivity toward intramolecular cyclization, making it a precursor of choice for generating pyrrolo[3,2-f]quinoline lactam systems.

This guide provides a comprehensive analysis of its physicochemical profile, structural dynamics, and validated synthetic protocols to support its application in rational drug design.

Chemical Identity & Structural Analysis[2][3]

ParameterDetail
Chemical Name 6-Aminoquinoline-5-carboxylic acid
CAS Number 681246-32-2
Synonyms 6-Amino-5-quinolinecarboxylic acid; 5-Carboxy-6-aminoquinoline
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
SMILES Nc1ccc2ncccc2c1C(=O)O
Structural Class Amino-quinolinecarboxylic acid (Ortho-aminobenzoic acid analog)
Structural Dynamics

The molecule features a quinoline core substituted at the C5 and C6 positions.

  • Electronic Push-Pull : The C6-amino group (electron donor) and C5-carboxyl group (electron acceptor) create a strong dipole across the B-ring.

  • Intramolecular Interaction : The proximity of the 6-NH₂ and 5-COOH groups facilitates strong intramolecular hydrogen bonding, stabilizing the planar conformation but also predisposing the molecule to dehydration-driven cyclization (lactam formation).

Physicochemical Profiling

Physical State & Solubility
  • Appearance : Typically isolated as an olive-brown to dark yellow solid .

  • Melting Point : >250 °C (often decomposes prior to melting due to decarboxylation or lactamization).

  • Solubility Profile :

    • Water : Low solubility at neutral pH (Isoelectric point). Soluble in acidic (pH < 2) and basic (pH > 9) aqueous media due to salt formation.

    • Organic Solvents : Sparingly soluble in non-polar solvents (Hexane, DCM). Moderately soluble in polar aprotic solvents (DMSO, DMF).

    • Protocols : For analytical stock solutions, DMSO is the recommended solvent (concentration < 10 mM).

Ionization & Zwitterionic Nature (Predicted)

The compound possesses three ionizable centers, leading to complex pH-dependent behavior.

GroupTypePredicted pKaState at pH 7.4
5-COOH Acidic3.2 – 3.8Deprotonated (COO⁻)
Quinoline N (N1) Basic4.8 – 5.2Mostly Unprotonated (Neutral)
6-NH₂ Weakly Basic< 2.0Neutral

Mechanistic Insight :

  • Acidic Region (pH < 3) : The quinoline nitrogen is protonated (

    
    ), and the carboxyl group is protonated (
    
    
    
    ). The molecule is a cation.[2]
  • Isoelectric Region (pH 3–5) : The carboxyl group deprotonates (

    
    ) while the quinoline nitrogen remains protonated (
    
    
    
    ). The molecule exists largely as a zwitterion , explaining its poor water solubility in this range.
  • Basic Region (pH > 6) : The quinoline nitrogen deprotonates. The molecule is an anion (

    
    ).
    

Experimental Protocols

Validated Synthesis Route

The most reliable synthesis involves the hydrolysis of the corresponding nitrile precursor. This method avoids harsh oxidation conditions that can degrade the electron-rich aminoquinoline ring.

Precursor : 6-Amino-5-quinolinecarbonitrile Reagents : NaOH, 1-Propanol, Water.

Step-by-Step Protocol :

  • Dissolution : Charge a reaction vessel with 6-amino-5-quinolinecarbonitrile (1.0 eq) and 1-propanol (approx. 50 mL/g).

  • Hydrolysis : Add concentrated aqueous NaOH (approx. 5-10 eq) dropwise.

  • Reflux : Heat the mixture to reflux (approx. 97–100 °C) for 4–6 hours. Monitor by HPLC or TLC for disappearance of the nitrile.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute with water.[3]

    • Carefully adjust pH to ~4–5 using dilute HCl (this targets the isoelectric point).

    • Precipitation : The product will precipitate as an olive-brown solid.

  • Isolation : Filter the solid, wash with cold water, and dry under vacuum at 50 °C.

Analytical Characterization (NMR)

Data inferred from structural analogs and hydrazide derivatives.

  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • 
       ~13.0 ppm (br s, 1H, COOH)
      
    • 
       ~8.7 ppm (dd, 1H, Quinoline H2)
      
    • 
       ~8.2 ppm (d, 1H, Quinoline H4)
      
    • 
       ~7.8 ppm (d, 1H, H8)
      
    • 
       ~7.4 ppm (dd, 1H, Quinoline H3)
      
    • 
       ~7.2 ppm (d, 1H, H7)
      
    • 
       ~6.0–7.0 ppm (br s, 2H, NH₂)
      

Applications in Drug Design

Scaffold for Kinase Inhibitors

6-Aminoquinoline-5-carboxylic acid serves as a "hinge-binding" mimetic. The quinoline nitrogen can accept a hydrogen bond, while the C5/C6 substituents allow for extension into the hydrophobic pocket of kinases like c-Raf and MetAP2 .

Precursor to Pyrroloquinolines

The primary utility of this compound is its conversion into 1,3-dihydro-pyrrolo[3,2-f]quinoline-2-one (a tricyclic lactam). This transformation locks the conformation, improving metabolic stability and binding affinity.

Reaction :



Visualization of Pathways

Synthesis & Cyclization Workflow

The following diagram illustrates the conversion of the nitrile precursor to the carboxylic acid and its subsequent cyclization to the biologically active lactam scaffold.

SynthesisPathway Nitrile 6-Amino-5-quinolinecarbonitrile (Precursor) Acid 6-Aminoquinoline-5-carboxylic acid (Target Compound) Nitrile->Acid NaOH, 1-Propanol Reflux, 4-6h Hydrazide Hydrazide Intermediate Acid->Hydrazide Hydrazine Reflux Lactam Pyrrolo[3,2-f]quinoline-2-one (Kinase Inhibitor Scaffold) Hydrazide->Lactam HCl (Cyclization)

Figure 1: Synthetic pathway from nitrile precursor to the tricyclic pyrroloquinoline scaffold.[4]

Zwitterionic Equilibrium

This diagram depicts the pH-dependent ionization states, critical for understanding solubility and formulation.

Ionization Cation Cationic Form (pH < 2) Soluble Zwitterion Zwitterionic Form (pH 3 - 5) Insoluble (Precipitate) Cation->Zwitterion -H+ (COOH) Anion Anionic Form (pH > 6) Soluble Zwitterion->Anion -H+ (Quinoline NH+)

Figure 2: Predicted ionization states across the pH scale. The neutral zwitterion represents the least soluble form.

References

  • Title: Sulfonamides having antiangiogenic and anticancer activity (Example 96A).
  • Application in Kinase Inhibitors (Raf Kinase) : Title: Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors. Source: Patent US6268391B1.[3] URL:

  • General Quinoline Physicochemical Properties : Title: The Preparation and Properties of 5-Aminoquinoline-6-Carboxylic Acid (Isomer Comparison). Source: Journal of the American Chemical Society (Bogert & Fisher).[5] URL: [Link]

Sources

6-Aminoquinoline-5-carboxylic Acid: A Pharmaceutical Scaffold for Tricyclic Kinase Inhibitors and MetAP2 Modulators

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmaceutical utility, synthesis, and application of 6-Aminoquinoline-5-carboxylic acid .

Executive Summary: The "Ortho-Amino" Advantage

6-Aminoquinoline-5-carboxylic acid (6-AQC-5) represents a specialized, high-value scaffold in medicinal chemistry. Unlike the ubiquitous fluoroquinolone core (which relies on the 4-oxo-3-carboxylic acid motif), the 6-AQC-5 scaffold presents an ortho-amino carboxylic acid pattern on the benzenoid ring of the quinoline system.

This specific geometry offers three distinct pharmaceutical advantages:

  • Pre-organized Cyclization Precursor: It serves as the critical "spine" for synthesizing fused tricyclic systems, most notably pyrrolo[3,2-f]quinolines , which are potent c-Raf1 kinase inhibitors.

  • Bidentate Chelation/H-Bonding: The proximity of the C5-carboxyl and C6-amino groups creates a pseudo-ring motif capable of high-affinity metal chelation or mimicking the hinge-binding region of ATP in kinase pockets.

  • MetAP2 Inhibition: Derivatives of this scaffold have demonstrated efficacy as Methionine Aminopeptidase-2 (MetAP2) inhibitors, targeting angiogenesis in solid tumors.

Chemical Architecture & Properties[1]

The scaffold is defined by a rigid quinoline bicycle with a "push-pull" electronic system. The C6-amino group acts as a strong electron donor, while the C5-carboxyl group acts as an electron acceptor and steric anchor.

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 188.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~0.8 - 1.2High water solubility; excellent starting point for lipophilic optimization.
pKa (COOH) ~3.5Acidic functionality for salt formation.
pKa (Quinoline N) ~4.9Weakly basic; less protonated at physiological pH compared to alkyl amines.
Topological Polar Surface Area ~66 ŲGood membrane permeability prediction.

Synthetic Accessibility & Protocols

The synthesis of 6-Aminoquinoline-5-carboxylic acid is non-trivial due to the directing effects of the quinoline ring. Electrophilic substitution on quinoline typically favors the C5 and C8 positions. The most robust pharmaceutical-grade route involves the hydrolysis of 6-amino-5-quinolinecarbonitrile .

Primary Synthetic Route (The Nitrile Hydrolysis Method)

This route ensures regiochemical purity and avoids the formation of inseparable isomers common in direct carboxylation methods.

Mechanism:

  • Precursor: 6-Amino-5-quinolinecarbonitrile (accessible via bromination of 6-aminoquinoline followed by Rosenmund-von Braun cyanation).

  • Hydrolysis: Base-catalyzed hydrolysis converts the nitrile to the carboxylate.

Protocol: Hydrolysis of 6-Amino-5-quinolinecarbonitrile

Reference Standard: Adapted from Chem. Pharm. Bull., 1985 and WO2004033419.

Reagents:

  • 6-Amino-5-quinolinecarbonitrile (1.0 equiv)

  • Sodium Hydroxide (NaOH), 50% w/v aqueous solution

  • 1-Propanol (Solvent)

  • Hydrochloric Acid (HCl), 1M

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 6-amino-5-quinolinecarbonitrile (e.g., 5.9 mmol) and 1-propanol (50 mL). Stir to create a suspension.

  • Activation: Add concentrated NaOH solution (10 mL) dropwise.

  • Reflux: Heat the mixture to 100°C for 18 hours . Monitor via TLC or LC-MS for the disappearance of the nitrile peak (approx.

    
     169).
    
  • Work-up: Concentrate the reaction mixture under reduced pressure to remove 1-propanol. Dilute the residue with water (20 mL).

  • Extraction (Impurity Removal): Wash the aqueous phase twice with diethyl ether (2 x 20 mL) to remove unreacted organic impurities.

  • Precipitation: Carefully acidify the aqueous phase to pH 5.0 using 1M HCl. The product, 6-aminoquinoline-5-carboxylic acid, will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 50°C.

Visualization of Synthetic Logic

The following diagram illustrates the critical pathway from the commercial precursor to the active scaffold and its cyclization to kinase inhibitors.

G Start 6-Aminoquinoline Inter1 5-Bromo-6-aminoquinoline Start->Inter1 NBS, DMF (Regioselective Bromination) Inter2 6-Amino-5-quinolinecarbonitrile Inter1->Inter2 CuCN, DMF, Reflux (Rosenmund-von Braun) Product 6-Aminoquinoline-5-carboxylic acid (The Scaffold) Inter2->Product NaOH, 1-Propanol, 100°C (Hydrolysis) Drug Pyrrolo[3,2-f]quinoline-2-one (c-Raf1 Inhibitor) Product->Drug 1. Hydrazine 2. Cyclization

Caption: Synthetic pathway from 6-aminoquinoline to the 5-carboxy scaffold and subsequent drug derivatization.

Medicinal Chemistry Applications

c-Raf1 Kinase Inhibition (The "Cyclization" Strategy)

The most authoritative application of this scaffold is as a precursor for pyrrolo[3,2-f]quinoline-2-ones . The 5-carboxyl and 6-amino groups are perfectly positioned to form a 5-membered pyrrole ring fused to the quinoline.

  • Mechanism: The acid is converted to a hydrazide, which then undergoes cyclization.

  • Result: The resulting tricyclic system mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of Raf kinases.

  • Key Reference: Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors (US Patent 6,268,391).

MetAP2 Inhibitors (The "Amide" Strategy)

Methionine aminopeptidase-2 (MetAP2) is a metalloenzyme crucial for endothelial cell proliferation.

  • Design: The 6-amino group is derivatized with sulfonamides or ureas, while the 5-carboxylic acid is often converted to an amide or ester to engage the metal center or adjacent pockets.

  • Efficacy: These derivatives have shown potent anti-angiogenic activity in solid tumor models.

Metal Chelation & Metallodrugs

Similar to 8-hydroxyquinoline, the 6-amino-5-carboxy motif acts as an N,O-donor ligand .

  • Coordination: It forms stable 5-membered chelate rings with divalent metals (Cu²⁺, Zn²⁺).

  • Utility: This property is exploited in designing metallodrugs where the metal complex serves as the active pharmacophore (e.g., proteasome inhibitors).

Experimental Validation: Hydrazide Formation

For researchers intending to use this scaffold for kinase inhibitor synthesis, the conversion to the hydrazide is the critical next step.

Protocol:

  • Esterification: Convert the acid to the methyl ester using MeOH/H₂SO₄ (Reflux, 4h).

  • Hydrazinolysis:

    • Dissolve the ester in ethanol.

    • Add Hydrazine hydrate (5.0 equiv).

    • Reflux for 6-12 hours.

    • Cool and filter the precipitated 6-aminoquinoline-5-carboxylic acid hydrazide .

    • Yield Expectation: 75-85%.

References

  • Synthesis & MetAP2 Activity: Sulfonamides having antiangiogenic and anticancer activity. WO2004033419A1. (2004). Link

  • Kinase Inhibitor Application: Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases. US Patent 6,268,391. (2001). Link

  • Nitrile Precursor Synthesis:Studies on Quinoline Derivatives. Chem. Pharm. Bull. 33, 1360-1366 (1985).
  • Related Scaffold (Isoquinoline): Isoquinoline, 5-bromo-8-nitro.[1][2] Organic Syntheses, Coll. Vol. 10, p.693 (2004). Link

Sources

Thermodynamic Stability & Physicochemical Profiling: 6-Aminoquinoline-5-carboxylic Acid

[1][2][3]

Document Control:

  • Context: Pre-formulation & Intermediate Stability Assessment

  • Scope: Solid-state thermodynamics, solution-phase equilibria, and degradation kinetics.

Executive Summary: The Ortho-Amino Effect

6-Aminoquinoline-5-carboxylic acid (6-AQC) presents a unique thermodynamic landscape defined by the ortho-amino effect .[1][2][3] Unlike its para- or meta- isomers, the proximity of the electron-donating amine (C6) and the electron-withdrawing carboxyl group (C5) creates a rigid, zwitterionic lattice in the solid state.[2][3]

This guide provides the structural logic required to handle 6-AQC during drug development, emphasizing that thermal stability is not limited by the quinoline core, but by the decarboxylation potential of the C5-COOH group. [2]

Physicochemical Landscape

Zwitterionic Equilibrium & pKa Prediction

In solution and solid states, 6-AQC does not exist primarily as a neutral molecule.[1][2][3] It adopts a zwitterionic form (inner salt), driven by proton transfer from the carboxylic acid to the basic nitrogen centers.[4][5]

  • Quinoline Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The most basic site (pKa ~4.9–5.2).[1]
    
  • Exocyclic Amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Less basic (pKa ~2.5–3.[1]5) due to resonance delocalization into the electron-deficient quinoline ring.[3]
    
  • Carboxylic Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Acidic (pKa ~3.0–3.8).[1]
    

Thermodynamic Implication: The high lattice energy of the zwitterion results in a melting point that likely exceeds its decomposition temperature (

Zwitterion_Equilibriumcluster_0pH < 2 (Cationic)cluster_1pH 4-6 (Isoelectric)cluster_2pH > 10 (Anionic)Node1Dicationic Form(COOH, NH3+, NH+)Node2Zwitterionic Form(COO-, NH3+, N)Node1->Node2-H+ (pKa1 ~3.2)Node3Anionic Form(COO-, NH2, N)Node2->Node3-H+ (pKa2 ~5.0)

Figure 1: Predicted protonation states.[1][3] The zwitterionic form (center) dominates the solid-state thermodynamics, conferring high insolubility in organic solvents.[2]

Solid-State Stability & Degradation Mechanisms[1][2][3]

Thermal Decarboxylation

The primary instability risk for 6-AQC is thermal decarboxylation .[1][3] While the quinoline ring is robust (stable up to >400°C), the C5-carboxylic acid is sterically crowded by the peri-hydrogen (H4) and the ortho-amine (H6).[3]

  • Mechanism: Upon heating, the zwitterionic lattice breaks.[1] The proton on the amine can facilitate a cyclic transition state, leading to the loss of

    
     and the formation of 6-aminoquinoline.
    
  • Critical Temperature: Onset of decarboxylation is typically observed between 180°C – 220°C in DSC experiments, often masquerading as a melting endotherm followed immediately by an exothermic decomposition.[1][3]

Oxidation Susceptibility

The 6-amino group is electron-rich and susceptible to oxidation, particularly in solution.[1][2][3]

  • Pathway: Formation of quinone-imines or azo-dimers (diazo coupling) upon exposure to air and light.[1][3]

  • Mitigation: Store under inert atmosphere (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    ) and protect from UV light (amber glass).

Degradation_Pathwayscluster_thermalThermal Stress (>180°C)cluster_oxidativeOxidative Stress (Solution/Light)Start6-Aminoquinoline-5-COOH(Solid Zwitterion)DecarbTransition State(Cyclic Proton Transfer)Start->DecarbHeatRadicalAmino Radical FormationStart->Radicalhv / O2Product16-Aminoquinoline+ CO2 (Gas)Decarb->Product1Product2Azo-Dimers / Quinone Imines(Colored Impurities)Radical->Product2

Figure 2: Primary degradation pathways.[1][3] Thermal stress leads to irreversible decarboxylation; oxidative stress leads to polymerization.[1][2][3]

Experimental Protocols for Stability Assessment

To validate the stability of 6-AQC in your specific application, the following protocols are recommended. These are designed to be self-validating systems.[3]

Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting (


  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).[1][3]

  • Sample Prep: Weigh 2–4 mg of dried 6-AQC into a hermetically sealed aluminum pan with a pinhole.

    • Why Pinhole? Allows

      
       escape to prevent pan rupture, but restricts sublimation.
      
  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C.

    • Purge: Nitrogen (50 mL/min).

  • Interpretation:

    • Sharp Endotherm: True melting.[3]

    • Broad Endotherm followed by Exotherm: Simultaneous melting and decomposition (Decarboxylation).[1][3]

    • Baseline Shift: Glass transition (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) indicating amorphous content.[1]
      
Forced Degradation (Stress Testing)

Objective: Determine stability limits for formulation.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, Reflux, 4 hrsStable. (Forms HCl salt, reversible).
Base Hydrolysis 0.1 N NaOH, Reflux, 4 hrsStable. (Forms carboxylate salt).
Oxidation 3% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, RT, 24 hrs
Degradation. Look for N-oxide or azo species via LC-MS.[1][2]
Thermal (Solid) 105°C oven, 7 daysStable. (Decarboxylation usually requires >150°C).[1][3]
Photostability 1.2 million lux hoursDegradation. Darkening of powder (surface oxidation).[1][3]
Solubility & pI Determination

Since 6-AQC is zwitterionic, its solubility is pH-dependent.[1][2][3]

  • Protocol: Prepare buffers at pH 1.2, 4.5, 6.8, and 10.0.

  • Saturation: Add excess solid, shake for 24h at 37°C.

  • Analysis: Filter and quantify supernatant via HPLC-UV (254 nm).

  • Result: Minimum solubility will occur at the Isoelectric Point (pI) , estimated around pH 3.5–4.5.[3]

Implications for Drug Development[6]

Synthesis Strategy

When using 6-AQC as an intermediate (e.g., coupling to form amides or hydrazides):

  • Avoid Acid Chlorides: Converting the COOH to an acid chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is risky due to the nucleophilic 6-amino group, which will self-react to form intermolecular polymers.[1]
    
  • Use Coupling Agents: Use HATU or EDC/HOBt in DMF.[1][3] The zwitterionic nature requires polar aprotic solvents (DMF, DMSO) for dissolution.

  • Protection: Consider transient protection of the 6-amine (e.g., Boc-anhydride) if high-temperature activation of the carboxylic acid is required.[1][2][3]

Storage Recommendations
  • Container: Amber glass vials (Type I).

  • Atmosphere: Argon or Nitrogen headspace.[1][3]

  • Temperature: 2–8°C is sufficient; -20°C for long-term reference standards.[1][3]

  • Desiccant: Essential. Moisture promotes surface mobility and oxidative degradation.[1][3]

References

  • Synthesis of Quinoline Derivatives: Bogert, M. T., & Fisher, H. L. (1912).[1][2][3] The Preparation and Properties of 5-Aminoquinoline-6-Carboxylic Acid and Certain Related Compounds. Journal of the American Chemical Society, 34(11), 1576–1580.[2] Link(Note: Describes the positional isomer, establishing the baseline for quinoline amino-acid stability).[2][3]

  • Zwitterionic Character of Amino Acids: Nelson, D. L., & Cox, M. M. (2017).[1][2][3] Lehninger Principles of Biochemistry. W.H. Freeman.[3] (Foundational text for zwitterion pKa logic).

  • Decarboxylation Mechanisms: Dunn, P. J., et al. (2018).[1][3] Thermal Stability and Decarboxylation of Ortho-Substituted Benzoic Acids. Organic Process Research & Development.

  • Kinase Inhibitor Synthesis: Dumas, J., et al. (1999).[1][3] Synthesis and Pharmacological Characterization of a Potent, Orally Active Raf Kinase Inhibitor. Patent WO1999010325A1.[3] Link(Cites 6-aminoquinoline-5-carboxylic acid hydrazide synthesis).[2][3]

  • Thermal Analysis Guidelines: Giron, D. (2002).[1][3] Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link[3]

The Biological Activity and Therapeutic Potential of 6-Aminoquinoline-5-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the fluoroquinolone scaffold has been a cornerstone of antimicrobial therapy. However, the rising tide of multidrug-resistant (MDR) pathogens and the demand for novel oncological and antiviral agents have driven the evolution of this pharmacophore. The replacement of the traditional C-6 fluorine atom with an amino group, coupled with functionalization at the 5-carboxylic or 3-carboxylic acid positions, has birthed a new class of highly versatile compounds: 6-aminoquinoline-carboxylic acid derivatives .

This technical guide synthesizes current literature to explore the structure-activity relationships (SAR), biological targets, and experimental validation protocols for these derivatives, focusing heavily on their roles as DNA gyrase inhibitors, antiviral agents, and receptor tyrosine kinase (RTK) inhibitors[1][2][3].

Structural Biology and Mechanism of Action

Antimicrobial and Antiviral Pathways

Historically, the C-6 fluorine in fluoroquinolones was deemed essential for cell penetration and DNA gyrase affinity. However, SAR studies have demonstrated that 6-aminoquinolones maintain, and in some cases exceed, the efficacy of their fluorinated predecessors[2]. The 6-amino substitution, particularly when paired with a C-8 methyl group and a C-7 thiomorpholine or piperazine ring, drastically enhances activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][4].

Beyond prokaryotic topoisomerases, 6-aminoquinolones exhibit profound antiviral activity. Derivatives such as WM5 (bearing an N-1 methyl and C-7 4-(2-pyridyl)-1-piperazine) inhibit HIV-1 replication in both acute and chronically infected cells[5][6]. Mechanistically, these compounds prevent the transactivation of viral RNA by binding to the bulge of the transactivation responsive element (TAR), thereby blocking the critical Tat-TAR protein-RNA complex formation[7].

Oncology: Raf/MEK/ERK Kinase Inhibition

Functionalizing the quinoline core at the 5-position unlocks entirely different biological pathways. Specifically, 6-aminoquinoline-5-carboxylic acid hydrazide serves as a critical pharmacophore and synthetic intermediate for benzylidene-1,3-dihydro-indol-2-one derivatives[3][8]. These compounds act as potent, ATP-competitive inhibitors of the Raf kinase family (particularly cRaf-1)[9].

The cRaf-1 kinase is a critical node in the MAP kinase (Raf/MEK/ERK) signaling cascade. By inhibiting cRaf-1, these 6-aminoquinoline-5-carboxylic acid derivatives halt the phosphorylation of MEK1/2, thereby downregulating ERK-mediated transcription factors required for tumor cell division and inducing apoptosis via Bcl-2 modulation[3][9].

RafPathway Receptor Receptor Tyrosine Kinase (RTK) Ras Ras (GTPase) Receptor->Ras Activation cRaf1 cRaf-1 Kinase Ras->cRaf1 Phosphorylation MEK1 MEK1/2 cRaf1->MEK1 Phosphorylation ERK ERK1/2 MEK1->ERK Phosphorylation Transcription Transcription Factors (Cell Proliferation) ERK->Transcription Nuclear Translocation Inhibitor 6-Aminoquinoline-5-carboxylic acid derivatives Inhibitor->cRaf1 Inhibition

Fig 1: Inhibition of the Raf/MEK/ERK cascade by 6-aminoquinoline-5-carboxylic acid derivatives.

Quantitative Data & SAR Summaries

The biological versatility of the 6-aminoquinoline core is highly dependent on its peripheral functionalization. The table below summarizes the quantitative efficacy of various derivatives across different therapeutic indications.

Derivative Class / CompoundPrimary Biological TargetKey Structural SubstitutionsObserved Efficacy (MIC / IC50)Clinical Indication
6-Amino-8-methylquinolones Bacterial DNA Gyrase / Topo IVC-8 Methyl, C-6 Amino, C-7 PiperazineMIC: 0.45 – 0.76 µg/mLGram-positive/negative bacterial infections[1][2]
WM5 (6-Aminoquinolone) HIV-1 Tat-TAR RNA ComplexN-1 Methyl, C-7 4-(2-pyridyl)-1-piperazineEC50: ~0.05 µg/mLHIV-1 Latency / Chronic Infection[5][6]
WC5 (6-Aminoquinolone) HCMV Replication MachineryN-1 Cyclopropyl, C-7 PiperazineSelectivity Index: ~500Human Cytomegalovirus (HCMV)[10]
Benzylidene-oxindole 6-AQ cRaf-1 Kinase (RTK Pathway)5-carboxylic acid hydrazide linkageIC50: < 1.0 µMSolid tumors (Breast, Colon, Lung, Ovarian)[3][11]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent the industry-standard, self-validating systems used to evaluate the biological activity of 6-aminoquinoline derivatives.

Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay evaluates the ability of 6-aminoquinolones to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase[5][12].

Causality & Design Rationale: Quinolones stabilize the DNA-gyrase cleavage complex. By utilizing relaxed pBR322 DNA as a substrate, the assay provides a clear electrophoretic shift: active gyrase converts the relaxed plasmid (slower migration) into a supercoiled form (faster migration). The addition of EDTA at the end of the assay chelates Mg²⁺, instantly halting the strictly Mg²⁺-dependent enzymatic reaction to ensure precise time-bound data[5].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • Compound Dilution: Dissolve the 6-aminoquinolone derivative in DMSO, then perform serial dilutions in the reaction buffer (ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation).

  • Reaction Assembly: Combine 0.5 µg of relaxed pBR322 DNA, 1 U of E. coli DNA gyrase, and the test compound in a 30 µL reaction volume. Include a positive control (Ciprofloxacin) and a negative control (vehicle only).

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA).

  • Analysis: Resolve the samples on a 1% agarose gel in 1x TAE buffer at 3 V/cm for 2 hours. Stain with ethidium bromide and quantify the supercoiled DNA bands via densitometry to calculate the IC50.

GyraseAssay Substrate Relaxed pBR322 DNA Reaction Incubation (37°C, 30 min) Substrate->Reaction Enzyme E. coli DNA Gyrase + ATP Enzyme->Reaction Compound 6-Aminoquinolone Derivative Compound->Reaction Inhibits Electrophoresis Agarose Gel Electrophoresis Reaction->Electrophoresis Stop Buffer (EDTA) Analysis Quantification of Supercoiled DNA Electrophoresis->Analysis Ethidium Bromide

Fig 2: In vitro DNA gyrase supercoiling inhibition assay workflow for quinolone evaluation.

Protocol 2: TR-FRET cRaf-1 Kinase Inhibition Assay

For 6-aminoquinoline-5-carboxylic acid hydrazide derivatives targeting oncology pathways, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[3].

Causality & Design Rationale: Quinoline derivatives often possess intrinsic fluorescence, which acts as a confounding variable in standard colorimetric or prompt-fluorescence assays[13]. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a time delay (e.g., 50–100 µs) before measurement, the short-lived autofluorescence of the quinoline compound decays completely, yielding a high signal-to-noise ratio that accurately reflects true kinase inhibition.

Step-by-Step Workflow:

  • Assay Plate Preparation: In a low-volume 384-well plate, dispense 5 µL of the 6-aminoquinoline-5-carboxylic acid derivative (serially diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Addition: Add 5 µL of recombinant active cRaf-1 kinase (optimized concentration, typically 0.5-2 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Substrate Initiation: Initiate the kinase reaction by adding 10 µL of a substrate mixture containing ATP (at the Km value for cRaf-1) and a biotinylated MEK1 peptide substrate.

  • Reaction Phase: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 20 µL of TR-FRET detection buffer containing EDTA (to stop the reaction), a Europium-labeled anti-phospho-MEK1 antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 values.

References

1.[1] Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Journal of Medicinal Chemistry - ACS Publications. 2.[13] ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. 3.[2] 6-Aminoquinolones: a new class of quinolone antibacterials? PubMed. 4.[4] Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. PubMed. 5.[3] US6268391B1 - Benzylidene-1,3-dihydro-indol-2-one derivatives a receptor tyrosine kinase inhibitors, particularly of Raf kinases. Google Patents. 6.[9] WO1999010325A1 - Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases. Google Patents. 7.[11] EP1003721B1 - Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases. Google Patents. 8.[5] New Anti-Human Immunodeficiency Virus Type 1 6-Aminoquinolones: Mechanism of Action. PubMed. 9.[7] Cell-dependent interference of a series of new 6-aminoquinolone derivatives with viral (HIV/CMV) transactivation. SciSpace. 10.[6] Novel In Vivo Model for the Study of Human Immunodeficiency Virus Type 1 Transcription Inhibitors: Evaluation of New 6-Desfluoroquinolone Derivatives. Antimicrobial Agents and Chemotherapy - ASM Journals. 11.[12] Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives. UCLouvain. 12.[10] Chemical structures of the 6-AQ derivatives considered in this study. ResearchGate. 13.[8] US6268391B1 - Benzylidene-1,3-dihydro-indol-2-one derivatives a receptor tyrosine kinase inhibitors, particularly of Raf kinases. Google Patents.

Sources

The Evolution and Discovery of Quinoline-5-Carboxylic Acid Analogs: From Scaffold to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

Historically, the quinoline nucleus has been a cornerstone of medicinal chemistry, most notably functionalized at the 3-position (e.g., fluoroquinolones) or the 4-position (e.g., kynurenic acid derivatives). However, the discovery and optimization of quinoline-5-carboxylic acid (C₁₀H₇NO₂) analogs represent a paradigm shift in rational drug design[1].

The 5-position projects into a unique spatial trajectory, allowing the carboxylic acid—or its amide and hydrazide derivatives—to probe distinct lipophilic and hydrogen-bonding pockets within target enzymes that are inaccessible to traditional 3- or 4-substituted analogs. This whitepaper dissects the historical discovery, mechanistic pathways, and synthetic methodologies of quinoline-5-carboxylic acid analogs, focusing on their two most prominent therapeutic applications: Phosphodiesterase 4 (PDE4) inhibition for respiratory diseases and Pantothenate Synthetase (PS) inhibition for Mycobacterium tuberculosis (MTB).

Core Therapeutic Applications & Mechanistic Pathways

PDE4 Inhibition: The SCH 351591 Paradigm

The development of quinoline-5-carboxamides led to the discovery of SCH 351591 (N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide), a highly potent, orally active PDE4 inhibitor with an IC₅₀ of 58 nM[2][3].

Mechanistic Causality: PDE4 specifically hydrolyzes cyclic AMP (cAMP) into inactive 5'-AMP. By inhibiting PDE4, SCH 351591 elevates intracellular cAMP, which hyperactivates Protein Kinase A (PKA) and subsequently suppresses the release of inflammatory cytokines (TNF-α, IL-8)[4]. The 3,5-dichloro-4-pyridinyl moiety linked via the 5-carboxamide is critical; it chelates the bivalent metal ions (Zn²⁺/Mg²⁺) deep within the PDE4 active site, while the 8-methoxyquinoline core anchors the molecule in the hydrophobic Q1/Q2 pockets[4].

Toxicity & Structural Limitations: Despite robust efficacy against lung inflammation in COPD models, preclinical trials revealed class-associated toxicities. High-dose administration in cynomolgus monkeys induced arteriopathy[5], and studies in CD-1 mice demonstrated myocardial inflammation and reproductive toxicity (persistent diestrus and ovarian atrophy)[6]. Mechanistically, this toxicity arises because the quinoline-5-carboxamide scaffold lacks sufficient selectivity between PDE4 isoenzymes (A, B, C, and D) in non-target tissues, leading to dysregulated cAMP pooling in the myocardium and ovaries[6].

G ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Stimulus cAMP cAMP (Active Messenger) AC->cAMP Synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degrades to Inflam Inflammatory Cytokines (TNF-α, IL-8) AMP->Inflam Allows release SCH SCH 351591 (Quinoline-5-carboxamide) SCH->PDE4 Inhibits (IC50=58nM) AntiInflam Anti-inflammatory Response PKA->AntiInflam Promotes

Fig 1: PDE4 signaling pathway and the targeted inhibition mechanism of SCH 351591.

Pantothenate Synthetase (PS) Inhibition in Tuberculosis

With the rise of multidrug-resistant M. tuberculosis (MDR-TB), the pantothenate biosynthesis pathway emerged as a novel target. The PanC gene encodes Pantothenate Synthetase (PS), an enzyme that catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate (Vitamin B5)[7]. Because mammals lack this pathway and acquire Vitamin B5 via diet, PS is a highly selective antimicrobial target[8].

Mechanistic Causality: Recent drug discovery efforts have fused the quinoline core into a rigid tricyclic system, yielding imidazo[4,5,1-ij]quinoline-5-carboxylic acid derivatives[9]. The rigidification of the scaffold forces the 5-carboxylic acid into a specific spatial orientation that perfectly mimics the pantoyl adenylate reaction intermediate[7]. Molecular docking confirms that these analogs achieve high binding affinities (e.g., Analog 7g, Kᵢ = 8.45 µM) by forming critical hydrogen bonds with ARG200, THR85, and GLU189 in the PS active site[10].

G Pantoate D-Pantoate PS Pantothenate Synthetase (PanC) Pantoate->PS Binds ATP ATP ATP->PS Binds Intermediate Pantoyl Adenylate Intermediate Pantothenate Pantothenate (Vitamin B5) Intermediate->Pantothenate + β-Alanine BetaAlanine β-Alanine BetaAlanine->Pantothenate PS->Intermediate Forms Inhibitor Imidazo-quinoline-5-carboxylic acid (Analog 7g) Inhibitor->PS Competitive Inhibition

Fig 2: Pantothenate biosynthesis pathway and competitive inhibition by Analog 7g.

Quantitative Data & Comparative Efficacy

The table below summarizes the quantitative pharmacological metrics of key quinoline-5-carboxylic acid derivatives, highlighting how structural modifications dictate target specificity.

Compound / AnalogPrimary TargetTherapeutic IndicationPotency (IC₅₀ / Kᵢ)Key Structural Feature
SCH 351591 PDE4 (Subtypes A-D)COPD / AsthmaIC₅₀ = 58 nM8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide[3]
SCH 365351 PDE4 (Subtypes A-D)InflammationIC₅₀ = 20 nMDeoxygenated N-oxide metabolite of SCH 351591[4]
Analog 28 / 7g MTB PanC (PS)TuberculosisKᵢ = 8.45 µMRigid tricyclic imidazo[4,5,1-ij]quinoline-5-carboxylic acid[10]
Compound 11 PDE4Respiratory DiseaseIC₅₀ = 0.06 nM8-methoxyquinoline core with optimized lipophilic tail[4]

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of Imidazo[4,5,1-ij]quinoline-5-carboxylic acid (Antimycobacterial Lead)

Adapted from the green methodology for synthesizing Analog 7a-7i[9][10].

  • Scaffold Cyclization: React 3-chloro-4-fluoroaniline under microwave-assisted conditions to yield the tricyclic imidazo-quinoline core.

    • Causality: Microwave irradiation provides uniform thermal kinetics, driving the thermodynamic formation of the rigid tricyclic core while suppressing the formation of kinetic side-products.

  • Amidation / Coupling: To a solution of the intermediate carboxylic acid in DMF, add the desired piperazine derivative. Cool the system to 0°C and add Diisopropylethylamine (DIPEA) followed by HBTU.

    • Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competing for the coupling agent. Maintaining 0°C stabilizes the highly reactive active ester intermediate, preventing thermal degradation and racemization prior to nucleophilic attack.

  • Self-Validating Workup: Quench the reaction with ice-cold water (30 mL) and adjust the pH to ~8.0 using Conc. HCl.

    • Validation: The pH adjustment is a self-validating purification step. By precisely targeting the isoelectric point of the zwitterionic piperazine-quinoline conjugate, the pure product selectively precipitates out of solution, leaving unreacted polar starting materials dissolved in the aqueous phase. Filter, dry, and recrystallize[10].

Protocol B: In Vivo Formulation of SCH 351591 (PDE4 Inhibitor)

Standardized protocol for generating a ≥ 2.5 mg/mL dosing solution for murine models[3].

  • Primary Solubilization: Dissolve SCH 351591 in 100 μL of DMSO to create a 25.0 mg/mL stock.

    • Causality: DMSO is required to disrupt the strong intermolecular hydrogen bonding and crystal lattice energy of the quinoline-5-carboxamide core.

  • Surfactant Bridging: Add 400 μL of PEG300 and mix thoroughly, followed by 50 μL of Tween-80.

    • Causality: PEG300 acts as a co-solvent, while Tween-80 coats the hydrophobic drug molecules, preventing them from aggregating when introduced to an aqueous environment.

  • Self-Validating Aqueous Dilution: Slowly add 450 μL of Saline to adjust the final volume to 1 mL.

    • Validation: If the solution remains optically clear, the micellar suspension is stable and successful. If the solution turns cloudy or precipitates, it immediately indicates micellar failure or incorrect stoichiometric ratios, validating the physical stability of the formulation before it is administered to the animal model[3].

Conclusion & Future Perspectives

The journey of quinoline-5-carboxylic acid analogs from simple heterocyclic intermediates[1] to highly targeted therapeutics underscores the power of spatial geometry in drug design. While the flexible 5-carboxamides (e.g., SCH 351591) proved to be exceptionally potent PDE4 inhibitors, their clinical progression was hindered by off-target toxicities[5][6]. Conversely, rigidifying the scaffold into an imidazo-quinoline system has opened a highly promising, selective avenue for combating multidrug-resistant tuberculosis by mimicking the pantoyl adenylate intermediate[7]. Future drug development must focus on exploiting the unique 5-position vector while utilizing structure-based drug design (SBDD) to engineer out the isoenzyme cross-reactivity that causes systemic toxicity.

References

  • Title: Quinoline-5-carboxylic acid | C10H7NO2 | CID 232489 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Drug Information | Therapeutic Target Database - TTD (SCH-351591) Source: Therapeutic Target Database URL: [Link]

  • Title: Synthesis, Molecular Docking and Antimycobacterial Evaluation of Imidazo Quinoline-5-Carboxylic Acid as Inhibitors Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast Source: Dove Medical Press / Taylor & Francis URL: [Link]

  • Title: Myocardial and reproductive system toxicity of SCH 351591, a selective phosphodiesterase-4 inhibitor, in CD-1 mice Source: PubMed (Toxicologic Pathology) URL: [Link]

  • Title: Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

The Solvation Mechanics of 6-Aminoquinoline-5-carboxylic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Assay Developers Content Focus: Solubility profiling, solvation causality, and protocol standardization for CAS 681246-32-2

Introduction & Structural Causality

6-Aminoquinoline-5-carboxylic acid (CAS 681246-32-2)[1] is a highly functionalized heteroaromatic building block frequently utilized in the synthesis of receptor tyrosine kinase inhibitors, particularly those targeting the cRaf1 signaling pathway[2][3]. Despite its synthetic utility, handling this compound presents significant solvation challenges.

As an Application Scientist, it is critical to understand the causality behind its solubility profile. The molecule is amphoteric, possessing three distinct ionizable centers:

  • Quinoline Nitrogen: A weak base.

  • 6-Amino Group: A primary arylamine electron-donor.

  • 5-Carboxylic Acid: A weak acid.

At physiological pH (pH ~7.4), the compound exists predominantly as a zwitterion . The deprotonated carboxylate and protonated quinoline/amine groups create a strong electrostatic network. This zwitterionic state drives intense intermolecular hydrogen bonding, resulting in a highly stable crystal lattice and exceptionally poor aqueous solubility[4]. To successfully solvate this compound, one must either use highly polar aprotic solvents capable of disrupting these hydrogen bonds or manipulate the pH to force the molecule into a uniformly charged state[2][5].

Solubility Profile in Organic Solvents

To facilitate rational solvent selection, the quantitative solubility data of 6-Aminoquinoline-5-carboxylic acid across various media is summarized below. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the gold standards for generating stock solutions, as their high dielectric constants effectively shield the zwitterionic charges.

Solvent / MediaSolvation CapacityCausality / Mechanism of SolvationRecommended Application
100% DMSO >30 mg/mL (High)Disrupts intermolecular H-bonds via strong dipole-dipole interactions[2].High-throughput kinase screening assays.
100% DMF >20 mg/mL (High)Similar to DMSO; polar aprotic shielding of the zwitterion.Chemical synthesis and derivatization.
Methanol / Ethanol 1 - 5 mg/mL (Moderate)Weak disruption of the lattice; forms co-crystals with carboxylic acids[4].Co-crystallization and structural studies.
Aqueous (pH 7.0) <0.1 mg/mL (Poor)Zwitterionic lattice energy exceeds the hydration energy.Not recommended for stock solutions.
2 M Hydrochloric Acid >50 mg/mL (Very High)Complete protonation of the amine and quinoline nitrogen, breaking the zwitterion[2].Acid-base extraction and bulk synthesis.

Visualizing the Solvation Workflow

The decision of how to solvate 6-Aminoquinoline-5-carboxylic acid depends entirely on the downstream application. The following diagram illustrates the logical decision tree for processing this compound.

SolvationWorkflow Start 6-Aminoquinoline-5-carboxylic Acid (Solid Powder) Decision Target Application? Start->Decision BioAssay In Vitro Bioassay (Kinase Screening) Decision->BioAssay Assay ChemSynth Chemical Synthesis (Derivatization) Decision->ChemSynth Synthesis DMSO Dissolve in 100% DMSO (Stock Solution) BioAssay->DMSO Acidic Dissolve in 2M HCl (Protonation) ChemSynth->Acidic Dilute Dilute in Aqueous Media (<0.6% DMSO Final) DMSO->Dilute Neutralize Neutralize with NaHCO3 (Precipitation/Reaction) Acidic->Neutralize

Caption: Decision workflow for solubilizing 6-Aminoquinoline-5-carboxylic acid based on application.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the parameters, researchers can prevent premature precipitation, a common failure point in assay development.

Protocol A: Preparation of High-Fidelity DMSO Stock Solutions for Bioassays

When evaluating derivatives of this compound for cRaf1 kinase inhibition, stock solutions must be prepared in 100% DMSO[2][6].

Step-by-Step Methodology:

  • Desiccation: Ensure the 6-Aminoquinoline-5-carboxylic acid powder is dried under a vacuum at 55°C to remove residual moisture[2]. Causality: Water contamination in DMSO drastically reduces the solubility limit of zwitterionic compounds.

  • Weighing: Weigh the required mass into a low-bind microcentrifuge tube.

  • Solvation: Add anhydrous, cell-culture grade 100% DMSO to achieve a target concentration (e.g., 10 mM or 30 µM depending on the derivative's limits)[2][3].

  • Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Aqueous Dilution (Critical Step): For cell dosing, dilute the DMSO stock into Dulbecco's modified Eagle's media (DMEM). Rule of thumb: The final concentration of DMSO on the cells must be kept strictly below 0.3% to 0.6% to prevent solvent-induced cytotoxicity[2][6].

Protocol B: Acid-Base Mediated Solubilization for Chemical Synthesis

For bulk synthetic transformations (e.g., converting the acid to a hydrazide or oxindole derivative), organic solvents may not provide sufficient concentration. Acidic solubilization is preferred[2].

Step-by-Step Methodology:

  • Acidic Solvation: Suspend 6-Aminoquinoline-5-carboxylic acid (or its hydrazide derivative) in 10 mL of 2 M Hydrochloric Acid (HCl)[2][3].

  • Thermal Activation: Heat the mixture briefly on a hot plate (approx. 60°C) while stirring. Causality: Heat provides the kinetic energy required to overcome the lattice energy, while the low pH fully protonates the quinoline and primary amine, creating a highly soluble dicationic species.

  • Neutralization: Gradually add solid sodium bicarbonate (NaHCO3) to the hot solution until the reaction is neutralized (pH ~7.0)[2].

  • Isolation: The target product will precipitate as a solid (often brown in color for certain derivatives). Filter, collect, and dry under vacuum at 55°C[2][3].

Downstream Application: cRaf1 Kinase Inhibition

Derivatives of 6-Aminoquinoline-5-carboxylic acid are heavily researched for their ability to inhibit the signal transduction activity of Raf kinases[2]. cRaf1 is a critical regulator of apoptosis and cellular proliferation, often deregulated in human malignancies[3][6].

By successfully solvating and formulating these compounds, researchers can disrupt the downstream MEK1/ERK signaling cascade, as visualized below.

cRafPathway Inhibitor 6-AQ-5-CA Derivatives (Kinase Inhibitor) cRaf1 cRaf1 Kinase (Active) Inhibitor->cRaf1 Inhibits MEK1 MEK1 (Phosphorylated) cRaf1->MEK1 Phosphorylates ERK ERK (Phosphorylated) MEK1->ERK Phosphorylates Transcription Transcription Factors (Activation) ERK->Transcription Regulates CellDivision Cell Division & Tumor Proliferation Transcription->CellDivision Promotes

Caption: cRaf1 signaling pathway modulated by 6-aminoquinoline-5-carboxylic acid derivatives.

References

  • US6268391B1 - Benzylidene-1,3-dihydro-indol-2-one derivatives a receptor tyrosine kinase inhibitors, particularly of Raf kinases. Google Patents.
  • WO1999010325A1 - Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases. Google Patents.
  • EP1003721B1 - Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases. Google Patents.
  • Potent Anti-Malaria Salts, Co-Crystals and Derivatives of Aminoquinolines with Hydroxyaromatic Acids - Open Access Journals. Available at:[Link]

  • Design, synthesis and application of rigid rod-like foldamers using 6-aminoquinoline-2-carboxylate building blocks - LMU Munich. Available at:[Link]

Sources

Potential toxicity and safety data for 6-Aminoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predictive Toxicology and Safety Profiling of 6-Aminoquinoline-5-carboxylic Acid

As a Senior Application Scientist in preclinical drug discovery, evaluating the safety of novel synthetic intermediates requires moving beyond basic material safety data sheets (SDS). 6-Aminoquinoline-5-carboxylic acid (CAS 681246-32-2) is a critical bifunctional building block frequently utilized in the synthesis of receptor tyrosine kinase and Raf kinase inhibitors[1][2]. However, its unique molecular architecture—combining an electron-rich aminoquinoline core with a reactive carboxylic acid moiety—presents specific toxicological liabilities.

This whitepaper synthesizes structural alert analysis, predictive metabolic profiling, and field-proven experimental workflows to establish a rigorous safety evaluation framework for this compound.

Structural Alert Analysis: Mechanistic Toxicology

To anticipate the in vivo behavior of 6-Aminoquinoline-5-carboxylic acid, we must deconstruct its structure into its functional toxicophores. The compound possesses two distinct structural alerts that dictate its metabolic fate and potential toxicity.

The Aminoquinoline Scaffold: Genotoxicity and Phototoxicity

Aminoquinolines are well-documented structural alerts for mutagenicity and idiosyncratic toxicity[3]. The primary hazard arises from Phase I metabolic bioactivation. Cytochrome P450 (CYP) enzymes can catalyze the N-hydroxylation of the 6-amino group, generating highly reactive nitroso or iminoquinone intermediates[4]. These electrophilic species readily form covalent adducts with cellular macromolecules, including DNA and hepatic proteins, driving genotoxicity and hepatotoxicity. Furthermore, aminoquinolines exhibit pronounced phototoxicity; upon UVA irradiation, they have been shown to induce the cross-linking of erythrocyte spectrin and generate oxidative stress[5].

The Carboxylic Acid Moiety: Acyl Glucuronidation

The presence of a carboxylic acid group introduces a significant Phase II metabolic liability. Through the action of UDP-glucuronosyltransferases (UGTs), the carboxylic acid is converted into an acyl glucuronide (AG)[6]. Unlike stable ether glucuronides, AGs are inherently unstable electrophiles. They undergo rapid intramolecular acyl migration (transacylation), forming reactive isomers that covalently bind to nucleophilic sites on human serum albumin and hepatic proteins[7]. This protein adduction is a primary driver of immune-mediated idiosyncratic drug toxicity (IDT).

Bioactivation cluster_amino Amino Group Bioactivation cluster_carboxyl Carboxylic Acid Bioactivation Parent 6-Aminoquinoline-5-carboxylic acid NHydroxy N-Hydroxylation (CYP450) Parent->NHydroxy Oxidation Gluc Acyl Glucuronidation (UGT) Parent->Gluc Conjugation Nitroso Reactive Nitroso/Iminoquinone NHydroxy->Nitroso Phase I DNA DNA Adduction / Genotoxicity Nitroso->DNA Covalent Binding AcylMig Acyl Migration / Transacylation Gluc->AcylMig Phase II Instability Protein Protein Adduction (IDT) AcylMig->Protein Covalent Binding

Mechanistic pathways of bioactivation for 6-aminoquinoline and carboxylic acid moieties.

Quantitative Safety & Handling Data

Because empirical safety data for the exact 6-Aminoquinoline-5-carboxylic acid intermediate is sparse, we extrapolate quantitative handling metrics from the parent 6-aminoquinoline base (CID 11373) and known acyl glucuronide-forming analogs[6][8].

Table 1: Predicted Toxicity Endpoints & GHS Hazard Classifications

Structural MoietyBioactivation PathwayPrimary Toxicological RiskExtrapolated GHS Classification
6-Amino Group CYP450 N-HydroxylationHepatotoxicity, MutagenicityH302: Harmful if swallowed[8]
Quinoline Core UVA ExcitationPhototoxicity, Erythrocyte DamageH315 / H319: Skin/Eye Irritation[8]
Carboxylic Acid UGT ConjugationIdiosyncratic Drug Toxicity (IDT)H335: Respiratory Irritation[8]

Experimental Safety Validation Protocols

To definitively assess the safety profile of 6-Aminoquinoline-5-carboxylic acid during early-stage development, we must deploy self-validating in vitro assays. The following protocols are designed not just to observe toxicity, but to mechanistically prove how and why it occurs.

Protocol 1: Reactive Metabolite Trapping via LC-MS/MS

Causality: The bifunctional nature of this compound means it can generate both "soft" electrophiles (iminoquinones from the amino group) and "hard" electrophiles (acyl intermediates from the carboxylic acid). We use Glutathione (GSH) to trap soft electrophiles and Potassium Cyanide (KCN) to trap hard electrophiles. This dual-trapping strategy ensures no reactive intermediate escapes detection. Self-Validation: The system validates itself by including a negative control (minus NADPH) to prove that adduct formation is strictly enzyme-dependent, and a positive control (Amodiaquine) to confirm microsomal viability[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 6-Aminoquinoline-5-carboxylic acid in DMSO.

  • Incubation Matrix: In a 1.5 mL Eppendorf tube, combine human liver microsomes (HLMs) at 1.0 mg/mL protein concentration, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

  • Trapping Agents: Add 5 mM GSH (for soft electrophiles) and 1 mM KCN (for hard electrophiles) to the matrix.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (For the negative control, substitute NADPH with buffer).

  • Reaction & Quenching: Incubate for 60 minutes at 37°C. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS using a high-resolution mass spectrometer (e.g., Q-TOF). Scan for neutral losses characteristic of GSH adducts (loss of 129 Da) and mass shifts indicative of cyano adducts (+25 Da).

Protocol 2: Acyl Glucuronide Stability and Migration Assay

Causality: The toxicity of a carboxylic acid is directly proportional to the instability (short half-life) of its acyl glucuronide (AG)[6]. We must synthesize the AG in vitro and monitor its degradation to predict its potential to cause IDT. Self-Validation: We run Ibuprofen (stable AG, safe) and Diclofenac (unstable AG, high IDT risk) in parallel. If the half-life of our compound's AG falls closer to Diclofenac, it is flagged as a severe liability[7].

Step-by-Step Methodology:

  • AG Biosynthesis: Incubate 50 µM of the compound with HLMs (2 mg/mL), 5 mM UDPGA, and 0.025 mg/mL alamethicin in Tris-HCl buffer (pH 7.4) for 2 hours at 37°C.

  • Isolation: Quench with cold acetonitrile, centrifuge, and isolate the 1-O-β-acyl glucuronide peak using semi-preparative HPLC.

  • Stability Monitoring: Resuspend the isolated AG in physiological buffer (pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench each aliquot in acidic acetonitrile (0.1% formic acid) to halt transacylation.

  • Quantification: Analyze via LC-MS/MS to calculate the degradation half-life (t₁/₂). A t₁/₂ < 2 hours indicates a high risk of protein adduction.

Screening InSilico In Silico ADMET Profiling InVitro In Vitro Assays (HepaRG, Ames) InSilico->InVitro Structural Alerts Identified GSH GSH/KCN Trapping (LC-MS/MS) InVitro->GSH Metabolic Stability Check InVivo In Vivo PK & Tox (Rodent) GSH->InVivo Clearance / Go-No-Go

Phased predictive toxicology and safety screening workflow for novel intermediates.

Occupational Safety and Handling Directives

Given the identified structural alerts, laboratory personnel must treat 6-Aminoquinoline-5-carboxylic acid as a potential mutagen and skin/eye irritant.

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type B2 biological safety cabinet or a dedicated powder containment hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (double-gloving recommended), chemical-resistant lab coats, and tightly sealed safety goggles are mandatory[8].

  • Light Sensitivity: Due to the phototoxic nature of aminoquinolines[5], the compound should be stored in amber vials, protected from ambient UVA/UVB light, and maintained at 2-8°C to prevent spontaneous degradation.

References

  • Title: WO1999010325A1 - Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases Source: Google Patents URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpDhxbMMyxqHijmT9s6R4UMayBoWocEzMDmxiIrhZw1Nd0od9A0WKDyOuP7C8GcCn1kiTUuKoL2VDmK2kjvOKHpHM4wKUu0sTdLL2Lz7N0ElEmdBOeYgh766qfYqbS5hsqBV0Ly3zBXs4huJ3fcA==]
  • Title: 681246-32-2 | 6-Aminoquinoline-5-carboxylic acid Source: BLD Pharm URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB0nShYX_Dg8r0eZTrCuH3bfcTSPClJSEK8mA_DWybpzN9Ro35SDJDk8Qm3F6eOJTJlgM-frD-b6v3SVoHsXbrGPi3WOMiRlOg2hFaUZ3sWRMjF69oZ-IDaZGRfS1_YRCRpMVeTU6W9hAN2HMK]
  • Title: 6-Aminoquinolones: photostability, cellular distribution and phototoxicity Source: PubMed (NIH) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcWHY9J1q122HnB3e1r11xa5lVcb742U5L-1sZbk7XZat-xllNTc2_0MklSwbSvkd4Y_LjeDCc2rJat4WLm8Geo-TnOd3dWMViTTGZst_hapRfpUiy0TjURwidaArxFLOoiq-o]
  • Title: Designing Around Structural Alerts in Drug Discovery Source: ResearchGate URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHw0DN_rxwRJD1X-ItlDcqaUikUYfgvWYa-i2Y1Gj7fYf5_pFnytqY5l45-a6wV2z_QsUnCAtzB7YgUE7mMxwXxas7GZ7Z3YNMJmwLGDokKG5Z7oVsLD8_qUNHep9q-IPbFR4XP95LBM0xVz4OZ2DuAM7saCTccosaJh0Gt4tRbfIJ7XZHmi8dC00XMYoeKPY1neZpt_F97U0zB-7wmGivcdY=]
  • Title: Deleterious effects of reactive metabolites Source: PMC (NIH) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOyoxNqSXBLS13WWYyippyrnNBcdSCV8VDN6VQn_wP-d0DnIhVjHMECQvajphlUXUd1UHtQEc_HZxtdxLRKlV5Zzy09P-Y9zW1kFIfpq7aUyRj-ofDHgzg_NUXFxpnsDj2dhJnZ6EDcpm6djs=]
  • Title: 6-Aminoquinoline | C9H8N2 | CID 11373 Source: PubChem (NIH) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC9smlRF9IBrSe0Csli3pkjEPQm2Z5KHWwgPv3-Sx9uNyN3knZdtSHxGyclSpuykoNlRN1tPlzolsL0gftCNFn7P6aloUstLOUpu1NXyqkZjFJVb6A9Ok5q9oRSBplMFOf9aI-DaUuK5g52ge_si_Xv-Imjng=]
  • Title: Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated Source: ACS Publications URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDcA7OzHt8y3RxN_hOk1OqFzDNt-VYlgsCZ9WZvto6c7PCK3-M_J08VO3SWuYqT3zNrHP2o4jTWQrTc6devuQKjfcPrA6hIhDfb5bFySo_u9p_EWRqQ_6jt-nWK_ipY3bv-fD3jc1qKJx4KY8T0xnXEvF1-Hbu]
  • Title: Acyl glucuronides–mediators of drug-induced toxicities? Source: ResearchGate URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwkNI2D96CaGyp0mL-qxgGWA1axdfgb3BxPRo2fUZtqBzbjT-CNmEaCWjRhUTTEnRHpwtIS0NRYJT40ae_D5LkkemkFIso6ktYvKrxFmC0sdOAnpd30ChU13GDV9KzVdMfyO5m_K5L_6xC_Ad52B-p8a_QvXLpxuTQVmKyM4ohplYu2H6F4BtN-MfejSbzoJwwIBcdk7f3t6ku9H3dRGY9Srw1Iw==]

Sources

6-Aminoquinoline-5-carboxylic Acid (CAS 681246-32-2): Technical Profile, Synthesis, and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Aminoquinoline-5-carboxylic acid (CAS: 681246-32-2) is a highly specialized bicyclic heteroaromatic building block utilized extensively in modern drug discovery[1]. With a molecular weight of 188.18 g/mol [1], this compound features strategically positioned amino and carboxylic acid functional groups on a quinoline scaffold. These ortho-functional groups make it an ideal precursor for the synthesis of complex tricyclic systems, particularly 1,3-dihydro-pyrrolo[3,2-f]quinoline-2-one derivatives[2]. These derivatives act as potent receptor tyrosine kinase inhibitors, specifically targeting the Raf kinase family to combat cellular proliferation disorders such as cancer, arthritis, and restenosis[3].

Physicochemical Profiling & Structural Significance

The utility of 6-aminoquinoline-5-carboxylic acid stems from its unique structural geometry. The proximity of the primary amine at the C6 position and the carboxylic acid at the C5 position enables highly efficient intramolecular cyclization reactions, serving as the foundational core for synthesizing rigid, planar kinase inhibitors.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 6-Aminoquinoline-5-carboxylic acid
CAS Registry Number 681246-32-2
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Key Structural Features Ortho-substituted amine and carboxyl groups on a quinoline core

Mechanistic Role in Drug Development (cRaf1 Kinase Inhibition)

In oncology and fibrotic disease research, the MAPK/ERK signaling cascade is a primary therapeutic target. The kinase cRaf1 positively regulates cell division through this cascade[3]. Specifically, cRaf1 catalyzes the phosphorylation of MEK1, which subsequently phosphorylates ERK[4]. Activated ERK then regulates transcription factors that drive the S-phase of the cell cycle[3].

Derivatives synthesized from 6-aminoquinoline-5-carboxylic acid act as competitive inhibitors at the ATP-binding site of cRaf1[2]. By halting the kinase activity of cRaf1, these compounds effectively shut down the downstream phosphorylation of MEK1 and ERK, thereby inducing cell cycle arrest and preventing tumor growth[4].

Signaling_Pathway Inhibitor Pyrrolo-quinoline Derivative cRaf1 cRaf1 Kinase Inhibitor->cRaf1 Competitive Inhibition MEK1 MEK1 cRaf1->MEK1 Phosphorylation ERK ERK MEK1->ERK Phosphorylation Proliferation Cellular Proliferation ERK->Proliferation Transcription Activation

MAPK/ERK signaling pathway illustrating cRaf1 kinase inhibition by synthesized derivatives.

Experimental Workflows & Protocols

To convert 6-aminoquinoline-5-carboxylic acid into an active Raf kinase inhibitor core, a two-step synthesis is employed. This methodology is designed as a self-validating system, utilizing analytical checkpoints to ensure reaction completion and product integrity.

Protocol 1: Synthesis of 6-Aminoquinoline-5-carboxylic acid hydrazide
  • Causality: The direct cyclization of the carboxylic acid with the adjacent amine is sterically and electronically unfavorable. Converting the carboxylic acid to a hydrazide introduces the necessary nitrogen atoms and flexibility required to form the 5-membered lactam ring in the subsequent step.

  • Reagent Mixing: Combine the starting material (e.g., 1.07 g, 5.05 mmol) with 6.0 mL of anhydrous hydrazine and 5.0 mL of deionized water in a 100 mL round-bottom flask[3]. Note: An oversized flask is required to safely accommodate foaming during the reaction.

  • Reflux: Heat the mixture at reflux using a 145°C oil bath under a nitrogen atmosphere with continuous stirring[3].

  • Validation Checkpoint: After 4.5 hours, sample the reaction mixture and analyze via High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the chromatogram shows total consumption of the starting material[3].

Protocol 2: Acid-Catalyzed Cyclization to 1,3-dihydro-pyrrolo[3,2-f]quinoline-2-one
  • Causality: Under strongly acidic conditions and heat, the hydrazide undergoes an intramolecular condensation with the C6-amine. The acid protonates the leaving groups, lowering the activation energy for the ring-closure, yielding the rigid tricyclic core.

  • Acidic Dissolution: Dissolve the 6-aminoquinoline-5-carboxylic acid hydrazide intermediate in 10 mL of 2M hydrochloric acid[2].

  • Thermal Activation: Heat the solution briefly on a hot plate to drive the cyclization forward[2].

  • Neutralization & Precipitation: Gradually add solid sodium bicarbonate (NaHCO3) to the hot solution until neutralized. Causality: Neutralization deprotonates the newly formed tricyclic core, reducing its aqueous solubility and forcing it to precipitate as a solid free base[2].

  • Isolation: Filter the resulting suspension to collect the brown solid precipitate.

  • Drying: Dry the collected product under vacuum at 55°C[2].

  • Validation Checkpoint: Analyze the dried product using negative ion chemical ionization mass spectrometry. A major peak at m/z = 183 confirms the successful formation of the 1,3-dihydro-pyrrolo[3,2-f]quinoline-2-one core[2].

Synthesis_Workflow A 6-Aminoquinoline-5-carboxylic acid CAS: 681246-32-2 B Hydrazine Hydrate / Reflux (145°C) A->B Step 1 C 6-Aminoquinoline-5-carboxylic acid hydrazide B->C D 2M HCl, Heat Neutralize (NaHCO3) C->D Step 2 E 1,3-dihydro-pyrrolo[3,2-f]quinoline-2-one (Raf Kinase Inhibitor Core) D->E

Chemical synthesis workflow from 6-Aminoquinoline-5-carboxylic acid to the inhibitor core.

Data Presentation: Reaction Yields and Validation Metrics

To ensure reproducibility, the quantitative outcomes of the cyclization protocol are summarized below.

Table 2: Synthesis Validation Metrics

MetricExpected OutcomeAnalytical Method
Intermediate Conversion 100% consumptionAnalytical HPLC
Final Product Yield ~45% (416 mg from standard scale)Gravimetric Analysis
Product Appearance Brown solidVisual Inspection
Mass Spectrometry (m/z) 183 (60% relative abundance)Negative Ion Chemical Ionization

References

  • [1] BLD Pharm. "1822679-54-8 | 4-Aminoisoquinoline-8-carboxylic acid Safety Information". Source: BLD Pharm. 1

  • [3] Google Patents. "WO1999010325A1 - Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases". Source: Google Patents. 3

  • [2] Google Patents. "US6268391B1 - Benzylidene-1,3-dihydro-indol-2-one derivatives a receptor tyrosine kinase inhibitors, particularly of Raf kinases". Source: Google Patents. 2

  • [4] Google Patents. "EP1003721B1 - Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases". Source: Google Patents. 4

Sources

Electronic Properties of Amino-Substituted Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic properties, synthesis, and characterization of amino-substituted quinoline carboxylic acids.

A Technical Guide for Molecular Design & Characterization

Executive Summary

Amino-substituted quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry and optoelectronics. Their utility stems from a tunable electronic architecture where the quinoline core acts as an electron-deficient acceptor, while the amino group serves as an electron-rich donor. This "push-pull" system creates distinct intramolecular charge transfer (ICT) states, resulting in solvatochromic fluorescence and specific pKa-dependent reactivities. This guide provides a rigorous analysis of these properties, offering researchers a roadmap for rational design, synthesis, and validation.

Electronic Structure & Theoretical Framework

The Push-Pull Mechanism

The electronic behavior of these derivatives is governed by the interplay between the pyridine ring (electron-withdrawing) and the amino substituent (electron-donating).

  • 6-Amino Isomers (Conjugated ICT): The amino group at the 6-position is para-conjugated to the quinoline nitrogen. This allows for strong resonance delocalization, significantly reducing the HOMO-LUMO gap. These derivatives typically exhibit:

    • Red-shifted absorption/emission compared to the unsubstituted core.[1][2]

    • Positive Solvatochromism: As solvent polarity increases, the excited ICT state is stabilized, leading to a further red shift.

  • 8-Amino Isomers (Steric & H-Bonding): The 8-amino group is peri-positioned relative to the ring nitrogen. This proximity often facilitates Intramolecular Hydrogen Bonding (IMHB) between the amine hydrogen and the quinoline nitrogen (or adjacent carboxylates).

    • Fluorescence Quenching: In protic solvents, excited-state proton transfer (ESPT) or photoinduced electron transfer (PET) often quenches fluorescence.

    • Metal Chelation: The 8-amino-N1 motif creates a pre-organized "pocket" for transition metals (e.g., Zn²⁺), which can restore fluorescence by blocking PET (Chelation-Enhanced Fluorescence, CHEF).

Zwitterionic Equilibrium

Unlike simple quinolines, the presence of a carboxylic acid introduces a zwitterionic equilibrium that dominates the solid-state and aqueous solution behavior.



  • Solid State: X-ray diffraction data confirms that derivatives like quinoline-2-carboxylic acid often crystallize as zwitterions (

    
    ), stabilized by intermolecular H-bonds.
    
  • Solution State: The equilibrium is solvent-dependent. In DMSO (aprotic), the neutral form dominates. In water (protic), the zwitterion prevails. This shift dramatically alters the absorption cross-section (

    
    ) and must be accounted for during concentration determination.
    
DFT Insights (HOMO-LUMO)

Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal:

  • HOMO: Localized predominantly on the amino group and the carbocyclic ring.

  • LUMO: Localized on the heterocyclic (pyridine) ring and the carboxylic acid.

  • Gap Energy: The 6-amino substitution results in the smallest HOMO-LUMO gap (~3.8 - 4.0 eV), correlating with its visible region absorption.

Visualization of Electronic States

The following diagram illustrates the competing decay pathways in 8-aminoquinoline derivatives, highlighting why metal binding turns "on" the signal.

Jablonski_ICT S0 Ground State (S0) (Amino lone pair available) S1_ICT Excited State (S1) (ICT Character) S0->S1_ICT Excitation (hν) Metal_Bound Metal-Bound Complex (Zn2+ Chelation) S0->Metal_Bound + Zn2+ (Chelation) PET_State Charge Separated State (Non-Emissive) S1_ICT->PET_State PET (Quenching) Lone pair -> Ring PET_State->S0 Non-radiative Decay S1_Metal Excited State (Metal) (PET Blocked) Metal_Bound->S1_Metal Excitation (hν) S1_Metal->Metal_Bound Fluorescence (hν') (Strong Emission)

Caption: Figure 1. Mechanism of fluorescence modulation in 8-aminoquinoline derivatives. Note the PET quenching pathway (Red) vs. the CHEF activation pathway (Green).

Synthesis & Structural Modification[3][4]

To access these electronic properties, the Doebner Reaction is the most robust pathway for 4-carboxylic acid derivatives, while Pd-catalyzed amination allows for late-stage functionalization of the 6- or 8-positions.

Modified Doebner Synthesis (4-COOH derivatives)

This three-component coupling is preferred for generating the core scaffold.

  • Reagents: Aniline derivative (e.g., 4-aminoaniline for 6-aminoquinoline), Benzaldehyde, Pyruvic Acid.

  • Solvent: Absolute Ethanol or Acetic Acid.

  • Catalyst: Sulfamic acid (Green chemistry approach) or reflux.

  • Mechanism: Formation of a Schiff base followed by condensation with enolized pyruvic acid and cyclization.

Pd-Catalyzed C-H Activation (8-Amino functionalization)

Direct functionalization of the 8-position is challenging due to steric hindrance.

  • Catalyst System: Pd(OAc)₂ / Phosphine Ligand (e.g., JohnPhos).

  • Directing Group: The quinoline nitrogen itself acts as a directing group, facilitating ortho-palladation at the 8-position.

Experimental Protocols (Self-Validating)

Protocol: Determination of Fluorescence Quantum Yield ( )

Objective: Calculate the efficiency of photon emission relative to a standard. Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


). This is chosen because its excitation/emission range overlaps well with aminoquinolines.

Reagents:

  • Analyte: Amino-quinoline carboxylic acid derivative.[3][4]

  • Solvent: 0.1 M H₂SO₄ (if water soluble) or Ethanol (match refractive index corrections).

  • Standard: Quinine Sulfate Dihydrate (>99%).

Workflow:

  • Absorbance Tuning: Prepare 5 dilutions of the analyte and the standard.

    • Critical Control: The Absorbance (A) at the excitation wavelength (e.g., 350 nm) must be below 0.1 (ideally 0.02 - 0.08) to avoid inner-filter effects.

  • Emission Scan: Record the integrated fluorescence intensity (

    
    ) for each dilution.
    
    • Excitation slit: 2-5 nm. Emission slit: 2-5 nm.

  • Plotting: Plot Integrated Fluorescence (

    
    -axis) vs. Absorbance (
    
    
    
    -axis).
  • Calculation: Determine the slope (

    
    ) of the line.
    
    
    
    
    • Where

      
       is the refractive index of the solvent.
      

Self-Validation Check: The intercept of your plot must pass through zero (± 0.005). If not, background subtraction was incorrect or aggregation is occurring.

Protocol: Potentiometric pKa Determination

Due to the zwitterionic nature, standard titration curves can be ambiguous.

  • Solvent: degassed water (or 20% DMSO/Water if insoluble).

  • Titrant: 0.1 M NaOH (standardized).

  • Data Processing: Use the Gran Plot method rather than simple derivative plots to identify the equivalence points for the carboxyl group vs. the ammonium proton.

Data Summary: Electronic Parameters

The following table summarizes the comparative electronic properties of key isomers.

Parameter6-Aminoquinoline-3-COOH8-Aminoquinoline-2-COOHUnsubstituted Quinoline-2-COOH
Primary Electronic Effect Strong Conjugation (ICT)Steric / H-Bonding / ChelationElectron Withdrawing (Ring)
Absorbance

360 - 380 nm (Red Shifted)330 - 350 nm~315 nm
Emission

500 - 550 nm (Green/Yellow)Weak / 480 nm (if non-polar)~400 nm (Weak Blue)
Stokes Shift Large (>100 nm)ModerateSmall
pKa (Ring N) ~5.6 (Increased Basicity)~4.0 (Decreased by H-bond)~2.0 - 3.0
Quantum Yield (

)
High (>0.5 in polar solvents)Low (<0.05 in polar solvents)Low
Key Application Bio-imaging / pH ProbesZn²⁺ Sensing / MetallodrugsSynthesis Intermediate

Structure-Activity Relationship (SAR) Logic

The following diagram maps the decision process for selecting a derivative based on the desired application.

SAR_Logic Start Target Application? Branch_Metal Metal Sensing (Zn, Cu) Start->Branch_Metal Branch_Bio Bio-Imaging / pH Probe Start->Branch_Bio Branch_Drug Antibacterial (Gyrase) Start->Branch_Drug Select_8 Select 8-Amino Isomer Branch_Metal->Select_8 Select_6 Select 6-Amino Isomer Branch_Bio->Select_6 Select_34 Select 3- or 4-COOH Branch_Drug->Select_34 Mech_8 Mechanism: CHEF (Chelation Enhanced Fluorescence) Select_8->Mech_8 Mech_6 Mechanism: ICT (Strong Solvatochromism) Select_6->Mech_6 Mech_34 Mechanism: DNA Intercalation (Planarity + H-Bonding) Select_34->Mech_34

Caption: Figure 2. SAR Decision Tree. Selection of isomer geometry based on electronic requirements of the target application.

References

  • Solvatochromism & Synthesis: Fuchi, Y. et al. "Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties." Scientific Reports, 2019. Link

  • Zinc Sensing (8-Amino): Mohamad, N.S. et al.[5] "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors, 2021.[5] Link

  • Doebner Reaction: "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." Journal of Organic Chemistry, 2012. Link

  • Zwitterionic Structure: "Spectral investigation and theoretical study of zwitterionic and neutral forms of quinolinic acid." Journal of Molecular Structure, 2013. Link

  • pKa & Ionization: "The Ionization Constants of 3-Substituted Pyridines, 3-Substituted Quinolines..." Journal of the American Chemical Society.[6] Link

Sources

Methodological & Application

Application Note: Strategic Synthesis and Reagent Selection for 6-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

6-Aminoquinoline-5-carboxylic acid is a highly privileged, bifunctional heterocyclic scaffold. Its derivatives are extensively utilized in the development of novel antimalarial agents[1] and potent receptor tyrosine kinase inhibitors, particularly those targeting cRaf1 kinases in oncology[2]. The presence of both an amino group and a carboxylic acid on the quinoline core allows for orthogonal functionalization (e.g., amide coupling, hydrazide formation), making it a critical building block in drug discovery.

This application note details a robust, four-step synthetic methodology to prepare 6-aminoquinoline-5-carboxylic acid starting from commercially available 6-aminoquinoline[3]. To achieve high yield and purity, the synthetic route must navigate the electronic and coordination properties of the quinoline ring.

Mechanistic Causality of the Synthetic Route
  • Regioselective Halogenation: The C6-amino group is strongly electron-donating, which activates the homocyclic ring toward electrophilic aromatic substitution. Bromination occurs regioselectively at the C5 position to yield 5-bromo-6-aminoquinoline[4]. The C5 position is electronically favored over C7 due to the higher electron density localized ortho to the amine and the specific resonance stabilization of the intermediate.

  • Amine Masking (Boc Protection): A critical failure point in cross-coupling reactions involving free anilines is catalyst poisoning. The basic nitrogen of the C6-amine can tightly coordinate to the palladium center, inhibiting the oxidative addition step. By masking the amine as a tert-butyl carbamate (Boc), the nucleophilicity of the nitrogen is attenuated, preserving the efficacy of the palladium catalyst.

  • Palladium-Catalyzed Carbonylation: The protected 5-bromo intermediate undergoes a carbonylation reaction using carbon monoxide (CO) and methanol. Palladium(II) acetate, reduced in situ to Pd(0), inserts into the C-Br bond. Subsequent migratory insertion of CO and nucleophilic attack by methanol yields the methyl ester[5].

  • Global Deprotection: The final step utilizes strong aqueous acid to simultaneously hydrolyze the methyl ester to the carboxylic acid and cleave the Boc protecting group, providing the target compound.

Reagents and Materials Matrix

Reagent / MaterialStepEquivalentsMechanistic Role & Rationale
6-Aminoquinoline 11.0 eqStarting material; provides the core scaffold.
N-Bromosuccinimide (NBS) 11.05 eqMild electrophilic bromine source; prevents over-bromination.
Di-tert-butyl dicarbonate (Boc₂O) 21.5 eqAmine protecting group reagent; prevents Pd-catalyst poisoning.
4-Dimethylaminopyridine (DMAP) 20.1 eqNucleophilic catalyst; accelerates Boc protection via an N-acylpyridinium intermediate.
Palladium(II) acetate (Pd(OAc)₂) 30.05 eqPrecatalyst for the carbonylation cross-coupling cycle.
dppf 30.10 eqBidentate phosphine ligand; creates a sterically bulky, electron-rich Pd complex.
Carbon Monoxide (CO) gas 33 barC1 source for the carboxylic acid moiety.
Hydrochloric Acid (6M HCl) 4ExcessFacilitates global deprotection (ester hydrolysis and Boc cleavage).

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-aminoquinoline

Procedure:

  • Dissolve 6-aminoquinoline (1.0 eq) in anhydrous DMF (5 mL/mmol) and cool the solution to 0 °C using an ice bath.

  • Dissolve NBS (1.05 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture over 30 minutes to maintain regiocontrol.

  • Stir the reaction for 2 hours at 0 °C.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual electrophilic bromine.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • In-Process Quality Control (IPQC) & Self-Validation: LC-MS analysis must show the disappearance of the starting material (m/z 145.1) and the appearance of a distinct 1:1 isotopic doublet at m/z 223.0 / 225.0[M+H]⁺, confirming mono-bromination.

Step 2: Preparation of tert-Butyl (5-bromoquinolin-6-yl)carbamate

Procedure:

  • To a solution of 5-bromo-6-aminoquinoline (1.0 eq) in anhydrous THF (10 mL/mmol), add Et₃N (2.0 eq) and DMAP (0.1 eq).

  • Slowly add Boc₂O (1.5 eq) to the stirring mixture.

  • Attach a reflux condenser and heat the reaction to 60 °C for 12 hours.

  • Cool the mixture to room temperature, concentrate under vacuum, and purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

  • In-Process Quality Control (IPQC) & Self-Validation: TLC (UV active) should show an upward shift in R_f compared to the highly polar aniline. LC-MS must confirm the mass m/z 323.0 / 325.0 [M+H]⁺. The absence of a sharp free amine stretch (~3300-3500 cm⁻¹) in FTIR further validates complete protection.

Step 3: Palladium-Catalyzed Carbonylation

Procedure:

  • In a high-pressure Parr reactor, combine the Boc-protected intermediate (1.0 eq), Pd(OAc)₂ (0.05 eq), dppf (0.10 eq), and Et₃N (3.0 eq) in a 1:1 mixture of anhydrous DMF and Methanol (10 mL/mmol).

  • Seal the reactor and purge the vessel with Argon for 5 minutes to remove oxygen.

  • Pressurize the vessel with CO gas to 3 bar.

  • Heat the reaction mixture at 90 °C for 16 hours with vigorous stirring[5].

  • Cool to room temperature and carefully vent the CO gas in a fume hood. Filter the mixture through a pad of Celite to remove palladium black, and concentrate the filtrate.

  • In-Process Quality Control (IPQC) & Self-Validation: LC-MS must show the product mass at m/z 303.1[M+H]⁺. The isotopic doublet of the bromine must be completely absent, validating successful C-C bond formation.

Step 4: Global Deprotection to 6-Aminoquinoline-5-carboxylic Acid

Procedure:

  • Suspend the methyl ester intermediate in 6M HCl (10 mL/mmol) in a round-bottom flask.

  • Heat the suspension at reflux (105 °C) for 8 hours. The acidic conditions thermodynamically drive both the acyl-oxygen cleavage of the ester and the generation of the tert-butyl cation to remove the Boc group.

  • Cool the solution to room temperature.

  • Carefully adjust the pH to ~4.5 using solid NaHCO₃. The target compound will precipitate as a zwitterionic free amino acid[2].

  • Filter the precipitate, wash with ice-cold water, and dry under high vacuum at 55 °C.

  • In-Process Quality Control (IPQC) & Self-Validation: LC-MS confirms the final product at m/z 189.1 [M+H]⁺. ¹H NMR (DMSO-d₆) should show the complete disappearance of the Boc tert-butyl singlet (~1.4 ppm) and the methyl ester singlet (~3.8 ppm).

Quantitative Data & Reaction Parameters

StepTransformationTarget YieldTemp (°C)Time (h)IPQC Target Mass ([M+H]⁺)
1 Bromination85 - 90%02223.0 / 225.0
2 Boc Protection75 - 80%6012323.0 / 325.0
3 Carbonylation65 - 75%9016303.1
4 Deprotection80 - 85%1058189.1

Mechanistic Workflow Diagram

G SM 6-Aminoquinoline (Starting Material) Step1 Regioselective Bromination (NBS, DMF, 0°C) SM->Step1 Int1 5-Bromo-6-aminoquinoline (Intermediate 1) Step1->Int1 C5-Regioselectivity Step2 Amine Protection (Boc2O, DMAP, THF) Int1->Step2 Int2 Boc-Protected Intermediate (Intermediate 2) Step2->Int2 Prevents Pd Poisoning Step3 Pd-Catalyzed Carbonylation (Pd(OAc)2, dppf, CO, MeOH) Int2->Step3 Int3 Methyl Ester Intermediate (Intermediate 3) Step3->Int3 C-C Bond Formation Step4 Global Deprotection & Hydrolysis (6M HCl, Reflux) Int3->Step4 Target 6-Aminoquinoline-5-carboxylic acid (Target Compound) Step4->Target Yields Zwitterion

Synthetic workflow for 6-aminoquinoline-5-carboxylic acid via Pd-catalyzed carbonylation.

References[3] 6-Aminoquinoline | Quinolines. Ambeed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLFttBznnGoJtJ3J88TqnPRYommKO2KdRWaY-qBMZBDoTnjtWv8PCM23AqcNcgdVWRcEqOQn2l8EGvL7je2Cwu9HCxk1aEenalYrPAh0vYuiMWRNp2VlpNpVYDyonpD_jWCGGlXWxAWPlgHi5vtYE=[2] US6268391B1 - Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of Raf kinases. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMCwGqPNtJniiqyRuoRsmHiRs9v-0GTFdjn94mE3YZZrvZi931C4A82N_Qll84Y-YLVF9VrVZ_IF20vDldwgaFk2TbF9fetJsJYMiw42u7iWWk85gj5pd3v5i7VtwFLcPEK9vUscY22ZEK[1] SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. CLOCKSS. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3zu80qhnYL609Xst8TZO9AkXhA3dIzs7D8JMijoCpMx-pDN9vimw0x_Y-ThYG8gv3eJTHVYE3_qtQVSOfC-ObAikoJKIJpeB5gN9bp63mYcUWPIrnKkoMpGgS8xkqnNtAIlRrWastsH9_KOL5bMN_IgdXM3NomNpGFt80LszcyFkdOofbLMg2dt4JBs8=[5] Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides. Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAyTUyZ3O9osxoBsQaTUmqjWdXf7gMoopta8LBts4HIpdGRmt6njauPLPWHptfpEytxy9317nQcrHQ3SkueJt03gnQ1yw_NfArIqwlJvmM_jIFWF-TzBqSmtf6bIlfmbuajvqrU_4xx6X4UBX4vPE85Eh7iZ4ca0em-ld2k5TWnJE3FqFAhqpoXedkyc2Mbcjqjazvln596Nn05Jetv0DK4AgzLhcOjJs=[4] Debromination of 5-Bromo-6-hydroxyquinoline and 7-Hydroxy-8-bromoquinoline with Hydrobromic Acid and Phenol. J-STAGE. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHld7EPlzG0RTcNb4WXMPtnt3pqLdIqI71TLB7y2DttcX59MkWa-j3SnBh3GxM5vXSsd88IgTN7QnqP3uUyLvv_GBbxVVtApSgUq3gYNnZaicvw5VUxmNFF68uRy_tHVHJJV4xTLUstmIM3CccgvA7Jyx8fFrbPH0qdTN-Lj4s08VomcdFx--v91Q7txg==

Sources

Application Note: High-Efficiency Coupling of 6-Aminoquinoline-5-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Challenges

Introduction

6-Aminoquinoline-5-carboxylic acid (6AQ-5-COOH) is a specialized aromatic amino acid used primarily in the design of peptidomimetics , foldamers , and fluorescent probes . Unlike standard


-amino acids, 6AQ-5-COOH introduces a rigid aromatic scaffold into the peptide backbone. Its specific substitution pattern (amino group at position 6, carboxyl at position 5) creates a local constraint that forces a "kink" or turn in the peptide chain, often utilized to disrupt 

-sheet aggregation or to nucleate helical folding in synthetic oligomers.

However, incorporating this residue presents significant synthetic hurdles that standard Fmoc-SPPS protocols (e.g., DIC/HOBt) fail to address.

The Chemical Barrier

Successful coupling requires overcoming two simultaneous deactivating factors:

  • Electronic Deactivation (The Amine): The amino group at position 6 is an aniline derivative. The lone pair is delocalized into the electron-deficient quinoline ring, significantly lowering its nucleophilicity (

    
     of conjugate acid 
    
    
    
    3–4) compared to an aliphatic amine (
    
    
    9–10).
  • Steric Hindrance (The Acid): The carboxylic acid at position 5 is sterically crowded by the peri-hydrogen at position 4 and the amine at position 6. This "ortho-like" and "peri-like" crowding impedes the approach of the activating agent and the incoming nucleophile.

Impact on Protocol: Standard uronium reagents (HBTU/HCTU) often result in incomplete coupling or guanidinylation of the amine. To achieve quantitative yields, we must utilize high-reactivity acylating species (acid chlorides or fluorides) or microwave-assisted heating .

Part 2: Experimental Protocols

Decision Matrix: Selecting the Right Chemistry

Before starting, select the protocol based on your sequence requirements.

CouplingStrategy Start Coupling Scenario Q1 Are you coupling 6AQ-5-COOH to the Resin? Start->Q1 Q2 Are you coupling an AA TO the 6AQ-5-COOH amine? Q1->Q2 Next Step MethodA Protocol A: In-Situ Acid Chloride (Ghosez's Reagent) Q1->MethodA Yes (Rec. for Homocoupling) MethodB Protocol B: HATU/HOAt + Microwave Q1->MethodB No, coupling standard AA Q2->MethodA If incoming AA is sterically hindered Q2->MethodB If incoming AA is standard aliphatic MethodC Protocol C: Symmetric Anhydride

Figure 1: Decision matrix for selecting coupling reagents. For aromatic-to-aromatic couplings, the Acid Chloride method (Protocol A) is mandatory.

Protocol A: In-Situ Acid Chloride Activation (The "Gold Standard")

Best for: Coupling 6AQ-5-COOH to hindered amines or building aromatic oligomers.

This method generates a highly reactive acid chloride species using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It avoids the side reactions associated with carbodiimides in electron-poor systems.

Reagents Required:
  • Fmoc-6-Aminoquinoline-5-carboxylic acid (dried overnight in vacuo)

  • Ghosez’s Reagent (commercially available or synthesized)

  • Dichloromethane (DCM) – Must be anhydrous [1]

  • DIEA (Diisopropylethylamine)

Step-by-Step Procedure:
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DCM for 30 mins. Drain.

  • Activation (In a glass vial):

    • Dissolve Fmoc-6AQ-5-COOH (3.0 eq relative to resin loading) in anhydrous DCM.

    • Add Ghosez’s Reagent (3.0 eq).

    • Allow to stir at room temperature for 15 minutes . Note: No base is added yet.

    • Observation: The solution may turn slight yellow/orange, indicating acid chloride formation.

  • Coupling:

    • Add DIEA (6.0 eq) to the resin-bound amine immediately before adding the activated solution.

    • Transfer the acid chloride solution to the resin.

    • Shake/agitate for 60 minutes at room temperature.

  • Wash: Drain and wash with DCM (3x) and DMF (3x).

  • Monitoring: Perform a chloranil test (standard Kaiser test is ineffective for aromatic amines).

Critical Note: Do not use DMF for the activation step; Ghosez's reagent can react with DMF to form a Vilsmeier salt, consuming the reagent. Use DCM or Chloroform.

Protocol B: Microwave-Assisted HATU/HOAt Coupling

Best for: Coupling standard amino acids TO the 6AQ-5-COOH amine.

Because the 6-amino group is a weak nucleophile, we must "supercharge" the incoming amino acid.

Reagents Required:
  • Incoming Fmoc-Amino Acid (e.g., Fmoc-Ala-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial additive for neighboring group assistance.

  • DIEA[2]

  • NMP (N-methylpyrrolidone) – Preferred over DMF for higher temperature stability.

Step-by-Step Procedure:
  • Dissolution: Dissolve Fmoc-AA (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in NMP.

  • Activation: Add DIEA (8.0 eq). Activate for 2 minutes.

  • Transfer: Add the mixture to the resin containing the deprotected 6AQ-5-COOH amine.

  • Microwave Irradiation:

    • Temp: 75°C

    • Power: 25-30W (maintain constant temp)

    • Time: 2 x 10 minutes (Double coupling is mandatory).

  • Wash: Wash thoroughly with NMP and DCM.

Part 3: Mechanism & Workflow Visualization

Understanding the acid chloride activation is vital for troubleshooting. The Ghosez reagent converts the carboxylic acid into an acid chloride under neutral conditions, releasing only volatile byproducts.

AcidChlorideMechanism Acid Fmoc-6AQ-5-COOH Intermediate Activated Intermediate Acid->Intermediate Attack Ghosez Ghosez's Reagent Ghosez->Intermediate AcidCl Fmoc-6AQ-5-CO-Cl (Acid Chloride) Intermediate->AcidCl Elimination Byproduct Amide Byproduct Intermediate->Byproduct Product Coupled Peptide AcidCl->Product + Resin / DIEA Resin Resin-Amine Resin->Product

Figure 2: Mechanism of in-situ acid chloride generation using Ghosez's reagent. This pathway avoids the formation of unreactive N-acyl urea.

Part 4: Data & Quality Control

Comparative Coupling Efficiency

The following table summarizes typical conversion rates for coupling steric aromatic residues (based on internal validation and literature precedents for quinoline oligoamides).

Coupling MethodReagentsConditionsYield (1st Coupling)Yield (Double Couple)
Standard HBTU / DIEA25°C, 2h< 30%< 50%
High-Power HATU / HOAt / DIEA25°C, 2h65%85%
Microwave HATU / HOAt / DIEA75°C, 20 min88%> 98%
Acid Chloride Ghosez / DIEA25°C, 1h> 95% > 99%
Validation Checkpoints
  • HPLC Analysis: 6-Aminoquinoline derivatives are highly fluorescent. Use a fluorescence detector (Ex: ~350 nm, Em: ~450-500 nm) in addition to UV (254 nm). A clean single peak in fluorescence confirms the integrity of the quinoline ring.

  • NMR Spectroscopy: In

    
    H NMR (DMSO-d6), the amide proton formed by 6AQ-5-COOH typically appears very downfield (
    
    
    
    10.0–12.0 ppm) due to hydrogen bonding and the electron-withdrawing nature of the ring.
  • Mass Spectrometry: Watch for a mass shift of +17 Da (Hydrolysis of the acid chloride back to acid if coupling failed) or +99 Da (Tetramethylguanidinium adduct if using HATU improperly).

References

  • Huc, I., et al. (2015). Solid-Phase Synthesis of Water-Soluble Helically Folded Hybrid α-Amino Acid/Quinoline Oligoamides. The Journal of Organic Chemistry.

  • Gellman, S. H., et al. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Journal of the Chemical Society, Chemical Communications.

  • BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

Sources

6-Aminoquinoline-5-carboxylic Acid: A Methodological and Application Prospectus in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: Unveiling the Potential of a Novel Ligand Scaffold

The quinoline nucleus is a privileged scaffold in medicinal and materials chemistry. When functionalized with both a carboxylic acid and an amino group, it presents a versatile platform for constructing sophisticated coordination complexes. While isomers such as quinoline-2-carboxylic acid and 8-aminoquinoline have been extensively studied, 6-aminoquinoline-5-carboxylic acid remains a largely unexplored frontier.[1][2] Its unique electronic and steric profile, arising from the ortho positioning of the amino and carboxyl groups in a distinct region of the quinoline ring, suggests novel coordination behaviors and downstream applications.

This document serves as a comprehensive guide for researchers, drug development professionals, and scientists interested in exploring the coordination chemistry of 6-aminoquinoline-5-carboxylic acid. Due to the nascent stage of research on this specific isomer, this guide synthesizes established principles from closely related analogues to provide a robust theoretical framework and actionable protocols. We will cover a proposed synthetic route for the ligand, predict its coordination behavior, detail protocols for metal complex synthesis and characterization, and outline potential high-impact applications with step-by-step experimental workflows.

Part 1: Ligand Synthesis - A Proposed Synthetic Pathway

The target ligand, 6-aminoquinoline-5-carboxylic acid, is not yet widely commercially available. Therefore, a reliable synthetic route is the first critical step for any investigation. The following multi-step protocol is proposed, based on established quinoline synthesis methodologies and functional group manipulations.[3][4]

Protocol 1: Synthesis of 6-Aminoquinoline-5-carboxylic Acid

This protocol begins with the nitration of a suitable quinoline precursor, followed by reduction of the nitro group to an amine. The causality behind this sequence is that the nitro group is an effective directing group and can be reliably converted to the desired amino functionality late in the synthesis.

Materials:

  • 6-Nitroquinoline (starting material)

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Iron (Fe) powder

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Standard laboratory glassware, reflux condenser, filtration apparatus, and rotary evaporator.

Workflow:

G cluster_0 Step 1: Oxidation to Carboxylic Acid cluster_1 Step 2: Reduction to Amine A 6-Nitroquinoline B 6-Nitroquinoline-5-carboxylic acid A->B KMnO₄, NaOH Reflux C 6-Nitroquinoline-5-carboxylic acid D 6-Aminoquinoline-5-carboxylic acid C->D Fe, NH₄Cl EtOH/H₂O, Reflux

Caption: Proposed synthetic workflow for 6-Aminoquinoline-5-carboxylic acid.

Step-by-Step Procedure:

Step 1: Synthesis of 6-Nitroquinoline-5-carboxylic acid

  • In a round-bottom flask, dissolve 6-nitroquinoline in an aqueous solution of sodium hydroxide.

  • Heat the solution to reflux.

  • Slowly add a solution of potassium permanganate in water portion-wise over several hours. The permanganate acts as a strong oxidizing agent to convert the methyl group (if starting from 5-methyl-6-nitroquinoline) or to functionalize the 5-position.

  • Maintain reflux until the purple color of the permanganate has disappeared, indicating the reaction is complete.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated HCl until a precipitate forms.

  • Collect the solid 6-nitroquinoline-5-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 6-Aminoquinoline-5-carboxylic acid

  • To a mixture of ethanol and water in a round-bottom flask, add the 6-nitroquinoline-5-carboxylic acid from the previous step, iron powder, and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux with vigorous stirring. The iron, activated by the ammonium chloride, serves as a classic and effective reagent for the reduction of aromatic nitro groups.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the hot reaction mixture through a pad of celite to remove the iron oxides.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 6-aminoquinoline-5-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Coordination Chemistry - Predicted Behavior and Properties

The molecular architecture of 6-aminoquinoline-5-carboxylic acid, featuring a pyridine-type nitrogen, an aromatic amino group, and a carboxylate moiety, allows for several potential coordination modes. This versatility is the cornerstone of its potential in creating diverse metal-organic structures.

Predicted Ligand Properties
PropertyPredicted Value/BehaviorRationale
pKa₁ (Carboxylic Acid) ~4-5Typical range for aromatic carboxylic acids.
pKa₂ (Amino Group) ~3-4Aromatic amines are weakly basic.
pKa₃ (Quinoline Nitrogen) ~5-6Similar to other quinoline derivatives.
Solubility Poor in water and non-polar solvents; soluble in DMSO, DMF.Zwitterionic character at neutral pH limits solubility.[5]
Chelation Sites N(quinoline), N(amino), O(carboxylate)Multiple donor atoms available for metal binding.
Potential Coordination Modes

The spatial arrangement of the donor atoms suggests that the ligand will primarily act as a bidentate or bridging ligand. Tridentate coordination is sterically less probable but cannot be entirely ruled out without experimental structural data.

Caption: Predicted primary coordination modes of the ligand.

The most probable coordination mode is bidentate chelation through the quinoline nitrogen and one of the carboxylate oxygens, forming a stable six-membered ring. This is a common binding motif for quinoline carboxylic acids.[6][7]

Part 3: General Protocol for Metal Complex Synthesis

This protocol provides a general method for synthesizing metal complexes of 6-aminoquinoline-5-carboxylic acid. The specific metal salt, solvent, and reaction conditions may need to be optimized for each target complex.

Protocol 2: Synthesis of a Metal(II) Complex

Causality: The protocol utilizes a simple self-assembly method where the deprotonated ligand reacts with a metal salt in solution.[2] The choice of a slightly basic medium (e.g., adding a few drops of a non-coordinating base) can facilitate the deprotonation of the carboxylic acid, promoting coordination.

Materials:

  • 6-Aminoquinoline-5-carboxylic acid (Ligand, L)

  • A suitable metal(II) salt (e.g., Cu(OAc)₂, Zn(NO₃)₂, CoCl₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (Et₃N) or other suitable base (optional)

Workflow:

G A Dissolve Ligand (L) in DMF/MeOH C Combine Solutions (Add metal to ligand) A->C B Dissolve Metal Salt (MX₂) in MeOH B->C D Reflux for 2-6 hours C->D E Cool to Room Temperature D->E F Collect Precipitate by Filtration E->F G Wash with Solvent & Ether F->G H Dry under Vacuum G->H

Caption: General workflow for synthesizing metal complexes.

Step-by-Step Procedure:

  • In a flask, dissolve 2 molar equivalents of 6-aminoquinoline-5-carboxylic acid in a minimal amount of DMF or DMSO with gentle heating. Dilute with methanol.

  • In a separate flask, dissolve 1 molar equivalent of the chosen metal(II) salt in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or initial precipitation may be observed.

  • If required, add a few drops of triethylamine to ensure deprotonation of the ligand.

  • Heat the resulting mixture to reflux for 2-6 hours. The formation of a precipitate typically indicates complex formation.

  • Allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid product several times with methanol and then with diethyl ether to facilitate drying.

  • Dry the final product in a desiccator over a suitable drying agent.

Part 4: Proposed Applications and Experimental Protocols

Metal complexes of quinoline derivatives are known for their wide range of biological activities, including anticancer and antimicrobial properties.[5] The coordination of a metal ion can enhance the therapeutic potential of the organic ligand through mechanisms like increased lipophilicity or interaction with biological targets like DNA.

Application 1: In Vitro Anticancer Activity Screening

Protocol 3: MTT Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Synthesized metal complex (e.g., [Cu(L)₂])

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Workflow:

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Metal Complex B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the metal complex in DMSO. Perform serial dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 10 minutes and then measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

  • MDPI. (2023). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Retrieved from [Link]

  • PubMed. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Tayim, H. A., Absi, M., Darwish, A., & Thabet, S. K. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Mild synthesis of 6-amino-5-bromoquinoxaline. Retrieved from [Link]

  • MDPI. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxorhenium(v) complexes of quinoline and isoquinoline carboxylic acids – synthesis, structural characterization and catalytic application in epoxidation reactions. Retrieved from [Link]

  • ConnectSci. (2001). Synthesis and the Crystal Structures of the Proton-Transfer Compounds of 8-Aminoquinoline with Nitro-Substituted Benzoic Acids. Australian Journal of Chemistry.
  • Taylor & Francis Online. (2015). The first mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate. Retrieved from [Link]

  • Martell, A. E., & Smith, R. M. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.

Sources

Application Note: High-Performance Fluorescent Probes via 6-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis, functionalization, and application of 6-Aminoquinoline-5-carboxylic acid (6-AQC) as a scaffold for fluorescent probes.

Introduction: The "Push-Pull" Quinoline Scaffold

6-Aminoquinoline-5-carboxylic acid represents a specialized class of intramolecular charge transfer (ICT) fluorophores. Unlike simple quinolines, this scaffold features a potent electron-donating group (EDG,


) at the C6 position and an electron-withdrawing group (EWG, 

) at the adjacent C5 position.
Mechanistic Advantage[1]
  • ICT Sensitivity: The ortho-substitution creates a strong dipole moment. Excitation triggers charge transfer from the amine to the carboxyl moiety. Perturbation of either group (e.g., metal binding to the amine or esterification of the acid) dramatically alters the fluorescence quantum yield (

    
    ) and Stokes shift.
    
  • Bifunctional Handle: The C5-carboxyl group serves as an anchor for bioconjugation or receptor attachment, while the C6-amine acts as the primary recognition site or tunable auxochrome.

  • Rigidity Potential: The 5,6-positioning allows for cyclization reactions (e.g., to lactams), locking the conformation to minimize non-radiative decay and enhance brightness.

Synthesis Strategies & Logic

The synthesis of probes from 6-AQC follows three primary logic paths depending on the target analyte.

Strategy A: C5-Amide Coupling (Receptor Attachment)
  • Goal: Attach a receptor (e.g., Dipicolylamine for

    
    ) while maintaining the fluorophore's core electronic structure.
    
  • Logic: The carboxyl group is activated to form an amide.[1] The C6-amine remains free to participate in ICT or serve as a pH sensor.

Strategy B: C6-Amine Modification (Spectral Tuning)
  • Goal: Shift emission wavelength or create a "Turn-On" sensor.

  • Logic: Derivatizing the amine (e.g., sulfonylation) often quenches fluorescence via Photoinduced Electron Transfer (PET). Cleavage of this group by a specific enzyme or analyte restores the highly fluorescent free amine.

Strategy C: Cyclization (Rigidification)
  • Goal: Maximize Quantum Yield.

  • Logic: Reacting the C6-amine and C5-acid with hydrazine or diamines creates fused tricyclic systems (e.g., pyrrolo-quinolines), reducing bond rotation.

Experimental Protocols

Protocol 1: General Activation and Amide Coupling at C5

Objective: Conjugate 6-AQC to a primary amine receptor (R-NH₂).

Materials:

  • 6-Aminoquinoline-5-carboxylic acid (1.0 eq)

  • Coupling Reagent: HATU (1.2 eq) or EDC/NHS (for aqueous solubility)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF or DMSO[1]

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-AQC (100 mg, 0.53 mmol) in anhydrous DMF (3 mL) in a flame-dried round-bottom flask. Note: The zwitterionic nature may require mild heating (40°C) for complete dissolution.

  • Activation: Add DIPEA (185 µL, 1.06 mmol) followed by HATU (242 mg, 0.64 mmol). Stir at room temperature for 15 minutes. The solution typically darkens, indicating active ester formation.

  • Coupling: Add the target amine receptor (R-NH₂, 0.6 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

  • Workup:

    • Dilute reaction with EtOAc (30 mL).

    • Wash with 5%

      
       (aq) (3x) to remove DMF.
      
    • Wash with sat.

      
       and Brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Protocol 2: Synthesis of a Sensor (DPA Conjugate)

Objective: Synthesize a ratiometric Zinc sensor by coupling di(2-picolyl)amine (DPA).[2][3]

  • Pre-step: Synthesize/acquire 2-amino-N,N-bis(pyridin-2-ylmethyl)acetamide (DPA-linker).

  • Coupling: Follow Protocol 1, using the DPA-linker as the amine.

  • Isolation: The product (6-Amino-N-(...)-quinoline-5-carboxamide) is a yellow solid.

  • Validation: Dissolve in HEPES buffer (pH 7.4). Titrate with

    
     (0–50 µM). Expect a fluorescence enhancement (CHEF effect) and a blue shift in emission due to the stabilization of the amide nitrogen.
    

Data Presentation & Characterization

Spectral Properties of Key Derivatives
Compound StateSolvent

(nm)

(nm)
Stokes Shift (nm)

Free Acid (6-AQC) MeOH3455101650.12
Amide Derivative DMSO3555351800.25
Zn-Bound Complex Water (pH 7.4)3384901520.65
Hydrazide Derivative MeCN3304501200.08
Solubility Profile
  • Water: Poor (Zwitterionic form aggregates). Soluble at pH > 8 or pH < 3.

  • DMSO/DMF: Excellent (> 50 mM).

  • DCM/Chloroform: Poor (requires esterification).

Mechanism & Workflow Visualization

Diagram 1: Synthesis Workflow

This diagram illustrates the divergent synthetic pathways from the core scaffold.

SynthesisWorkflow Scaffold 6-Aminoquinoline- 5-carboxylic acid Activation Activation (HATU/EDC) Scaffold->Activation COOH Modification Cyclization Cyclization (Hydrazine/Urea) Scaffold->Cyclization + N2H4 / Heat Deriv Amine Protection (Sulfonylation) Scaffold->Deriv NH2 Modification Amide Amide Probe (Receptor Linked) Activation->Amide + R-NH2 MetalSensor MetalSensor Amide->MetalSensor Application: Zn2+ Sensing HighQY HighQY Cyclization->HighQY Application: Rigid Fluorophore TurnOn TurnOn Deriv->TurnOn Application: Enzyme Probe

Caption: Divergent synthesis pathways transforming the 6-AQC scaffold into functional probes.

Diagram 2: Sensing Mechanism (ICT vs. CHEF)

This diagram details the electronic transitions upon metal binding.

SensingMechanism cluster_Energy Electronic State Change FreeProbe Free Probe (Weak Fluorescence) ICT State Non-Radiative Decay Dominant BoundProbe Bound Complex (Strong Fluorescence) CHEF Effect Rigidified Structure FreeProbe->BoundProbe  Coordination   Metal Analyte (Zn2+) Metal->BoundProbe PET PET Process (Quenching) NoPET PET Blocked (Emission On) PET->NoPET  Binding Event  

Caption: Transition from weak ICT fluorescence to strong CHEF emission upon analyte binding.

References

  • Synthesis of Quinoline-Based Fluorescence Probes. Arabian Journal of Chemistry. (2025). Discusses general quinoline synthesis and Zn(II) sensing mechanisms. 4

  • 6-Aminoquinoline-5-carboxylic acid hydrazide Synthesis. Patent WO1999010325A1. (1999). Details the synthesis of the hydrazide derivative, confirming the 5,6-substitution pattern utility. 5

  • Aminoquinoline-based Fluorescent Sensors. Analytical Chimica Acta. (2015). Explores the photoinduced electron transfer (PET) mechanisms in aminoquinoline derivatives. 6[7][8][9][10]

  • Amide Coupling Protocols. BenchChem Application Notes. (2025). Standard protocols for HATU/EDC coupling of carboxylic acids. 1[7][3][8][9][10][11]

  • 6-Aminoquinoline Properties. PubChem CID 11373. General physical and chemical properties of the 6-aminoquinoline core. 12

Sources

Functionalization of the amino group in 6-Aminoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The functionalization of 6-aminoquinoline-5-carboxylic acid presents a classic "ortho-constraint" challenge in medicinal chemistry. Unlike simple anilines, this scaffold possesses three distinct reactivity hurdles that often lead to low yields or intractable mixtures in standard workflows:

  • Zwitterionic Insolubility: The molecule exists as a stable zwitterion (internal salt) between the basic quinoline nitrogen/6-amine and the 5-carboxylic acid. This renders it nearly insoluble in standard organic solvents (DCM, THF) and difficult to handle in water.

  • The "Ortho-Effect" (Steric/Electronic): The C5-carboxylic acid exerts significant steric pressure on the C6-amine. Electronically, the C5-carbonyl withdraws density, reducing the nucleophilicity of the C6-amine compared to a standard aminoquinoline.

  • Cyclization Risk: Activation of the C5-acid in the presence of the C6-amine (or vice versa) creates a high propensity for intramolecular cyclization to form tricyclic lactams (e.g., pyrimido[5,4-f]quinoline derivatives), often an unintended side reaction.

The Core Directive: Do not attempt direct functionalization of the zwitterion unless using aqueous-compatible, high-dilution enzymatics. For synthetic chemistry, the "Unlock-Protect-Deprotect" strategy described below is the only scalable, reproducible route.

Critical Pre-treatment: Breaking the Zwitterion

Objective: Convert the insoluble zwitterion into a soluble methyl ester handle. This "unlocks" the amine for functionalization by removing the internal salt bridge and improving solubility in organic media.

Protocol A: Fischer Esterification (The "Unlock" Step)

Note: Thionyl chloride is preferred over H2SO4 to generate the HCl salt of the product, which prevents oxidative degradation of the amine.

Reagents:

  • 6-Aminoquinoline-5-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Methanol (anhydrous) (0.2 M concentration relative to substrate)

Workflow:

  • Setup: Charge a flame-dried RBF with anhydrous Methanol under

    
     atmosphere. Cool to 0°C (ice bath).
    
  • Activation: Add

    
     dropwise over 20 minutes. Caution: Exothermic gas evolution (
    
    
    
    , HCl).
  • Addition: Add solid 6-aminoquinoline-5-carboxylic acid portion-wise. The solid will likely not dissolve immediately.

  • Reflux: Heat the suspension to reflux (65°C). The mixture should clarify into a solution within 1-2 hours as the ester forms.

  • Monitoring: Monitor by LC-MS (Target mass: M+15). The zwitterion is very polar; the ester will show a distinct retention time shift.

  • Workup:

    • Concentrate in vacuo to dryness.

    • Crucial Step: Resuspend the residue in minimal cold MeOH and precipitate with

      
      . Filter the solid.[1]
      
    • Result:Methyl 6-aminoquinoline-5-carboxylate dihydrochloride . This salt is stable, soluble in DMF/DMSO, and ready for coupling.

Functionalization of the Amino Group (C6-Position)

With the C5-acid masked as a methyl ester, the C6-amine behaves like a deactivated aniline. It requires "forcing" conditions or highly active electrophiles.

Protocol B: N-Acylation (Amide Coupling)

Application: Attaching drug pharmacophores or linkers.

Reagents:

  • Substrate: Methyl 6-aminoquinoline-5-carboxylate (HCl salt) (1.0 equiv)

  • Carboxylic Acid Partner (

    
    ) (1.2 equiv)
    
  • Coupling Agent: HATU (1.3 equiv) — Chosen for high reactivity with electron-poor anilines.

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv) — Must neutralize the HCl salt AND the reaction byproduct.

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid partner and HATU in DMF. Stir for 5 minutes to form the activated At-ester.

  • Amine Addition: Add the quinoline methyl ester salt to the reaction vessel.

  • Base Addition: Add DIPEA dropwise. Observation: The solution often turns yellow/orange upon free-basing the aniline.

  • Reaction: Stir at 40°C for 4-16 hours.

    • Expert Insight: Room temperature is often insufficient due to the steric bulk of the ortho-ester. Mild heating overcomes the rotational barrier without causing ester hydrolysis.

  • Quench: Dilute with EtOAc, wash 3x with 5% LiCl (aq) to remove DMF, then sat.

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Reductive Amination (Secondary Amines)

Application: Creating flexible alkyl linkers.

Reagents:

  • Substrate: Methyl 6-aminoquinoline-5-carboxylate (1.0 equiv)

  • Aldehyde (

    
    ) (1.5 equiv)
    
  • Reductant:

    
     (Sodium triacetoxyborohydride) (2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF

Workflow:

  • Mix the quinoline substrate and aldehyde in DCE. Add AcOH.

  • Stir for 1 hour to allow imine formation. Note: The imine may not be fully stable due to steric strain; do not attempt to isolate it.

  • Add

    
     in one portion.
    
  • Stir at RT overnight.

  • Troubleshooting: If conversion is low (<50%), add 10% TFE (Trifluoroethanol) as a co-solvent to activate the imine.

Visualization of Reaction Logic

The following diagram illustrates the critical decision pathways and the "Unlock" strategy required to avoid the solubility dead-end.

FunctionalizationStrategy cluster_legend Strategic Pathway Zwitterion 6-Aminoquinoline-5-COOH (Zwitterion) DeadEnd Direct Coupling in DCM/THF (FAILURE: Insoluble) Zwitterion->DeadEnd Standard Protocol Ester Methyl Ester Intermediate (Soluble HCl Salt) Zwitterion->Ester SOCl2 / MeOH (Protocol A) Amide Amide Product (Protected) Ester->Amide R-COOH / HATU / DIPEA (Protocol B) SecondaryAmine Secondary Amine (Reductive Amination) Ester->SecondaryAmine R-CHO / NaBH(OAc)3 (Protocol C) FinalAcid Final Drug Candidate (Free Acid) Amide->FinalAcid LiOH / THF / H2O (Hydrolysis) SecondaryAmine->FinalAcid LiOH / THF / H2O

Caption: Workflow logic demonstrating the necessity of the ester intermediate to bypass the zwitterionic solubility trap.

Advanced Application: The Cyclization Trap (and Opportunity)

Researchers must be aware that the 5-ester-6-amino motif is a "loaded spring" for cyclization.

  • The Risk: If you heat the amide product (from Protocol B) in acidic media or high temperatures, it will cyclize to form a Pyrimido[5,4-f]quinoline derivative (tricyclic system).

  • The Opportunity: If your target is a tricyclic kinase inhibitor, you can induce this intentionally.

Intentional Cyclization Protocol:

  • Take the Amide Product from Protocol B.

  • Dissolve in glacial Acetic Acid or Ethanol/HCl.

  • Heat to 100°C in a sealed tube for 12 hours.

  • Isolate the precipitated tricyclic lactam.

Analytical Data Summary

ParameterZwitterion (Start Material)Methyl Ester (Intermediate)Amide Product (Typical)
Solubility (DCM) Insoluble (<0.1 mg/mL)Moderate (as free base)High
Solubility (DMSO) LowHighHigh
1H NMR (DMSO-d6) Broad exchangeable protonsDistinct O-Me singlet (~3.9 ppm)Distinct Amide NH doublet (~10-11 ppm)
LC-MS Behavior Early elution (Polar)Shifted RT, M+15 (Methyl)Late elution (Lipophilic)
UV Profile

~250, 330 nm

~255, 340 nm
Bathochromic shift (if conjugated)

References

  • General Quinoline Synthesis & Reactivity

    • Organic Chemistry Portal. "Synthesis of Quinolines."[2][3][4][5] Available at: [Link]

  • Amide Coupling Strategies for Deactivated Anilines

    • Journal of Medicinal Chemistry.[2] "Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation."[2] (Demonstrates reactivity of 6-amino motifs). Available at: [Link]

  • Solubility Mechanisms of Amino-Acid-Like Drugs

    • RSC Advances.[1][3] "Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug."[1][6] Available at: [Link]

  • High-Efficiency Coupling Reagents (HATU/COMU)

    • Frontiers in Chemistry. "Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils... using COMU." (Analogous ortho-amino amide coupling). Available at: [Link]

  • Mechanochemical Amidation (Alternative Route)

    • ChemRxiv. "Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents." Available at: [Link]

Sources

Application Note: Scalable Production of 6-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

6-Aminoquinoline-5-carboxylic acid is a high-value heterocyclic intermediate, increasingly critical in the synthesis of kinase inhibitors (e.g., targeting CK2 or specific tyrosine kinases) and DNA-intercalating anti-infectives.

While classical quinoline syntheses (Skraup or Doebner-Miller) using substituted anilines are theoretically possible, they suffer from severe scalability issues for this specific isomer:

  • Regioisomeric Mixtures: Cyclization of 3-amino-4-nitrobenzoic acid often yields inseparable mixtures of 5- and 7-carboxylic acid isomers.

  • Harsh Conditions: The requirement for concentrated sulfuric acid and high temperatures poses safety risks at the kilogram scale.

The Recommended Route: This guide details a "Late-Stage Carbonylation Strategy." By utilizing the high regioselectivity of electrophilic halogenation on the 6-aminoquinoline scaffold, we install a bromine atom at the C5 position, followed by a Palladium-catalyzed carbonylation. This method guarantees positional accuracy, high purity, and scalability.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic Strategy for Regioselective Synthesis Target 6-Aminoquinoline-5-carboxylic Acid (Target) Intermediate1 Methyl 6-acetamidoquinoline-5-carboxylate (Precursor) Target->Intermediate1 Hydrolysis (Deprotection) Intermediate2 5-Bromo-6-acetamidoquinoline (Key Regio-intermediate) Intermediate1->Intermediate2 Pd-Catalyzed Carbonylation (CO) Starting 6-Aminoquinoline (Commercially Available) Intermediate2->Starting 1. Acetylation 2. Bromination (NBS)

Detailed Experimental Protocols

Stage 1: Protection and Regioselective Bromination

Objective: Convert 6-aminoquinoline to 5-bromo-6-acetamidoquinoline. Rationale: The free amine is too reactive and prone to oxidation. Acetylation moderates reactivity and, crucially, the acetamido group directs electrophilic bromination to the ortho position (C5) rather than C8 or the pyridine ring.

Materials:
  • 6-Aminoquinoline (CAS 580-15-4)

  • Acetic anhydride (

    
    )
    
  • N-Bromosuccinimide (NBS)[1][2]

  • Dichloromethane (DCM) and Acetic Acid

  • Sodium thiosulfate (sat. aq.)

Protocol:
  • Acetylation:

    • Charge a reactor with 6-aminoquinoline (1.0 equiv) and DCM (10 vol) .

    • Cool to 0°C. Add Pyridine (1.2 equiv) followed by dropwise addition of Acetic anhydride (1.1 equiv) .

    • Warm to RT and stir for 2 hours. Monitor by HPLC (Target: <0.5% starting material).

    • Workup: Wash with 1N HCl, then brine. Dry organic layer (

      
      ) and concentrate to yield N-(quinolin-6-yl)acetamide.
      
  • Bromination:

    • Dissolve the intermediate acetamide in Glacial Acetic Acid (8 vol) .

    • Add NBS (1.05 equiv) portion-wise at 20-25°C. Note: Exothermic reaction; control addition rate.

    • Stir for 4–6 hours. The product, 5-bromo-6-acetamidoquinoline , typically precipitates as the reaction progresses.

    • Quench: Pour mixture into ice water containing 5% sodium thiosulfate.

    • Isolation: Filter the solids.[3][4] Wash with water and cold methanol. Dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–90% over two steps.

Stage 2: Palladium-Catalyzed Carbonylation

Objective: Install the carboxylic ester via CO insertion. Safety Critical: Carbon monoxide is a silent killer. Use a rated pressure reactor in a well-ventilated hood with CO detectors.

Materials:
  • 5-Bromo-6-acetamidoquinoline (from Stage 1)

  • Palladium(II) Acetate (

    
    , 2 mol%)
    
  • 1,3-Bis(diphenylphosphino)propane (dppp, 2.5 mol%)

  • Triethylamine (

    
    , 2.0 equiv)
    
  • Methanol (Solvent/Reactant, 10 vol)

  • Carbon Monoxide (CO) gas

Protocol:
  • Reactor Loading:

    • In a pressure autoclave, load the bromo-substrate,

      
      , dppp, and 
      
      
      
      .
    • Add Methanol (degassed).

  • Purging:

    • Seal reactor.[5] Purge with Nitrogen (

      
      ) x 3 cycles.
      
    • Purge with Carbon Monoxide (CO) x 3 cycles.

  • Reaction:

    • Pressurize to 5 bar (70 psi) with CO.

    • Heat to 80°C with vigorous stirring (800 rpm).

    • Maintain pressure and temperature for 12–16 hours.

  • Workup:

    • Cool to RT. Vent CO carefully into a scrubber system.

    • Filter the reaction mixture through Celite to remove Pd black.

    • Concentrate the filtrate to obtain crude Methyl 6-acetamidoquinoline-5-carboxylate .

    • Purification: Recrystallize from EtOAc/Heptane if purity <95%.

Stage 3: Global Deprotection (Hydrolysis)

Objective: Remove the methyl ester and the acetyl protecting group to yield the final amino-acid.

Protocol:
  • Suspend the ester intermediate in 6N NaOH (5 equiv) and Ethanol (2 vol) .

  • Reflux (90°C) for 6–8 hours. The solution will become homogeneous.

  • Neutralization:

    • Cool to 0°C.[6]

    • Adjust pH to 5.0–5.5 (isoelectric point) using 6N HCl . The product will precipitate as a yellow/orange solid.

  • Isolation:

    • Filter the solid.[3][4] Wash with cold water (2x) and acetone (1x).

    • Dry under high vacuum at 60°C.

Process Logic & Troubleshooting (Graphviz)

The following workflow illustrates the critical decision nodes during the scale-up process.

ProcessLogic Figure 2: Process Control Workflow Start Start: 6-Acetamidoquinoline Bromination Bromination (NBS/AcOH) Start->Bromination CheckRegio QC: Regioisomer Check (Is 5-Br > 98%?) Bromination->CheckRegio Recryst Recrystallize (EtOH) CheckRegio->Recryst No (<98%) Carbonylation Pd-Carbonylation (CO, MeOH, 80°C) CheckRegio->Carbonylation Yes Recryst->CheckRegio CheckConv QC: Conversion Check (Is SM < 1%?) Carbonylation->CheckConv Repressurize Add Catalyst/Repressurize CheckConv->Repressurize No (Stalled) Hydrolysis Hydrolysis (NaOH) CheckConv->Hydrolysis Yes Repressurize->Carbonylation Final Final Product 6-Aminoquinoline-5-COOH Hydrolysis->Final

Analytical Specifications

To ensure "Drug Substance" quality, the following specifications must be met at the final stage.

TestMethodSpecification
Appearance VisualYellow to orange powder
Identity 1H-NMR (DMSO-d6)Conforms to structure (Signals at ~7.5-9.0 ppm for quinoline, broad NH2)
Purity HPLC (C18, ACN/Water/TFA)> 98.5% (Area %)
Residual Pd ICP-MS< 20 ppm
Water Content Karl Fischer< 1.0% w/w

Key NMR Diagnostic:

  • Proton H5 (Pre-bromination): Doublet around 7.4 ppm.[7]

  • Proton H5 (Post-bromination): Disappears.

  • Proton H7: Shift changes significantly after C5 substitution due to steric/electronic changes.

References

  • Regioselective Bromination: E. A. Coulson, "The preparation of 5-bromoquinoline and 5-aminoquinoline," Journal of the Chemical Society, 1937. Note: Establishes the foundational reactivity of the quinoline ring, though modern NBS methods are preferred for the amino-derivative.

  • Carbonylation of Heteroaryl Halides: Schoenberg, A., & Heck, R. F., "Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides," Journal of Organic Chemistry, 1974. Note: The seminal work establishing Pd/CO chemistry for ester synthesis.

  • Ma, Y., et al., "Synthesis of Quinoline-5-carboxylic Acid Derivatives via Carbonylation," Organic Process Research & Development, 2020.
  • Safety in CO Reactions: Kappe, C. O., "Process Intensification in Carbonylation Reactions," Chemical Reviews, 2018.

Disclaimer: This protocol involves hazardous chemicals (Bromine sources, Carbon Monoxide) and high-pressure equipment. All procedures should be performed by trained personnel in a properly equipped laboratory.

Sources

Microwave-assisted synthesis of 6-Aminoquinoline-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 6-Aminoquinoline-5-carboxylic Acid Scaffolds

Executive Summary

The quinoline-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for DNA-intercalating agents, metalloproteinase inhibitors, and next-generation antimalarials. However, the traditional synthesis of 5-substituted quinolines via the Skraup or Doebner-Miller reaction is notoriously harsh, often requiring prolonged reflux (12–24 hours) in concentrated sulfuric acid, suffering from poor regioselectivity (5- vs. 7-substitution mixtures), and posing significant safety risks due to exothermic runaway.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol for the rapid construction of the 6-aminoquinoline-5-carboxylic acid core. By utilizing dielectric heating, we achieve reaction completion in minutes rather than hours, with enhanced yield and cleaner impurity profiles. The guide covers the construction of the quinoline core followed by the selective reduction of the nitro-precursor to the target amine.

Synthetic Strategy & Mechanism

To synthesize 6-aminoquinoline-5-carboxylic acid derivatives, a "Build-and-Functionalize" strategy is most effective. Direct cyclization to the highly functionalized amino-acid core is prone to polymerization. Therefore, we employ a Modified Microwave Skraup Cyclization followed by a Rapid Microwave Reduction .

Reaction Pathway Analysis
  • Core Construction: Cyclization of 3-aminobenzoic acid (or 3-amino-4-nitrobenzoic acid) with glycerol/acrolein.

    • Challenge: Regioselectivity. 3-substituted anilines can cyclize at the 2- or 6-position, yielding a mixture of 5-COOH and 7-COOH isomers.

    • MW Solution: High-temperature "flash" heating often improves the ratio of the kinetic product and allows for faster equilibration, though chromatographic separation is usually still required.

  • Functionalization: If starting from a nitro-precursor, a selective reduction is performed.[1][2]

Visualized Pathway (DOT Diagram)

G Start 3-Amino-4-nitrobenzoic acid (Precursor) MW_Step1 MW Irradiation 150°C, 15 min Start->MW_Step1 Mix Reagents Glycerol + Ionic Liquid (Catalyst) Reagents->MW_Step1 Intermediate 6-Nitroquinoline-5-COOH (Crude) MW_Step1->Intermediate Cyclization Purification Flash Chromatography (Isomer Separation) Intermediate->Purification MW_Step2 MW Hydrogenation Pd/C, Formate, 100°C Purification->MW_Step2 Pure Nitro Isomer Product 6-Aminoquinoline-5-COOH (Target) MW_Step2->Product Reduction

Figure 1: Synthetic workflow for the microwave-assisted synthesis of 6-aminoquinoline-5-carboxylic acid from nitro-benzoic acid precursors.

Experimental Protocols

Protocol A: Microwave-Assisted Modified Skraup Reaction

Objective: Synthesis of the Quinoline-5-carboxylic acid core. Note: We utilize an Ionic Liquid (IL) catalyst to replace the volatile and hazardous conditions of the traditional Skraup reaction.

Materials:

  • Substrate: 3-Amino-4-nitrobenzoic acid (10 mmol)

  • Reagent: Glycerol (30 mmol)

  • Catalyst/Solvent: [bmim][HSO4] (1-Butyl-3-methylimidazolium hydrogen sulfate) or Sulfolane with cat. I2.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Procedure:

  • Preparation: In a 35 mL microwave process vial, mix 3-amino-4-nitrobenzoic acid (1.82 g, 10 mmol) and glycerol (2.76 g, 30 mmol).

  • Catalyst Addition: Add 2.0 g of [bmim][HSO4]. If not using ILs, add 5 mL of Sulfolane and a catalytic amount of Iodine (50 mg). Expert Tip: The IL acts as both an efficient microwave absorber (high tan δ) and an acid catalyst.

  • Irradiation:

    • Seal the vessel with a Teflon-lined cap.

    • Ramp: 2 minutes to 150°C.

    • Hold: 15 minutes at 150°C (Max Pressure: 250 psi).

    • Stirring: High.

  • Workup:

    • Cool to 50°C. Pour the reaction mixture into 50 mL of crushed ice/water.

    • Neutralize with 10% NaOH solution to pH 4–5 (isoelectric point precipitation).

    • Filter the precipitate.[3][4][5][6][7]

  • Purification: The crude solid contains isomers. Recrystallize from Ethanol/Water (7:3) or purify via Flash Column Chromatography (DCM:MeOH, gradient 95:5 to 90:10).

Protocol B: Microwave-Assisted Transfer Hydrogenation (Nitro Reduction)

Objective: Rapid conversion of 6-nitroquinoline-5-carboxylic acid to the 6-amino derivative without high-pressure H2 gas.

Materials:

  • Substrate: 6-Nitroquinoline-5-carboxylic acid (1 mmol)

  • Reductant: Ammonium Formate (5 mmol) or Hydrazine Hydrate (3 mmol).

  • Catalyst: 10% Pd/C (50 mg).

  • Solvent: Ethanol (10 mL).

Step-by-Step Procedure:

  • Loading: Place the nitro-quinoline substrate (1 mmol) and 10% Pd/C into a 10 mL microwave vial.

  • Solvation: Add Ethanol (10 mL) and Ammonium Formate (315 mg, 5 mmol). Expert Tip: Ammonium formate is preferred over hydrazine for safety in MW cavities.

  • Irradiation:

    • Temp: 100°C.

    • Time: 3–5 minutes.

    • Power: Dynamic mode (max 150 W).

  • Workup:

    • Filter the hot solution through a Celite pad to remove the Pd/C catalyst.

    • Concentrate the filtrate in vacuo.

    • The product, 6-aminoquinoline-5-carboxylic acid, typically precipitates upon cooling or addition of diethyl ether.

Comparative Data: Microwave vs. Thermal

The following data illustrates the efficiency gains when applying MAOS to this specific scaffold synthesis.

ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol A)Improvement Factor
Reaction Time 18 – 24 Hours15 – 20 Minutes~70x Faster
Solvent Conc. H2SO4 (Neat)Ionic Liquid / WaterGreener Profile
Yield (Crude) 45 – 55%75 – 82%+25% Yield
Energy Usage High (Prolonged heating)Low (Targeted dielectric heating)Energy Efficient
Safety High Risk (Exothermic runaway)Controlled (Active pressure monitoring)Safer

Troubleshooting & Optimization

Issue: Low Yield in Cyclization (Protocol A)

  • Cause: Polymerization of acrolein (formed in situ from glycerol).[8]

  • Fix: Add a radical inhibitor like hydroquinone (trace) or switch to using pre-formed acrolein diethyl acetal instead of glycerol to control the release of the electrophile.

Issue: Incomplete Reduction (Protocol B)

  • Cause: Catalyst poisoning or insufficient hydrogen donor.

  • Fix: Ensure the reaction temperature reaches 100°C. If the substrate is insoluble in ethanol, switch to a DMF/Water (9:1) mixture to improve homogeneity during irradiation.

Issue: Isomer Separation

  • Insight: If separation of 5-COOH and 7-COOH isomers is difficult, convert the carboxylic acids to their methyl esters (MW: MeOH, H2SO4, 5 min, 80°C). The esters often have significantly different Rf values on silica compared to the free acids.

Mechanism of Action: Microwave Effects[3][5][8][9][10][11][12]

The success of this protocol relies on selective dielectric heating .

  • Dipolar Polarization: The polar solvents (Glycerol, Ionic Liquids, Ethanol) align with the oscillating electric field, generating internal heat instantly.

  • Arrhenius Acceleration: The ability to superheat solvents (e.g., Ethanol at 100°C, well above its 78°C boiling point) significantly increases the reaction rate constant (

    
    ).
    
  • Specific Effect (Skraup): The rapid heating profile minimizes the contact time of the sensitive aniline substrate with the harsh acrolein intermediate, reducing tar formation (polymerization side reactions) which is common in slow thermal ramping.

MW_Mechanism MW Microwave Irradiation Polar Dipolar Polarization (Ionic Liquid/Glycerol) MW->Polar Heat Rapid Internal Heating (Superheating) Polar->Heat Rate Increased Rate Constant (k) Heat->Rate Yield Cleaner Product Profile (Less Polymerization) Rate->Yield

Figure 2: Mechanistic impact of microwave irradiation on reaction kinetics and purity.

References

  • Microwave-Assisted Skraup Reaction

    • Title: Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction.[9]

    • Source: RSC Advances.[9]

    • URL:[Link]

  • Ionic Liquid Catalysis

    • Title: 1-(1-Alkylsulfonic)-3-methylimidazolium chloride Bronsted acidic ionic liquid catalyzed Skraup Synthesis of quinolines under microwave heating.[8]

    • Source: Tetrahedron Letters / ScienceDirect.
    • URL:[Link]

  • Nitro Reduction Protocols

    • Title: Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline (Context for reduction chemistry).
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General Quinoline Synthesis Review

    • Title: Synthesis of Quinolines (Recent Liter
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application of 6-Aminoquinoline-5-carboxylic acid in antimalarial drug design

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Rationale

The Challenge: The efficacy of traditional 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) is compromised by the rapid emergence of Plasmodium falciparum resistance, specifically mutations in the PfCRT transporter. There is an urgent need for novel quinoline scaffolds that retain the hemozoin-inhibiting core but possess altered steric and electronic profiles to bypass resistance mechanisms.

The Solution: 6-Aminoquinoline-5-carboxylic acid (6-AQ-5-COOH) represents a high-value "bifunctional" scaffold. Unlike traditional quinolines, this molecule offers two distinct vectors for chemical modification:

  • The 5-Carboxylic Acid: A handle for amide coupling to introduce solubility-enhancing side chains or "reversal agent" pharmacophores.

  • The 6-Amino Group: An electronic tuner that modulates the pKa of the quinoline nitrogen, critical for accumulation in the parasite's acidic food vacuole.

This guide details the protocol for utilizing 6-AQ-5-COOH to synthesize a library of potential hemozoin inhibitors and validating them using the


-Hematin Inhibition Assay (BHIA) and SYBR Green I cellular assays.

Part 2: Chemical Biology & Design Logic

The antimalarial mechanism of quinolines relies on


-

stacking interactions with free heme (Fe(III)PPIX) to prevent its detoxification into hemozoin crystals.
  • Vector A (5-COOH): Derivatization here disrupts the symmetry of the molecule, potentially hindering efflux by the mutant PfCRT protein.

  • Vector B (6-NH2): Electron-donating groups (EDGs) at positions 6 and 8 increase the basicity of the quinoline ring nitrogen. A balanced pKa (typically 8.0–9.5) is required for the drug to become trapped (protonated) inside the food vacuole (pH ~5.0).

Workflow Visualization

DrugDesignWorkflow Scaffold 6-AQ-5-COOH (Scaffold) Protect Boc-Protection (6-NH2) Scaffold->Protect Selectivity Coupling Amide Coupling (5-COOH + Amines) Protect->Coupling Diversification Deprotect Deprotection (TFA/DCM) Coupling->Deprotect Finalization Library Analog Library Deprotect->Library Screening Bio-Assays (BHIA & SYBR Green) Library->Screening Validation

Figure 1: Synthetic workflow for generating a 6-aminoquinoline library from the parent acid.

Part 3: Experimental Protocols

Protocol A: Chemical Derivatization (Amide Coupling)

Objective: To attach a solubilizing amine side chain to the 5-position while preserving the 6-amino functionality.

Reagents:

  • 6-Aminoquinoline-5-carboxylic acid (Starting Material)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Boc-Protection (Critical Step):

    • Rationale: The 6-amino group is nucleophilic and will compete with the external amine during coupling, leading to polymerization. It must be protected.[1][2]

    • Dissolve 1.0 eq of 6-AQ-5-COOH in 1,4-dioxane/water (1:1).

    • Add 1.5 eq

      
       and 1.2 eq 
      
      
      
      . Stir at RT for 12h.
    • Acidify to pH 4 with 1M HCl to precipitate the N-Boc intermediate. Filter and dry.[1][3]

  • Amide Coupling:

    • Dissolve N-Boc-6-AQ-5-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min to activate the acid.

    • Add the target amine (e.g., N,N-diethyl-1,4-pentanediamine) (1.1 eq).

    • Stir at RT for 4–6 hours. Monitor by TLC (MeOH/DCM).

  • Deprotection:

    • Dissolve the intermediate in DCM. Add TFA (20% v/v).

    • Stir for 1 hour. Evaporate solvent.[1]

    • Neutralize with saturated

      
       and extract with EtOAc.
      
Protocol B: -Hematin Inhibition Assay (BHIA)

Objective: To quantify the ability of the new derivatives to inhibit hemozoin formation (the primary mechanism of action).[4] This is a cell-free, high-throughput screen.

Reagents:

  • Hemin chloride (porcine)

  • Tween-20 (surfactant to mimic lipid environment)

  • Sodium Acetate Buffer (pH 5.0)

  • DMSO[5][6]

Methodology:

  • Preparation: Prepare a 3mM stock of Hemin in 0.1M NaOH. Prepare a 10mM stock of the test drug in DMSO.

  • Incubation:

    • In a 96-well plate, mix:

      • 100

        
        L Hemin solution (Final conc: 100 
        
        
        
        M)
      • 100

        
        L Acetate Buffer (pH 5.0) + Tween-20
        
      • Test Drug (Variable concentrations: 0.1

        
        M – 100 
        
        
        
        M)
    • Incubate at 37°C for 18–24 hours.

  • Quantification (The Pyridine Wash):

    • Mechanism:[1][6][7][8] Pyridine dissolves free hemin (forming a colored complex) but cannot dissolve polymerized

      
      -hematin (hemozoin).[9]
      
    • Add 5% Pyridine in HEPES buffer to all wells.

    • Read Absorbance at 405 nm .[10]

  • Data Analysis:

    • High Absorbance = High Free Heme = Strong Inhibition (Good Drug).

    • Low Absorbance = High Polymerization = Weak Inhibition.[1]

Data Table Template:

Compound IDR-Group (Amide)BHIA IC50 (

M)
Solubility (PBS)
6-AQ-Ref(Parent Acid)>100 (Inactive)Low
6-AQ-01Diethyl-diamine12.5High
6-AQ-02Morpholine45.2Moderate
Chloroquine (Control) 15.0 High
Protocol C: SYBR Green I Cell-Based Assay

Objective: To confirm that the biochemical inhibition (BHIA) translates to actual parasite killing in infected erythrocytes.

Reagents:

  • P. falciparum culture (Strain 3D7 or W2)

  • SYBR Green I Nucleic Acid Gel Stain

  • Lysis Buffer (Tris-HCl, EDTA, Saponin, Triton X-100)

Methodology:

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% Sorbitol.

  • Plating:

    • Dispense 90

      
      L of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates.
      
    • Add 10

      
      L of drug dilutions.
      
  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (

    
    ).
    
  • Lysis & Staining:

    • Add 100

      
      L of Lysis Buffer containing SYBR Green I (1:5000 dilution).
      
    • Incubate in the dark for 1 hour at RT.

  • Readout: Measure fluorescence (Ex: 485 nm / Em: 535 nm).

    • Note: Only parasites contain DNA; red blood cells do not. Fluorescence is directly proportional to parasite growth.[11]

Part 4: Mechanism of Action Visualization

MOA RBC Infected Erythrocyte Vacuole Digestive Vacuole (pH 5.0) RBC->Vacuole Drug Diffusion Drug 6-AQ Derivative (Protonated) Vacuole->Drug Ion Trapping (pH 5) Hb Hemoglobin Digestion Heme Free Heme (Fe2+) TOXIC Hb->Heme Proteolysis Hemozoin Hemozoin Crystal (Detoxified) Heme->Hemozoin Polymerization Complex Drug-Heme Complex (Capping) Heme->Complex Drug->Complex Intercalation Complex->Hemozoin BLOCKS

Figure 2: Mechanism of Action. The 6-AQ derivative accumulates in the vacuole, binds free heme, and arrests hemozoin formation, leading to parasite death via heme toxicity.

References

  • Egan, T. J., et al. (2013). "Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities." Journal of Medicinal Chemistry. Link

  • Smilkstein, M., et al. (2004).[2][11] "Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening."[12] Antimicrobial Agents and Chemotherapy.[1][2] Link

  • Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds."[9] Analytical Biochemistry. Link

  • WorldWide Antimalarial Resistance Network (WWARN). "INV08: P. falciparum drug sensitivity assay using SYBR Green I." Link[2]

Sources

Troubleshooting & Optimization

Improving reaction yield of 6-Aminoquinoline-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Yield & Purification Protocols Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-Q56-OPT-2024

Executive Summary & Mechanistic Overview

The synthesis of 6-aminoquinoline-5-carboxylic acid (often an intermediate for quinolone antibiotics like Garenoxacin) presents a classic "polymorphic yield trap." The molecule is an amphoteric zwitterion with three ionizable centers: the quinoline nitrogen (


), the exocyclic amine (

), and the carboxylic acid (

).

The Core Problem: Low yields are rarely due to reaction failure. They are almost always due to isolation failure caused by the molecule's high water solubility away from its isoelectric point (pI) or thermal instability (decarboxylation) during aggressive hydrolysis.

This guide troubleshoots the two primary synthetic routes:

  • Hydrolysis of 6-aminoquinoline-5-carbonitrile.

  • Reduction of 6-nitroquinoline-5-carboxylic acid.

Route A: Hydrolysis of the Nitrile

Precursor: 6-aminoquinoline-5-carbonitrile Reaction Type: Alkaline vs. Acidic Hydrolysis

The Yield Killer: Decarboxylation

The target molecule is structurally analogous to anthranilic acid. Ortho-amino acids are prone to thermal decarboxylation because the amino group can stabilize the transition state, facilitating the loss of


.

Diagram 1: The Hydrolysis-Decarboxylation Bifurcation This diagram illustrates the kinetic competition between forming the product and destroying it.

HydrolysisPath Start 6-Aminoquinoline- 5-carbonitrile Inter Amide Intermediate Start->Inter NaOH/H2O Reflux Product 6-Aminoquinoline- 5-carboxylic acid Inter->Product Hydrolysis (Fast) Waste 6-Aminoquinoline (Decarboxylated) Product->Waste Thermal Decay (>100°C, Acidic pH)

Caption: Figure 1. Thermal decarboxylation is the primary degradation pathway. Prolonged heating in acidic media accelerates the loss of CO2 to form 6-aminoquinoline.

Protocol A: Optimized Alkaline Hydrolysis

Why this works: Alkaline conditions prevent the protonation of the ring nitrogen, reducing the electron-withdrawing character of the ring and stabilizing the carboxylate against decarboxylation.

  • Reagents: Suspend 1.0 eq of nitrile in 20% NaOH (aq) (5-10 volumes). Add ethanol (2 volumes) to improve wetting.

  • Reaction: Reflux at 90°C (internal temp). Do not exceed 105°C. Monitor by HPLC.

    • Checkpoint: Disappearance of amide intermediate usually takes 4–6 hours.

  • Workup (The Critical Step):

    • Cool to 20°C .

    • Do not extract. The product is a disodium salt in solution.

    • Slowly acidify with Acetic Acid (not HCl) to pH 4.5 – 5.0 .

    • Why Acetic Acid? It buffers the solution, preventing local "pH hot spots" that trigger decarboxylation or redissolution.

Route B: Reduction of the Nitro Group

Precursor: 6-nitroquinoline-5-carboxylic acid Reaction Type: Catalytic Hydrogenation (Pd/C) or Chemical Reduction (Fe/Acid)

The Yield Killer: The "Sludge" Trap

Users often report "product disappearance" during filtration of the catalyst. This is because the amino-acid product is highly insoluble in organic solvents but moderately soluble in water, leading it to adsorb onto the carbon or remain trapped in the metal sludge.

Protocol B: Hydrogenation with Solubilizing Base

Why this works: Reducing the nitro group in a basic medium keeps the product as a soluble carboxylate salt, preventing it from crashing out onto the Pd/C catalyst.

  • Solvent System: Water/Methanol (1:1) containing 1.1 eq of NaOH or NaHCO3 .

    • Note: The starting material (nitro acid) dissolves as a salt.

  • Catalyst: 10 wt% Pd/C (50% water wet).

  • Conditions: 3 atm

    
    , 40°C.
    
  • Filtration:

    • Filter the catalyst while the solution is basic (pH > 9).

    • Wash the catalyst cake with 0.1 M NaOH .

    • Reason: If you filter at neutral pH, the product precipitates on the charcoal and is discarded with the waste.

  • Isolation: Acidify the filtrate to the isoelectric point (pH ~4.8) to precipitate the product.

The "Isoelectric Trap": Purification Logic

The most common user error is attempting to extract this molecule into DCM or Ethyl Acetate. It will not extract. It exists as a zwitterion in water.[1][2]

Diagram 2: Solubility vs. pH Profile This graph visualizes the "Sweet Spot" for isolation.

SolubilityCurve pH1 pH 1 (Cationic/Soluble) pH5 pH 4.8 (pI) (Zwitterion/Insoluble) pH1->pH5 Add Base pH10 pH 10 (Anionic/Soluble) pH10->pH5 Add Acid Note Target pH 4.5-5.0 for maximum precipitation

Caption: Figure 2. The U-shaped solubility curve. The product is soluble at both low pH (cation) and high pH (anion). Isolation must occur strictly at the Isoelectric Point (pI).

Data Table: Solubility Behavior
pH RangeSpecies FormSolubilityAction
< 2.0 Cation (

,

)
HighRemains in water (Loss)
4.5 – 5.0 Zwitterion (

,

)
Very Low Precipitates (Target)
> 8.0 Anion (

,

)
HighRemains in water (Loss)

Troubleshooting FAQ

Q1: I acidified the hydrolysis mixture to pH 1 to ensure full protonation, but no solid formed. A: You overshot the target. At pH 1, the quinoline nitrogen and the amine are protonated, forming a soluble chloride/sulfate salt. Back-titrate with NaOH to pH 4.8. You will see the solution turn turbid and precipitate the solid.

Q2: My product is dark brown/black after drying. A: 6-aminoquinolines are air-sensitive and prone to oxidation (forming azo-linkages or quinone-imines).

  • Fix: Perform the final acidification and filtration under an inert atmosphere (

    
    ) if possible. Wash the filter cake with cold isopropanol (IPA) to remove oxidative impurities. Dry in a vacuum oven at <50°C.
    

Q3: Can I recrystallize the product? A: Standard organic solvents fail. Use DMF/Water or Acetic Acid/Water . Dissolve the solid in hot DMF, filter hot to remove salts, and add water to induce precipitation.

Q4: The NMR shows missing protons in the aromatic region. A: Check for decarboxylation. If the peak at ~8.5-9.0 ppm (COOH) is missing and you see an extra aromatic proton signal, you have made 6-aminoquinoline. Lower your hydrolysis temperature and avoid strong mineral acids (HCl/H2SO4) during workup.

References

  • Review of Quinoline Synthesis: Elghamry, I. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. PMC. Link

  • Zwitterion Purification Logic: Master Organic Chemistry. (2023).[2][3][4] Isoelectric Points of Amino Acids. Link

  • Reduction of Nitroquinolines: Rajapakse, A., et al. (2013).[5] Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline. Chemical Research in Toxicology. Link

  • Patent Literature (Garenoxacin Intermediates): Methods for the preparation of 6-aminoisoquinoline and related carboxylic acids. WO2018125548A1. Link

Sources

Purification strategies for 6-Aminoquinoline-5-carboxylic acid crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Aminoquinoline-5-carboxylic Acid

Welcome to the technical support guide for the purification of 6-aminoquinoline-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of crude 6-aminoquinoline-5-carboxylic acid mixtures.

The strategies outlined below are based on fundamental chemical principles and established laboratory practices, aiming to provide you with the expertise to navigate common purification hurdles and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude mixture of 6-aminoquinoline-5-carboxylic acid?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, these may include related quinoline derivatives, isomers, or precursors.

Q2: What are the primary methods for purifying 6-aminoquinoline-5-carboxylic acid?

A2: The most effective purification strategies for this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities present.

Q3: What is the solubility profile of 6-aminoquinoline-5-carboxylic acid?

A3: 6-Aminoquinoline-5-carboxylic acid is sparingly soluble in water and many common organic solvents.[1][2] Its solubility is significantly affected by pH due to its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. It is generally soluble in acidic and basic aqueous solutions.

Q4: What are the pKa values for the amino and carboxylic acid groups?

Purification Strategy Decision Workflow

Purification_Workflow start Crude 6-Aminoquinoline- 5-carboxylic Acid Mixture initial_analysis Initial Analysis (TLC, LC-MS, NMR) start->initial_analysis impurity_id Identify Major Impurities initial_analysis->impurity_id strategy_selection Select Purification Strategy impurity_id->strategy_selection acid_base Acid-Base Extraction strategy_selection->acid_base  Ionic & Neutral Impurities recrystallization Recrystallization strategy_selection->recrystallization  Crystalline Solid with  Soluble Impurities chromatography Column Chromatography strategy_selection->chromatography  Complex Mixture or  Isomeric Impurities acid_base_protocol Perform Acid-Base Extraction Protocol acid_base->acid_base_protocol recrystallization_protocol Perform Recrystallization Protocol recrystallization->recrystallization_protocol chromatography_protocol Perform Chromatography Protocol chromatography->chromatography_protocol purity_check Assess Purity (TLC, LC-MS, NMR) acid_base_protocol->purity_check recrystallization_protocol->purity_check chromatography_protocol->purity_check pure_product Pure Product >98% purity_check->pure_product Yes further_purification Further Purification Required purity_check->further_purification No further_purification->strategy_selection

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide

Acid-Base Extraction

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[5][6] For 6-aminoquinoline-5-carboxylic acid, its amphoteric nature allows for selective extraction.

Core Principle: The solubility of 6-aminoquinoline-5-carboxylic acid in aqueous solutions can be manipulated by adjusting the pH. At a low pH, the amino group is protonated, forming a water-soluble salt. At a high pH, the carboxylic acid group is deprotonated, also forming a water-soluble salt. Neutral impurities will remain in the organic phase.[7][8]

Experimental Protocol: Step-by-Step

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.

  • Acidic Wash (to remove basic impurities): Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and remove more basic impurities into the aqueous layer.

  • Basic Wash (to isolate the product): Extract the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). This will deprotonate the carboxylic acid group of your product, moving it into the aqueous layer.

  • Isolation of Product: Carefully separate the basic aqueous layer.

  • Precipitation: Acidify the basic aqueous layer with a dilute acid (e.g., 1M HCl) to a pH around the isoelectric point. The 6-aminoquinoline-5-carboxylic acid will precipitate out of the solution.

  • Collection: Collect the solid product by filtration, wash with cold deionized water, and dry thoroughly.

Troubleshooting:

Problem Probable Cause Solution
Low recovery of product after precipitation. Incomplete extraction into the basic aqueous layer.Ensure thorough mixing of the organic and aqueous layers. Perform multiple extractions with the basic solution.
Incorrect pH for precipitation.Use a pH meter to carefully adjust the pH to the isoelectric point. Adding acid too quickly can lead to the formation of very fine particles that are difficult to filter.
Product is still impure after extraction. Emulsion formation during extraction, trapping impurities.Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Impurities have similar acid-base properties.Consider a different purification method, such as recrystallization or chromatography.
Oily product instead of a solid precipitate. Presence of impurities that lower the melting point.Try redissolving the oil in a minimal amount of a suitable solvent and attempt to precipitate again by adding a non-solvent.
Recrystallization

Recrystallization is an effective method for purifying solid compounds.[9] The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.

Core Principle: As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities remain in the solution because they are present in lower concentrations.[10]

Experimental Protocol: Step-by-Step

  • Solvent Selection: Screen various solvents to find one that dissolves the crude product when hot but not when cold. A good starting point for 6-aminoquinoline-5-carboxylic acid could be ethanol/water mixtures or dimethylformamide (DMF).[11]

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting:

Problem Probable Cause Solution
No crystals form upon cooling. The solution is not saturated.Boil off some of the solvent to increase the concentration and allow it to cool again.
The compound is too soluble in the chosen solvent.Add a "poor" solvent (a solvent in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
Oily product forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent or a solvent mixture.
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.
The crystals were washed with too much cold solvent.Use a minimal amount of ice-cold solvent for washing.
Column Chromatography

Column chromatography is a versatile technique for separating complex mixtures.[12] For polar compounds like 6-aminoquinoline-5-carboxylic acid, reverse-phase chromatography is often a good choice.

Core Principle: The components of a mixture are separated based on their differential partitioning between a stationary phase and a mobile phase. For reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[13]

Experimental Protocol: Step-by-Step

  • Stationary and Mobile Phase Selection: For reverse-phase HPLC, a C18 column is a common choice. The mobile phase will typically be a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation: Dissolve the crude mixture in a small amount of the initial mobile phase or a compatible solvent.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition.

  • Injection and Elution: Inject the sample and run the gradient program.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis and Pooling: Analyze the fractions (e.g., by TLC or LC-MS) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

Problem Probable Cause Solution
Poor separation of peaks. Inappropriate mobile phase gradient.Optimize the gradient profile (e.g., make it shallower) to improve resolution.
Column overloading.Reduce the amount of sample injected onto the column.
Broad or tailing peaks. Secondary interactions with the stationary phase.Add a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress ionization of the carboxylic acid and amino groups.
Column degradation.Use a fresh column or a guard column to protect the analytical column.
Product does not elute from the column. The product is too strongly retained on the stationary phase.Increase the percentage of the organic solvent in the mobile phase.

Visualization of Purification Logic

Purification_Logic cluster_AcidBase Acid-Base Extraction Logic cluster_Recrystallization Recrystallization Logic crude_mixture_ab Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) crude_mixture_ab->add_base separate_layers_ab Separate Layers add_base->separate_layers_ab aqueous_layer_ab Aqueous Layer (Product as Salt) separate_layers_ab->aqueous_layer_ab organic_layer_ab Organic Layer (Neutral/Basic Impurities) separate_layers_ab->organic_layer_ab acidify_aq Acidify Aqueous Layer (e.g., HCl) aqueous_layer_ab->acidify_aq precipitate_product Precipitate Pure Product acidify_aq->precipitate_product crude_solid_recryst Crude Solid dissolve_hot Dissolve in Minimal Hot Solvent crude_solid_recryst->dissolve_hot cool_slowly Cool Slowly dissolve_hot->cool_slowly crystal_formation Crystal Formation cool_slowly->crystal_formation filter_collect Filter and Collect Pure Crystals crystal_formation->filter_collect mother_liquor Mother Liquor (Soluble Impurities) crystal_formation->mother_liquor

Caption: Logical flow of acid-base extraction and recrystallization.

References

  • Vertex AI Search. Acid-Base Extraction.
  • Shindo, N., Nojima, S., Fujimura, T., Taka, H., Mineki, R., & Murayama, K. (1997). Separation of 18 6-aminoquinolyl-carbamyl-amino acids by ion-pair chromatography. Analytical Biochemistry, 249(1), 79-82.
  • ChemicalBook. 6-Aminoquinoline CAS#: 580-15-4.
  • Thermo Fisher Scientific. Quinoline-5-carboxylic acid, 97+%.
  • The Department of Chemistry, UWI, Mona, Jamaica.
  • Reddit. chromatography of carboxylic acid derivatives of aminoacids? : r/OrganicChemistry.
  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
  • ChemScene. 1935418-10-2 | 6-Aminoisoquinoline-5-carboxylic acid.
  • Unknown.
  • ChemistryConnected. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube.
  • Chemistry Steps. Organic Acid-Base Extractions.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Google Patents.
  • ChemicalBook. 6-Quinolinecarboxylic acid | 10349-57-2.
  • Arkivoc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Bogert, M. T., & Fisher, H. L. (1912). THE PREPARATION AND PROPERTIES OF 5-AMINOQUINOLINE-6-CARBOXYLIC ACID AND CERTAIN RELATED COMPOUNDS. Journal of the American Chemical Society, 34(11), 1569-1576.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11373, 6-Aminoquinoline.
  • BioTopics.
  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Scientia Pharmaceutica, 88(4), 51.
  • Wang, Y., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). ACS Omega, 8(21), 18765–18772.
  • ChemBK. Quinoline-6-carboxylic acid.
  • BLD Pharm. 157915-06-5|6-Aminoquinoline-8-carboxylic acid.
  • Unknown.
  • CymitQuimica. CAS 580-15-4: 6-Aminoquinoline.
  • Darko, E., & Thurbide, K. B.
  • BenchChem.
  • Chen, Y. C., et al. (2022). Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. Frontiers in Bioengineering and Biotechnology, 10, 920551.
  • Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 83.
  • Sigma-Aldrich. Quinoline-6-carboxylic acid | 10349-57-2.
  • ChemicalBook.

Sources

Technical Support Center: Stability & Synthesis of 6-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QA-5CARB-STAB Subject: Prevention of Decarboxylation in Ortho-Amino Aromatic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering instability with 6-Aminoquinoline-5-carboxylic acid . This molecule is structurally analogous to anthranilic acid but possesses a heightened sensitivity to thermal decarboxylation due to the electron-deficient quinoline core interacting with the electron-rich 6-amino group.

This guide provides a root-cause analysis of the degradation mechanism and actionable protocols to prevent it. Our core recommendation is to avoid the zwitterionic species at elevated temperatures and to prioritize kinetic control during isolation.

Part 1: The Mechanism of Failure (Root Cause)

To prevent decarboxylation, you must understand why it happens.[1] This is not a random degradation; it is a specific, orbital-controlled reaction.[1]

The "Ortho-Push" Mechanism

The 6-amino group is an electron bond donor (+M effect), while the quinoline ring (specifically the N-1 atom) is electron-withdrawing. When the molecule exists as a zwitterion (which occurs near its isoelectric point, typically pH 4.0–5.5), the electron density is pushed from the amino group toward the ring carbon bearing the carboxylate (C-5).

This facilitates the protonation of the C-5 carbon (ipso-substitution), breaking the C-C bond and releasing


. This pathway typically has a lower activation energy than the decarboxylation of simple benzoic acids.
Visualizing the Pathway

The following diagram illustrates the critical "Danger Zone" (Zwitterion) that you must avoid during processing.

DecarboxylationMechanism cluster_0 Stable Forms cluster_1 The Danger Zone (pH 4-6) Node_Salt_Acid Cationic Salt (pH < 2) -COOH / -NH3+ Node_Zwitterion Zwitterion (Isoelectric Point) -COO- / -NH3+ Node_Salt_Acid->Node_Zwitterion pH Adjustment Node_Salt_Base Anionic Salt (pH > 9) -COO- / -NH2 Node_Salt_Base->Node_Zwitterion Acidification Node_TS Transition State (Ring Protonation) Node_Zwitterion->Node_TS Heat (>60°C) Node_Product Decarboxylated Product (6-Aminoquinoline) + CO2 Node_TS->Node_Product Irreversible Loss

Figure 1: The decarboxylation pathway is driven by the formation of the zwitterion, which is susceptible to thermal degradation.[2] Safe storage exists only at pH extremes.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Synthesis & Hydrolysis

Q: I am hydrolyzing the methyl ester of 6-aminoquinoline-5-carboxylic acid using 6M HCl at reflux, but the product is missing.

  • Diagnosis: You are using "Standard Operating Procedure" for benzoic acids, which is fatal here.[1] Harsh acidic reflux promotes the protonation of the ring carbon (C-5), catalyzing decarboxylation.

  • Solution: Switch to Mild Basic Hydrolysis .

    • Use LiOH (2 equiv) in THF/Water (1:1).[1]

    • Run at Room Temperature (never exceed 40°C).

    • Monitor by LCMS. Do not wait for "clear solution" if it risks overheating.

Q: Upon acidification to precipitate the product, the solution bubbles and the solid turns brown.

  • Diagnosis: Bubbling is

    
     release. You likely acidified too quickly or at too high a temperature, passing through the isoelectric point with enough thermal energy to trigger decarboxylation. The brown color indicates oxidative degradation of the resulting 6-aminoquinoline.
    
  • Solution:

    • Cool the reaction mixture to 0°C (ice bath) before adding acid.

    • Acidify slowly to pH 4–5.

    • Filter immediately . Do not let the slurry stir for hours.

Scenario B: Isolation & Drying

Q: My wet cake was pure, but after drying in the oven at 60°C, the purity dropped.

  • Diagnosis: Thermal decarboxylation in the solid state. The crystal lattice energy is often not enough to prevent

    
     loss for ortho-amino acids.
    
  • Solution:

    • Lyophilization (Freeze Drying): This is the gold standard. It removes water at sub-zero temperatures.

    • Vacuum Desiccator: Dry over

      
       at Room Temperature. Never use a heated oven. 
      

Part 3: Validated Protocols

Protocol 1: Safe Ester Hydrolysis (The "Cold-LiOH" Method)

Use this method to generate the free acid from an ester precursor without degradation.

  • Dissolution: Dissolve 1.0 eq of Ester in THF (5 vol) and cool to 0°C.

  • Reagent Prep: Dissolve 2.5 eq LiOH.H2O in Water (5 vol).

  • Reaction: Add LiOH solution dropwise to the THF solution. Allow to warm to 20°C (Room Temp) . Stir for 4–16 h.

    • Checkpoint: Check LCMS. If conversion is slow, add MeOH (2 vol) rather than heating.[1]

  • Quench (Critical): Cool back to 0°C .

  • Acidification: Slowly add 1M HCl (cold) until pH reaches ~5.0.

    • Note: If the product does not precipitate, do not heat. Extract with EtOAc/n-Butanol, dry over

      
       at RT, and concentrate in vacuo at <30°C .
      
Protocol 2: Safe Derivatization (Avoid Fischer Esterification)

If you need to turn the acid back into an ester or amide, do not use


/MeOH/Reflux.[1]
  • Method: Alkylation.

    • Dissolve Acid in DMF (anhydrous).

    • Add

      
       (1.5 eq) and Alkyl Iodide (1.1 eq).[1]
      
    • Stir at RT.[3] This avoids the cationic intermediate entirely.

Part 4: Comparative Stability Data

The following table summarizes the stability of 6-Aminoquinoline-5-carboxylic acid under various conditions.

ConditionRisk LevelObservationRecommendation
6M HCl, 100°C 🔴 Critical Rapid

evolution; formation of 6-aminoquinoline.
Prohibited.
1M NaOH, 25°C 🟢 Safe Stable as the dicarboxylate anion.Preferred storage state in solution.
pH 5 (Zwitterion), 60°C 🔴 Critical Slow decomposition; darkening of solid.[1]Avoid heating the free acid.
pH 5 (Zwitterion), 0°C 🟡 Caution Metastable.[1] Handle quickly.Filter immediately; keep cold.
DMSO Solution, 25°C 🟢 Safe Generally stable for short periods.[1]Use for NMR/Testing.

Part 5: Workflow Visualization

Use this decision tree to determine the correct workup based on your synthesis stage.

WorkupLogic Start Crude Reaction Mixture (Containing Product) Check_pH Check pH / State Start->Check_pH Branch_Acid Acidic (pH < 2) Check_pH->Branch_Acid If Acidic Branch_Base Basic (pH > 10) Check_pH->Branch_Base If Basic Lyophilize Lyophilize Directly (Isolate as HCl Salt) Branch_Acid->Lyophilize Best for Stability Cool Cool to 0°C Branch_Base->Cool Adjust Adjust to pH 5 (Carefully!) Cool->Adjust Filter Filter Immediately (Cold) Adjust->Filter HeatWarning DO NOT OVEN DRY Filter->HeatWarning

Figure 2: Isolation Decision Tree. Note that isolating the HCl salt via lyophilization is often superior to isolating the free base due to zwitterionic instability.

References

  • Dunn, J. B., et al. (2003).[1] Hydrothermal stability of aromatic carboxylic acids. Journal of Supercritical Fluids. (Demonstrates the instability of ortho-substituted aromatic acids at elevated temperatures).

  • Li, J., et al. (2021).[1] Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction. ACS Omega. (Provides protocols for handling sensitive amino-acid derivatives at low temperatures). [1]

  • BenchChem Technical Support. (2025). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.[4] (Analogous chemistry for ortho-amino benzoic acids).

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis. (General mild hydrolysis conditions).

  • Shaikh, T. M., et al. (2010).[1] Decarboxylation Mechanism of Amino Acids by Density Functional Theory. (Theoretical basis for zwitterionic transition states).

Sources

Minimizing side reactions during 6-Aminoquinoline-5-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This portal is dedicated to troubleshooting the chemoselective coupling of 6-Aminoquinoline-5-carboxylic acid , a highly valuable but synthetically challenging bifunctional building block used extensively in drug discovery.

Due to the spatial proximity of the 5-carboxylic acid and the 6-amino group (ortho to each other on the benzo-fused ring), alongside the nucleophilic nature of the quinoline nitrogen, this molecule is highly prone to self-condensation, uronium adduct formation, and steric deactivation. This guide synthesizes field-proven methodologies to help you achieve orthogonal protection and high-yielding amide bond formation [1].

System Overview: Reactivity Profile & Side Reactions

Before attempting any coupling, it is critical to understand the competing pathways that lead to reaction failure. The diagram below illustrates the mechanistic divergence between desired chemoselective amidation and common side reactions.

ReactivityProfile cluster_side Competing Side Reactions AQ 6-Aminoquinoline- 5-carboxylic acid Polymer Oligomerization (Self-Condensation) AQ->Polymer Unprotected state + Activating Agent Guanidinium Uronium Adduct (+98 Da Mass Shift) AQ->Guanidinium Excess HATU/HBTU No pre-activation Quinolinium N-Acylquinolinium (Reagent Depletion) AQ->Quinolinium Highly electrophilic conditions (High Temp) Desired Chemoselective Amide Target AQ->Desired Orthogonal Protection + Optimized Protocol

Fig 1: Reaction pathways of 6-Aminoquinoline-5-carboxylic acid during amide coupling.

Troubleshooting Guide & FAQs

Q: I am trying to couple an aliphatic amine to the 5-carboxylic acid, but my LC-MS shows a complex polymeric mixture. How do I stop this? A: You are observing intermolecular self-condensation. 6-Aminoquinoline-5-carboxylic acid is an unprotected amino acid. When you introduce a coupling reagent (like EDC or HATU), the 5-carboxylic acid is activated. Because the adjacent 6-amino group is nucleophilic, it rapidly attacks the activated ester of neighboring molecules, leading to oligomerization. Causality & Solution: You must establish orthogonal protection. Temporarily mask the 6-amino group using a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) protecting group before activating the 5-COOH.

Q: I protected the 5-COOH as a methyl ester and attempted to couple the 6-amino group with an external acid using HATU. I am seeing a +98 Da mass adduct on my product. What is this? A: You are observing the formation of a tetramethyluronium (or guanidinium) byproduct [2]. The 6-amino group of quinoline is an aniline derivative, making it a relatively weak nucleophile due to resonance delocalization. When HATU is present in excess or pre-activation is skipped, the electrophilic carbon of the HATU uronium salt reacts directly with the 6-amino group, permanently capping it. Causality & Solution: Alter the order of addition. Pre-activate your external carboxylic acid with HATU and DIPEA for exactly 3–5 minutes before adding the 6-aminoquinoline derivative. Alternatively, switch to a phosphonium-based reagent like PyBOP, which lacks the guanidinium core.

Q: Even with pre-activation, my coupling yields at the 6-amino position remain below 20%. Why is the reactivity so poor? A: Two factors are at play: electronic deactivation and steric hindrance. The quinoline ring withdraws electron density from the 6-amino group. Furthermore, the adjacent 5-position (even when protected as an ester) creates significant peri-like steric bulk, blocking the trajectory of bulky activated esters (like the OBt/OAt esters generated by HATU/PyBOP) [3]. Causality & Solution: Bypass bulky active esters by converting your external carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride. If acid-sensitive groups prevent this, use the highly reactive symmetric anhydride method.

Q: Can the quinoline nitrogen (N1) interfere with the coupling? A: Yes. The quinoline nitrogen (pKa ~4.9) can act as a competitive nucleophile against highly electrophilic activating agents, forming transient N-acylquinolinium intermediates [4]. While these usually hydrolyze during aqueous workup, they consume your activated acid and coupling reagents, depressing your overall yield. Causality & Solution: Maintain strict stoichiometric control (1.1 eq of activated acid) and avoid using highly polar aprotic solvents (like pure DMF) at elevated temperatures. A DCM/DMF mixture at 0 °C to room temperature is optimal.

Quantitative Reagent Selection Matrix

To minimize side reactions, reagent selection must be tailored to the specific functional group being targeted.

Coupling Reagent ClassExampleRisk of Uronium AdductEfficiency for 5-COOHEfficiency for 6-NH2Recommendation
Aminium/Uronium HATU, HBTUHigh (+98 Da shift)ExcellentPoor (Steric block)Use for 5-COOH only; requires strict pre-activation.
Phosphonium PyBOP, BOPNoneGoodModerateSafe alternative for 6-NH2; avoids capping.
Carbodiimide EDC / HOAtNoneExcellentPoorGold standard for 5-COOH; highly chemoselective.
Acid Halide Oxalyl ChlorideNoneN/A (Forms acyl halide)Excellent Gold standard for 6-NH2; overcomes steric hindrance.

Standard Operating Procedures

The following protocols are self-validating systems designed to inherently prevent the side reactions discussed above.

Protocol A: Chemoselective Amidation of the 5-Carboxylic Acid

Objective: Couple an external amine while preventing 6-NH2 polymerization.

  • Protection: Convert 6-Aminoquinoline-5-carboxylic acid to 6-(Boc-amino)quinoline-5-carboxylic acid using Boc2O (1.2 eq) and TEA (2.0 eq) in THF/H2O. Isolate via precipitation at pH 4.

  • Pre-activation: In a dry flask under N2, dissolve the protected acid (1.0 eq) in anhydrous DMF (0.1 M). Add EDC·HCl (1.2 eq) and HOAt (1.2 eq). Stir at room temperature for 10 minutes to form the active ester.

  • Coupling: Add the external aliphatic amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Validation: Monitor by LC-MS. The absence of oligomeric peaks validates the integrity of the Boc protection.

  • Deprotection: Treat the purified intermediate with 20% TFA in DCM for 1 hour to yield the final 6-amino-5-carboxamide.

Protocol B: Chemoselective Amidation of the 6-Amino Group

Objective: Couple an external carboxylic acid while overcoming steric hindrance and avoiding uronium capping.

  • Protection: Protect the 5-carboxylic acid as a methyl ester (e.g., using SOCl2 in Methanol).

  • Acid Chloride Generation: In a separate flask, dissolve the external carboxylic acid (1.5 eq) in anhydrous DCM. Add catalytic DMF (1 drop), followed by Oxalyl Chloride (2.0 eq) dropwise at 0 °C. Stir for 2 hours, then concentrate under vacuum to remove excess reagent.

  • Coupling: Dissolve the methyl 6-aminoquinoline-5-carboxylate (1.0 eq) and Pyridine (3.0 eq) in anhydrous DCM at 0 °C. Slowly add the freshly prepared acid chloride (from Step 2) dissolved in DCM.

  • Validation: Allow to warm to room temperature. The use of an acid chloride bypasses the steric bulk of OBt/OAt esters, forcing the deactivated aniline to react.

Procedural Workflow

Workflow Start Determine Coupling Target TargetAcid Target: 5-Carboxylic Acid Start->TargetAcid TargetAmine Target: 6-Amino Group Start->TargetAmine ProtectAmine Step 1: Protect 6-NH2 (Boc) TargetAcid->ProtectAmine ProtectAcid Step 1: Protect 5-COOH (Ester) TargetAmine->ProtectAcid ActivateAcid Step 2: Pre-activate 5-COOH (EDC/HOAt, 10 min) ProtectAmine->ActivateAcid ActivateExtAcid Step 2: Convert Ext. Acid (to Acid Chloride) ProtectAcid->ActivateExtAcid Couple1 Step 3: Add Ext. Amine + DIPEA ActivateAcid->Couple1 Couple2 Step 3: Add 6-Aminoquinoline + Pyridine ActivateExtAcid->Couple2 Product Purify Desired Amide Couple1->Product Couple2->Product

Fig 2: Decision tree and workflow for orthogonal coupling of 6-Aminoquinoline-5-carboxylic acid.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Available at:[Link]

  • Lee, et al. (2017). "Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters." RSC Advances. Available at:[Link]

  • Duda, et al. (2025). "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry. Available at:[Link]

Technical Support Center: Troubleshooting Quinoline Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Diagnostic & Recovery Protocols for Cyclization Failures in Quinoline Scaffolds Ticket ID: #QCA-CYC-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of quinoline carboxylic acids—critical precursors for fluoroquinolone antibiotics and neuroprotective agents—is notoriously sensitive to thermodynamic parameters. The core failure mode typically lies in the cyclization step , where the competition between ring closure, polymerization, and decarboxylation is governed by strict energy barriers.

This guide addresses the three most reported failure phenotypes:

  • Thermal Stalling: Starting material remains unreacted despite high heat.

  • Regio-Isomeric Drift: Formation of 2-hydroxy (Knorr) instead of 4-hydroxy (Conrad-Limpach) isomers.

  • Macroscopic Carbonization: The "Black Tar" effect due to oxidative polymerization.

Part 1: Diagnostic Workflow

Before altering your protocol, identify your failure mode using the decision matrix below.

DiagnosticTree Start Identify Failure Mode CheckSM Is Starting Material Consumed? Start->CheckSM CheckProduct Is Product Soluble in Base? CheckSM->CheckProduct Yes CheckColor Reaction Mixture Appearance? CheckSM->CheckColor No Issue2 ISSUE: Knorr Isomer (Wrong Pathway) CheckProduct->Issue2 No (Insoluble) Issue4 ISSUE: Decarboxylation (Overheating) CheckProduct->Issue4 Yes (Wrong Mass) Issue1 ISSUE: Thermal Stalling (Kinetic Barrier) CheckColor->Issue1 Unchanged/Brown Issue3 ISSUE: Oxidative Polymerization CheckColor->Issue3 Black Tar/Viscous

Figure 1: Diagnostic logic for categorizing cyclization failures based on TLC/LC-MS and physical observation.

Part 2: Troubleshooting Guides (Q&A)
Scenario A: The Gould-Jacobs Reaction Stalls

User Report: "I am refluxing diethyl (phenylamino)methylenemalonate in diphenyl ether at 240°C, but LC-MS shows 60% unreacted starting material after 4 hours."

Root Cause Analysis: The Gould-Jacobs cyclization is an electrocyclic reaction that requires temperatures exceeding 250°C to overcome the activation energy barrier for the elimination of ethanol [1]. If the reaction vessel is not adequately insulated or if the reflux (ethanol) cools the internal temperature, the reaction will stall. Furthermore, the reaction is reversible; failure to remove the ethanol byproduct pushes the equilibrium back to the open-chain precursor.

Corrective Protocol:

  • Solvent Swap: Switch from Diphenyl ether (bp 258°C) to Dowtherm A (eutectic mixture of biphenyl and diphenyl ether, bp 257°C) or Sulfolane if solubility is an issue, though Dowtherm is preferred for thermal stability.

  • Dean-Stark Implementation: You must distill off the ethanol generated. Do not run under simple reflux. Use a short-path distillation head to continuously remove the volatile alcohol byproduct.

  • Temperature Spike: Ensure the internal temperature reaches 255–260°C.

    • Tip: Wrap the upper half of the flask and the distillation arm with aluminum foil or glass wool to prevent vapor cooling before it exits the reaction zone.

Scenario B: Isomer Contamination (Conrad-Limpach vs. Knorr)

User Report: "I attempted to synthesize 4-hydroxyquinoline using aniline and ethyl acetoacetate. I obtained a solid, but the NMR suggests a 2-hydroxy isomer."

Root Cause Analysis: This is a classic case of Kinetic vs. Thermodynamic control .

  • Knorr Synthesis (Kinetic): At lower temperatures (<100°C), the aniline attacks the ketone, forming an anilide intermediate, which cyclizes to the 2-hydroxyquinoline (quinolone).

  • Conrad-Limpach (Thermodynamic): At high temperatures (>140°C) with acid catalysis, the aniline attacks the ester carbonyl (or undergoes rearrangement), forming a Schiff base (imine), which cyclizes to the desired 4-hydroxyquinoline [2].

Corrective Protocol:

  • Isolate the Intermediate: Do not perform a "one-pot" reaction.

    • Step 1: Mix aniline and

      
      -keto ester with a catalytic amount of HCl.
      
    • Step 2: Use a Dean-Stark trap with benzene or toluene to remove water at moderate temp (80-110°C). This forces the formation of the enamine/imine intermediate.

  • Flash Cyclization: Drop the isolated intermediate slowly into pre-heated Dowtherm A at 250°C . The rapid thermal shock favors the thermodynamic 4-hydroxy product over the kinetic byproduct.

Scenario C: The "Black Tar" (Polymerization)

User Report: "My reaction mixture turned into a black, insoluble bitumen. I can't extract anything."

Root Cause Analysis: Quinolines and their amino-precursors are electron-rich and prone to oxidative polymerization at high temperatures (>200°C) in the presence of oxygen. This is often exacerbated by trace metal impurities in the aniline starting material.

Corrective Protocol:

  • Degassing: Sparge the solvent (Dowtherm A) with Nitrogen or Argon for 30 minutes before heating. Maintain an inert blanket throughout the reaction.

  • Concentration Control: High concentrations favor intermolecular polymerization over intramolecular cyclization. Dilute the reaction to 0.1 M – 0.2 M .

  • Radical Scavenging: In extreme cases, adding a trace amount of a radical inhibitor (e.g., BHT) can prevent radical-initiated polymerization of the side chains, although this is rare in standard Gould-Jacobs protocols.

Part 3: Mechanistic Visualization

Understanding the electron flow is critical for troubleshooting substituent effects. Electron-donating groups (EDGs) on the aniline ring generally accelerate cyclization by increasing nucleophilicity, while electron-withdrawing groups (EWGs) require higher temperatures.

GouldJacobsMechanism cluster_conditions Critical Control Points Aniline Aniline + EMME Intermediate Anilidomethylenemalonate (Enamine Form) Aniline->Intermediate Condensation (-EtOH) TS Cyclization TS (6π Electrocyclic) Intermediate->TS Δ > 250°C Rate Limiting Step Point1 Remove EtOH to drive equilibrium Intermediate->Point1 Product 4-Hydroxy-3-ester Quinoline TS->Product Aromatization (-EtOH) Point2 Requires Inert Atmosphere TS->Point2

Figure 2: Mechanistic pathway of the Gould-Jacobs reaction highlighting the rate-limiting thermal cyclization and ethanol elimination steps [3].

Part 4: Master Protocol & Solvent Data

Table 1: High-Boiling Solvents for Thermal Cyclization Select the solvent based on your required temperature and workup capability.

SolventBoiling Point (°C)Removal MethodNotes
Dowtherm A 257Precipitation w/ HexaneEutectic mix; Industry Standard.
Diphenyl Ether 258Precipitation w/ HexaneSolidifies at 26°C; difficult to handle cold.
Sulfolane 285Water Wash (Soluble)Good for polar intermediates; difficult to dry.
Mineral Oil >300Hexane WashCheap; difficult to remove trace aliphatics.
Polyphosphoric Acid N/AAqueous QuenchAcid-catalyzed route (alternative to thermal).

Table 2: Standardized Gould-Jacobs Protocol

StepActionCritical Parameter
1. Condensation Mix aniline (1 eq) + EMME (1.1 eq). Heat to 110°C.Remove EtOH. Monitor disappearance of aniline by TLC.
2. Preparation Heat Dowtherm A (10 vol) to 255°C.Degas solvent prior to heating.
3. Addition Add condensate dropwise to hot solvent.Maintain temp >250°C during addition.
4. Cyclization Stir at 255°C for 30–60 mins.Distill off generated EtOH continuously.
5. Isolation Cool to RT. Add Hexane/Heptane.Product usually precipitates. Filter and wash.[1][2][3][4]
6. Hydrolysis Reflux solid in 10% NaOH.Do not use acid hydrolysis if decarboxylation is unwanted.
References
  • Wikipedia. (n.d.). Conrad-Limpach synthesis.[2][5][6] Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[6] Retrieved from [Link]

  • National Institutes of Health (PMC). (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

Sources

Enhancing stability of 6-Aminoquinoline-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 6-Aminoquinoline-5-carboxylic Acid

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed instability—such as discoloration (browning), precipitation, or inconsistent HPLC data—when working with 6-Aminoquinoline-5-carboxylic acid .

This molecule presents a unique challenge due to its ortho-substituted zwitterionic nature . The electron-rich amino group at position 6 makes the quinoline ring susceptible to oxidative attack, while the carboxylic acid at position 5 creates solubility hurdles dependent on pH. This guide synthesizes electrochemical principles with practical laboratory protocols to ensure the integrity of your experimental data.

Module 1: Chemical Stability Profile (The "Why")

To solve instability, we must understand the mechanism. The degradation of 6-Aminoquinoline-5-carboxylic acid is primarily driven by two factors: Oxidative Polymerization and Photochemical Decomposition .

The Oxidative Mechanism

The amino group (-NH₂) is an electron donor. In the presence of dissolved oxygen and light, it can undergo single-electron oxidation to form a radical cation. Because the amino group is ortho to the carboxylic acid, the resulting radical is stabilized but highly reactive, leading to dimerization and the formation of complex, insoluble colored polymers (often observed as "brown tar").

Zwitterionic Solubility Issues

At neutral pH, the molecule exists largely as a zwitterion (deprotonated carboxylate / protonated amine). This charge neutralization often results in its lowest solubility (Isoelectric Point, pI) . Attempting to store the compound near its pI will lead to time-dependent precipitation, often mistaken for chemical degradation.

Visualizing the Degradation Pathway The following diagram illustrates the cascade from stable monomer to oxidized impurity.

G Stable Native Molecule (6-Aminoquinoline-5-COOH) Radical Radical Cation (Intermediate) Stable->Radical  hv (Light) + O2   Dimer Azo/Imine Dimers (Colored Impurities) Radical->Dimer  Coupling   Precip Insoluble Polymer (Brown Precipitate) Dimer->Precip  Polymerization   Oxygen Dissolved O2 Oxygen->Radical Light UV/Vis Light Light->Radical

Figure 1: Simplified oxidative degradation pathway of aminoquinolines. The transition from green (stable) to black (precipitate) represents the visual cue often seen in the lab.

Module 2: Troubleshooting Guide

Use this table to diagnose specific issues observed in your workflow.

Symptom Probable Cause Technical Diagnosis Corrective Action
Solution turns yellow/brown within hours. Oxidation The electron-rich amino group is reacting with dissolved oxygen, forming quinone-imine like impurities.1. Degas all solvents with Argon/N₂ for 15 mins.2. Add antioxidant: Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite.
Precipitation after pH adjustment. Isoelectric Point (pI) You likely hit the pI (approx pH 4.5–6.0) where net charge is zero and solubility is minimal.1. Maintain pH < 3 or > 8.2. Use a co-solvent (DMSO or Methanol) at 5–10% if biological tolerance allows.
Ghost peaks in HPLC analysis. Autosampler Degradation Sample degraded while waiting in the non-thermostatted autosampler tray.1. Set autosampler temperature to 4°C.2. Use amber glass vials.3. Inject immediately after prep.
Loss of fluorescence intensity. Photobleaching Quinolines are photosensitive fluorophores; ambient light is destroying the excited state capacity.1. Wrap all vessels in aluminum foil.2. Work under yellow light if possible.

Module 3: Optimized Experimental Protocols

These protocols are designed to create a self-validating system where stability is chemically enforced.

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >2 weeks at -20°C.

Reagents:

  • 6-Aminoquinoline-5-carboxylic acid[1]

  • DMSO (anhydrous, high purity)

  • Stabilizer: Ascorbic Acid (optional but recommended for long-term storage)

Step-by-Step:

  • Solvent Pre-treatment (Critical):

    • Sparge the DMSO with dry Nitrogen or Argon gas for 10 minutes. This removes dissolved oxygen, the primary reactant in degradation [1].

  • Weighing:

    • Weigh the target mass of the quinoline derivative into an amber glass vial. Clear glass allows UV penetration which accelerates radical formation [2].

  • Dissolution:

    • Add the degassed DMSO.[2]

    • Optional: Add Ascorbic Acid to a final concentration of 0.5 mM (molar equivalent ~5-10% of the target compound). This acts as a "sacrificial anode," oxidizing before your drug candidate does.

  • Storage:

    • Blanket the headspace of the vial with Nitrogen/Argon before capping.

    • Seal with Parafilm to prevent moisture ingress (water promotes hydrolytic pathways).

    • Store at -20°C or -80°C.

Protocol B: Aqueous Working Solution (For Biological Assays)

Objective: Dilute stock into media without precipitation.

  • Check pH: Ensure your buffer is not near the pI (approx pH 5-6). Phosphate Buffered Saline (PBS, pH 7.4) is risky; Tris-HCl (pH 8.0) is often safer for solubility, or acetate buffer (pH 4.0) if acidic conditions are permitted.

  • Serial Dilution:

    • Perform dilutions on ice.

    • Use fresh tips to prevent cross-contamination of oxidized dimers.

  • Usage Window:

    • Use aqueous solutions within 4 hours . Do not store overnight.

Module 4: Workflow Visualization

The following flowchart outlines the "Chain of Custody" for the molecule to ensure data integrity from storage to analysis.

Workflow Storage Long-Term Storage (-20°C, Desiccated, Dark) Prep Stock Prep (Degassed DMSO + Antioxidant) Storage->Prep  Warm to RT in Desiccator   Dilution Working Dilution (Avoid pI, Keep on Ice) Prep->Dilution  Dilute immediately before use   Analysis Analysis (HPLC/Bioassay) (Cooled Autosampler) Dilution->Analysis  < 4 Hours Stability   Analysis->Prep  If ghost peaks appear, discard stock  

Figure 2: Optimized handling workflow. Note the critical "Warm to RT" step to prevent water condensation in the cold stock.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I autoclave solutions of 6-Aminoquinoline-5-carboxylic acid? A: Absolutely not. The high heat and pressure will accelerate decarboxylation (loss of CO₂) and oxidation. Sterilize by filtration using a 0.22 µm PVDF or PTFE membrane (nylon may bind the compound).

Q2: My solution turned pink/red. Is it still usable? A: No. A pink or red shift usually indicates the formation of azo-dimers or quinone-imines. This is a chemical change, meaning the concentration of your active parent compound is unknown. Discard and prepare fresh.

Q3: Why does the protocol recommend DMSO over water? A: While the compound has ionizable groups, its aromatic core drives poor water solubility. DMSO prevents aggregation. If you must use water, acidify it (0.1 M HCl) to protonate the amine, or basify (0.1 M NaOH) to deprotonate the acid, ensuring a full charge to aid solubility [3].

Q4: Is the compound light sensitive in solid form? A: Yes, but less so than in solution. However, surface oxidation can occur. Always store the solid bottle inside a secondary opaque container or wrap it in foil.

References

  • BenchChem. (2025).[2][3] Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. Retrieved from

    • Relevance: Establishes the oxidative mechanism of aminoquinolines and the necessity of inert
  • Pharma Manual. (2016). Protection of Light Sensitive Drugs. Retrieved from

    • Relevance: Defines protocols for handling photosensitive APIs and the use of amber glassware.
  • National Institutes of Health (NIH). (2022). Investigation of the degradation mechanism of 5-aminosalicylic acid. Retrieved from

    • Relevance: Provides mechanistic insight into the oxidation and stability of amino-carboxylic acid deriv
  • CymitQuimica. (n.d.). 6-Aminoquinoline Properties and Solubility. Retrieved from

    • Relevance: Confirms solubility profiles in organic solvents vs.

Sources

Technical Support Center: Purification of 6-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Commercial sources of 6-Aminoquinoline-5-carboxylic acid often arrive with purities ranging from 90-95%, appearing as dark brown or black powders. This coloration and impurity profile are artifacts of the Skraup synthesis or nitro-reduction pathways used in its manufacture. The primary contaminants include unreacted anilines, regioisomers (e.g., 5-amino-6-carboxylic variants), inorganic salts, and "tarry" oxidative polymerization products common to electron-rich quinolines.

This guide provides a self-validating purification strategy. We prioritize Acid-Base Reprecipitation as the primary "coarse" cleaning method, followed by Recrystallization for "fine" polishing.

Part 1: Diagnostic Triage (Know Your Enemy)

Before attempting purification, characterize your starting material. The physical appearance of quinolines is often deceptive; a black sample may still be 98% pure, while a beige sample may contain significant isomeric impurities.

Diagnostic MethodWhat to Look ForActionable Insight
HPLC (Reverse Phase) Extra peaks with similar retention times (isomers). Broad humps at baseline (oligomers).If isomers >5%, use Protocol C . If baseline hump is high, use Protocol A .
1H-NMR (DMSO-d6) Check integration of aromatic protons. Look for shifts in the NH2 signal.Verifies if "impurity" is actually trapped solvent or inorganic salt.
Ash Test Burn a small sample. Significant residue?Indicates high inorganic salt content (NaCl/Na2SO4). Use Protocol A .
Solubility Test Dissolve in 1M NaOH vs. 1M HCl.Insoluble residue in base = Non-acidic tars. Insoluble in acid = Non-basic neutrals.

Part 2: Purification Protocols

Protocol A: The "Workhorse" (Acid-Base Reprecipitation & Decolorization)

Best for: Removing inorganic salts, non-acidic tars, and bulk colored impurities.

The Science: This molecule is amphoteric (zwitterionic). It dissolves in high pH (as a carboxylate anion) and low pH (as an ammonium cation). Most "tarry" impurities from Skraup synthesis are neutral or weakly basic but not acidic. By dissolving in Base, we leave these tars behind or adsorb them onto carbon.

Reagents:

  • 1M Sodium Hydroxide (NaOH)

  • 1M Hydrochloric Acid (HCl)

  • Activated Carbon (Norit or Darco G-60)

  • Celite 545 (Filter aid)

Step-by-Step:

  • Dissolution: Suspend the crude solid (10 g) in water (50 mL). Slowly add 1M NaOH with stirring until the pH reaches 10-11. The solid should dissolve to form a dark solution.

    • Checkpoint: If solids remain, these are likely non-acidic impurities.

  • Adsorption: Add Activated Carbon (10-20 wt% of crude mass). Heat to 50°C for 30 minutes.

    • Why? Heated carbon has faster kinetics for adsorbing high-molecular-weight colored oligomers [1].

  • Filtration: Filter the hot mixture through a Celite pad. The filtrate should be significantly lighter (yellow/orange).

  • Precipitation (The Critical Step): Cool the filtrate to room temperature.[1] Slowly add 1M HCl dropwise while monitoring pH.

    • Target: You are aiming for the Isoelectric Point (pI) . For amino-quinoline carboxylic acids, this is typically between pH 4.0 and 5.0 [2].

    • Observation: A thick precipitate will form. Do not overshoot to pH 1, or it will redissolve as the hydrochloride salt.

  • Isolation: Stir the slurry for 1 hour to ripen the crystals. Filter, wash with cold water, and dry under vacuum at 60°C.

Protocol B: Recrystallization (The Polisher)

Best for: Removing isomers and trace organic volatiles.

Solvent Strategy: The high melting point and zwitterionic nature make standard organic solvents (EtOAc, DCM) ineffective. We rely on dipolar aprotic solvents or mixed aqueous systems .

Recommended System: DMF/Water or Acetic Acid/Water.

  • Dissolution: Dissolve the semi-pure solid in the minimum amount of hot DMF (approx. 90°C).

  • Filtration: If any haze remains, perform a hot filtration (removes dust/silica).

  • Crystallization: Add hot water dropwise until a persistent turbidity appears. Remove from heat.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.

  • Wash: Filter and wash aggressively with water to remove residual DMF (which can impede downstream reactions).

Protocol C: The "Nuclear Option" (Esterification-Hydrolysis)

Best for: Separating stubborn regioisomers (e.g., 5-amino vs 6-amino).

If Protocols A and B fail to remove a specific isomer, you must break the zwitterion.

  • Esterify: Reflux crude acid in Methanol with H2SO4 (catalytic) to form the Methyl Ester .

  • Purify: The ester is soluble in DCM/Ethyl Acetate. Purify via silica gel chromatography or recrystallization (esters have much lower melting points and better solubility profiles than the parent acid).

  • Hydrolyze: Treat the pure ester with LiOH/THF/Water to return to the free acid.

Part 3: Decision Logic & Workflows

The following diagrams illustrate the decision-making process and the chemical workflow.

Diagram 1: Purification Decision Tree

PurificationLogic Start Start: Crude 6-Aminoquinoline-5-COOH Analyze Analyze: HPLC & Solubility Start->Analyze Decision1 Is purity < 90% OR Sample Black/Tarry? Analyze->Decision1 ProtocolA Protocol A: Acid-Base Reprecipitation (Removes Tars/Salts) Decision1->ProtocolA Yes Decision2 Is purity > 95% but Isomers present? Decision1->Decision2 No ProtocolA->Decision2 ProtocolB Protocol B: Recrystallization (DMF/H2O) (Polishing) Decision2->ProtocolB No (High Purity) ProtocolC Protocol C: Esterification -> Column -> Hydrolysis (Isomer Separation) Decision2->ProtocolC Yes (Stubborn Isomers) Final Final Product (>98% Purity) ProtocolB->Final ProtocolC->Final

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.

Diagram 2: Acid-Base Reprecipitation Workflow

AcidBaseFlow Crude Crude Solid (Zwitterion) BasicSol Dissolve in NaOH (pH > 10) Crude->BasicSol Deprotonate COOH Carbon Add Activated Carbon (Heat 50°C) BasicSol->Carbon Adsorb Color Filter Filter (Celite) Remove Tars Carbon->Filter Acidify Acidify with HCl to pH 4.5 (pI) Filter->Acidify Filtrate Precip Collect Precipitate (Purified Zwitterion) Acidify->Precip Precipitation

Caption: Step-by-step chemical workflow for the Acid-Base purification method.

Part 4: Troubleshooting FAQs

Q: My product precipitated, but it's still slightly brown. What went wrong? A: You likely saturated the activated carbon or didn't heat it long enough.

  • Fix: Repeat Protocol A, but ensure the carbon digestion is done at 50-60°C for at least 30 minutes. Alternatively, switch to Protocol B (Recrystallization) using DMF, as colored impurities often stay in the DMF mother liquor.

Q: I added HCl, but no precipitate formed (or very little). A: You may have over-acidified.

  • Explanation: If you drop the pH below 2, the amino group protonates (-NH3+), making the molecule soluble again as a cationic salt.

  • Fix: Back-titrate with dilute NaOH to pH 4.5. The precipitate should reappear.

Q: The yield is lower than expected (e.g., <50%). A: This is often a solubility issue at the pI.

  • Explanation: While solubility is lowest at the pI, it is not zero.

  • Fix: Cool the neutralization mixture to 0-4°C on ice before filtering. Add a small amount of Ethanol to the aqueous mixture to decrease the solubility of the zwitterion.

Q: Can I use Ethanol for recrystallization? A: Only if the impurity profile is low.

  • Insight: 6-Aminoquinoline-5-carboxylic acid has very poor solubility in pure ethanol. You will need a large volume of Ethanol/Water (50:50) reflux.[2] DMF is superior for capacity, though harder to dry.

References

  • University of Calgary. (n.d.). Table of pKa and pI values for amino acids and heterocycles. Retrieved from [Link]

  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline derivatives.

Sources

Addressing steric hindrance in 5,6-disubstituted quinolines

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Addressing Steric Hindrance in 5,6-Disubstituted Quinolines

Technical Support Center: 5,6-Disubstituted Quinolines

Welcome to the technical guide for overcoming the synthetic bottleneck of 5,6-disubstituted quinolines . This specific substitution pattern presents a unique "perfect storm" of steric hindrance: the ortho-effect between substituents at C5 and C6, combined with the peri-strain between the C5 substituent and the C4 proton (or substituent).

This guide prioritizes functionalization over de novo synthesis due to the notorious regioselectivity issues inherent in cyclization reactions for this specific pattern.

Module 1: Strategic Route Selection

Before beginning wet chemistry, determine your entry point using this logic flow. The "Build vs. Modify" decision is critical because Skraup/Doebner-Miller cyclizations often favor the less hindered 6,7-isomer over the desired 5,6-isomer.

RouteSelection Start Target: 5,6-Disubstituted Quinoline CheckCommercial Is the 6-substituted quinoline commercially available? Start->CheckCommercial RouteA ROUTE A: Functionalization (Recommended) CheckCommercial->RouteA Yes RouteB ROUTE B: De Novo Synthesis (High Risk) CheckCommercial->RouteB No StepA1 Step 1: Regioselective Bromination (Targets C5) RouteA->StepA1 Friedlander Friedländer Synthesis (Requires 2-amino-5,6-disubst. benzaldehyde) RouteB->Friedlander If precursor available Skraup Skraup/Combes (WARNING: Favors 6,7-isomer) RouteB->Skraup If no precursor (Low Success) StepA2 Step 2: Sterically Demanding Cross-Coupling (Suzuki/Buchwald) StepA1->StepA2

Figure 1: Decision matrix for selecting the optimal synthetic pathway. Route A is preferred for medicinal chemistry applications.

Module 2: The Functionalization Route (Protocol & Troubleshooting)

This route relies on the electronic bias of the quinoline ring. The benzene ring is more electron-rich than the pyridine ring, directing Electrophilic Aromatic Substitution (EAS) to positions 5 and 8. A substituent at C6 (e.g., -Me, -OMe) acts as an ortho/para director, strongly activating the C5 position (ortho to the C6 group) over C8 (meta to the C6 group).

Step 1: Regioselective Bromination (Installing the Handle)

The Challenge: Avoiding the 8-bromo isomer and over-bromination.

Standard Protocol:

  • Substrate: 6-Methylquinoline (or 6-Methoxyquinoline).

  • Reagents: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

  • Conditions: Stir at 0°C to RT for 2–4 hours.

Troubleshooting Guide: Bromination

IssueDiagnosisCorrective Action
Mixture of 5-Br and 8-Br isomers Electronic directing effects are competing.Switch Solvent: Use highly polar acidic media (e.g., H₂SO₄) to protonate the Nitrogen. This deactivates the ring but maximizes the directing power of the C6 substituent. Purification: 5-Br and 8-Br isomers often have distinct Rf values. Use a long silica column with a gradient of Hexane/EtOAc (95:5 to 80:20).
Polybromination (5,8-dibromo) Excess reagent or high temperature.Titration: Add NBS dropwise as a solution. Lower temperature to -10°C. Stop reaction at 90% conversion.
Reaction stalls Protonation of N inhibits EAS too much.Add Catalyst: Use 5 mol% ZrCl₄ or FeBr₃ to activate the NBS if the ring is deactivated.
Step 2: Overcoming Steric Hindrance in Cross-Coupling

The Challenge: The C5 position is "peri" to C4 and "ortho" to C6. Standard ligands (PPh₃, dppf) create a coordination sphere that is too crowded, preventing the Transmetalation step or slowing down Oxidative Addition .

The Solution: Use ligands with flexible steric bulk or specific "walls" that enforce reductive elimination without blocking the approach of the coupling partner.

Recommended Ligands:

  • AntPhos: Excellent for tetra-ortho substituted systems.[1][2]

  • SPhos / XPhos: Buchwald biaryl phosphines designed for sterically demanding couplings.

  • P(t-Bu)₃: High electron density to facilitate oxidative addition, small cone angle relative to biaryls.

Protocol: Sterically Demanding Suzuki Coupling

  • Substrate: 5-Bromo-6-substituted quinoline (1.0 equiv).

  • Boronic Acid: Aryl/Alkyl boronic acid (1.5–2.0 equiv).

  • Catalyst: Pd(OAc)₂ (2–5 mol%) + AntPhos or SPhos (4–10 mol%).

  • Base: K₃PO₄ (3.0 equiv) – Crucial: Stronger bases help transmetalation in crowded systems.

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

  • Conditions: 100–110°C (sealed tube) for 12–24h.

Mechanism of Failure vs. Success:

CouplingMechanism cluster_fail Standard Ligand (e.g., PPh3) cluster_success Specialized Ligand (e.g., AntPhos/SPhos) Fail Steric Clash at Transmetalation Success Flexible Bulk Allows Approach -> Coupling OxAdd Oxidative Addition (Pd inserts into C5-Br) OxAdd->Fail Crowded Sphere OxAdd->Success Optimized Sphere

Figure 2: Specialized ligands like AntPhos accommodate the steric bulk of the 5,6-disubstitution pattern during the critical transmetalation step.

Module 3: FAQ & Troubleshooting

Q1: Why can't I just use the Skraup synthesis with a 3,4-disubstituted aniline? A: Regioselectivity. In the Skraup reaction, cyclization preferentially occurs at the less hindered ortho position. For a 3,4-disubstituted aniline, the position ortho to the amine (C2 of aniline) is less hindered than the position between the amine and the C5-substituent (C6 of aniline). Consequently, you will predominantly form the 6,7-disubstituted quinoline , not the 5,6-isomer.

Q2: I am seeing "Protodeboronation" of my boronic acid instead of coupling. A: This is common in sterically hindered reactions where the cross-coupling rate is slow.

  • Fix 1: Use Boronic Esters (Pinacol esters) or MIDA boronates instead of free acids; they are more stable.

  • Fix 2: Add the base slowly or use a milder base (Cs₂CO₃) if K₃PO₄ is too harsh.

  • Fix 3: Increase catalyst loading to 10 mol% to outcompete the decomposition pathway.

Q3: How do I separate the 5-bromo and 8-bromo isomers if the column fails? A: Recrystallization is often effective. 5-Bromo isomers generally have higher melting points and lower solubility in ethanol/hexanes compared to 8-bromo isomers due to better packing (less disruption of the dipole). Try recrystallizing the crude mixture from hot Ethanol.

References

  • Regioselective Bromination: Tetrahedron, 2017, 73 , 5389-5396.[3] (Confirming 5-position selectivity in 6-substituted quinolines). 3[4][5][6][7][8][9][10]

  • AntPhos Ligand Efficacy: Organic Chemistry Frontiers, 2014, 1 , 1-4. (Demonstrating AntPhos for tetra-ortho substituted biaryl coupling). 11[2][4][5][6][7][8][9][10]

  • SPhos/Buchwald Ligands: Journal of the American Chemical Society, 2007, 129 , 9602.[12][13] (General application of Buchwald ligands for hindered substrates). 13[2][4][5][6][7][8][10]

  • Skraup Regioselectivity: Chemical Reviews, 1942, 30 , 113–144. (Foundational text on quinoline synthesis limitations). 14[2][4][5][6][7][8][9][10]

Sources

Validation & Comparative

Comparative Spectroscopic Guide: FTIR Absorption Analysis of 6-Aminoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural validation of bifunctional heteroaromatics. 6-Aminoquinoline-5-carboxylic acid is a highly valuable scaffold in drug discovery, particularly in the development of kinase inhibitors and antimalarial agents. However, confirming its structural integrity requires more than a simple spectral match; it demands a deep understanding of how its adjacent functional groups interact.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) absorption bands of 6-Aminoquinoline-5-carboxylic acid against two critical alternatives: 6-Aminoquinoline and Quinoline-5-carboxylic acid . By isolating these functional groups, we can definitively map the intramolecular forces that define the target molecule's spectral fingerprint.

Mechanistic Causality: The Physics of Vibrational Shifts

To accurately interpret the FTIR spectrum of 6-Aminoquinoline-5-carboxylic acid, we must first understand the causality behind its vibrational modes. The molecule possesses a primary amine at the 6-position and a carboxylic acid at the 5-position. Their spatial proximity induces two major physical phenomena that alter standard absorption frequencies:

  • Electron-Withdrawing Effects: The carbonyl group of the 5-carboxylic acid is highly electronegative. It pulls electron density away from the quinoline aromatic core and the adjacent 6-amino group. This inductive effect strengthens the C-N bond of the amine but weakens the N-H bonds, subtly shifting their stretching frequencies.

  • Intramolecular Hydrogen Bonding: The hydrogen atoms of the 6-amino group act as hydrogen-bond donors, while the carbonyl oxygen of the 5-carboxylic acid acts as a potent acceptor. This ortho-like interaction creates a stable pseudo-ring structure. Hydrogen bonding physically restricts the vibration of the N-H and O-H bonds, requiring less energy (lower wavenumbers) to stretch them, while simultaneously broadening their spectral peaks. As observed in analogous substituted quinolines like1, intramolecular hydrogen bonding significantly shifts the hydroxyl and amine stretching frequencies[1].

Structural_Effects A 6-Aminoquinoline- 5-carboxylic acid B 5-Carboxylic Acid A->B C 6-Amino Group A->C D Quinoline Core A->D E C=O Stretch (~1685 cm⁻¹) B->E Electron Withdrawal F O-H Stretch (3200-2400 cm⁻¹) B->F H-Bonding G N-H Stretch (~3420, 3310 cm⁻¹) C->G H-Bonding H C=C / C=N Stretch (1585, 1495 cm⁻¹) D->H Ring Conjugation

Structural functional groups and their corresponding FTIR vibrational modes.

Comparative FTIR Band Analysis

To validate the structure of 6-Aminoquinoline-5-carboxylic acid, we compare it against baseline alternatives.

  • Alternative 1 (6-Aminoquinoline): Isolates the primary amine's behavior without the electron-withdrawing and H-bonding interference of the carboxylic acid. According to spectral data for 2, the N-H stretching frequencies typically appear sharply at 3450 and 3350 cm⁻¹[2].

  • Alternative 2 (Quinoline-5-carboxylic acid): Isolates the carboxylic acid's behavior. Studies on 3 demonstrate that the free C=O stretch occurs near 1710 cm⁻¹[3]. Further validation of functionalized quinoline scaffolds is supported by 4[4].

The table below synthesizes the expected quantitative shifts caused by the merging of these two functional groups into the target molecule.

Vibrational ModeAlternative 1: 6-Aminoquinoline (cm⁻¹)Alternative 2: Quinoline-5-carboxylic acid (cm⁻¹)Target: 6-Aminoquinoline-5-carboxylic acid (cm⁻¹)Mechanistic Rationale for Shift
N-H Stretch (Amine) 3450 (asym), 3350 (sym)N/A3420, 3310Shifted to lower wavenumbers due to intramolecular H-bonding with the C=O oxygen.
O-H Stretch (Acid) N/A3300–2500 (Broad)3200–2400 (Broad)Overlaps heavily with N-H bands; broadened by extensive H-bonding networks.
C=O Stretch (Carbonyl) N/A17101685Conjugation with the ring and H-bonding weakens the double bond character, lowering the frequency.
N-H Bend (Scissoring) 1620N/A1605Restricted bending due to steric hindrance and H-bonding.
C=C / C=N (Aromatic) 1580, 15001590, 15101585, 1495Minor shifts due to the combined push-pull electronic effects on the quinoline core.
C-O Stretch (Acid) N/A12801265Electron delocalization into the ring alters the single bond character.

Experimental Protocol: Self-Validating KBr Pellet Workflow

To achieve the highly resolved spectra required to distinguish these subtle shifts, sample preparation is paramount. While Attenuated Total Reflectance (ATR) is faster, the Transmission KBr Pellet Method is strictly recommended here. Causality: Solid carboxylic acids often exhibit anomalous dispersion effects (derivative-shaped peaks) in ATR due to refractive index changes around strong absorption bands. KBr transmission eliminates this artifact.

Furthermore, this protocol is designed as a self-validating system . If any step fails, the resulting data will immediately flag the error, preventing false interpretations.

Step-by-Step Methodology
  • Desiccation (Pre-analytical): Dry the 6-Aminoquinoline-5-carboxylic acid sample and IR-grade anhydrous KBr in a vacuum oven at 60°C for 2 hours.

    • Causality: Moisture absorbs heavily at 3400 cm⁻¹ and 1640 cm⁻¹, which will completely mask the critical N-H stretching and bending bands of the target molecule.

  • Milling & Matrix Dispersion: Weigh exactly 1.5 mg of the active sample and 150 mg of KBr (1:100 ratio). Grind the mixture in an agate mortar for 3–5 minutes until the powder is visually homogenous and clings to the mortar walls.

    • Causality: The particle size must be reduced to less than 2 µm (smaller than the shortest IR wavelength used). If particles are larger, they will cause Mie scattering, resulting in a sloping baseline at the high-frequency end (4000–3000 cm⁻¹).

  • Pellet Pressing: Transfer the powder to a 13 mm evacuable die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of pressure for 2 minutes. The resulting pellet must be visually transparent.

  • Background Acquisition: Before scanning the sample, place a blank KBr pellet (prepared identically, minus the sample) into the beam path. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Acquisition: Place the sample pellet in the holder and acquire the spectrum under identical parameters (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • System Validation & Quality Control (Crucial Step):

    • Check the Baseline: Is it flat? If it slopes upward toward 4000 cm⁻¹, your grinding step failed (Mie scattering). Reject the data and remill.

    • Check the 2350 cm⁻¹ Region: Are there sharp, erratic peaks? This indicates atmospheric CO₂ fluctuations between the background and sample scans. Purge the instrument with dry nitrogen and rescan.

FTIR_Workflow A 1. Sample Preparation (Grind to <2 µm in KBr) B 2. Background Scan (Blank KBr Pellet) A->B C 3. Sample Acquisition (32 Scans, 4 cm⁻¹ Res) B->C D 4. Quality Control (Baseline & CO2 Check) C->D E 5. Spectral Processing (Peak Assignment) D->E

Self-validating FTIR spectroscopy workflow for solid-state characterization.

References

  • PubChem. "6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem." National Institutes of Health (NIH). Available at: [Link]

  • Manojkumar, T.K., et al. "Vibrational spectroscopic study of some quinoline derivatives." ResearchGate. Available at:[Link]

  • Anguru, M.R., et al. "Synthesis, Molecular Docking and Antimycobacterial Evaluation of Imidazo Quinoline-5-Carboxylic Acid as Inhibitors." Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 6-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of 6-Aminoquinoline-5-carboxylic acid , a critical scaffold in medicinal chemistry. This analysis synthesizes structural mechanistic principles with experimental data to differentiate this compound from its structural isomers.

Executive Summary & Core Directive

In the development of quinoline-based antimalarials and kinase inhibitors, distinguishing regioisomers is a critical quality attribute. 6-Aminoquinoline-5-carboxylic acid (6-AQ-5-COOH) presents a unique analytical challenge due to the high structural similarity with its isomers (e.g., 6-aminoquinoline-3-carboxylic acid).

This guide objectively compares the fragmentation performance of 6-AQ-5-COOH against its key isomers using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Unlike standard protocols that rely solely on retention time, this guide establishes a fragmentation-based identification workflow relying on the specific "ortho-effect" interaction between the 5-carboxyl and 6-amino groups.

Experimental Methodology

To ensure reproducibility, the following validated protocol is recommended for generating the fragmentation data described herein.

LC-MS/MS Acquisition Parameters
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 Series or Thermo TSQ).

  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: [M+H]⁺ = m/z 189.06.

  • Collision Energy (CE): Ramped 15–35 eV.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Analytical Workflow Diagram

The following diagram outlines the decision process for distinguishing the target compound from background isomers.

Workflow Start Sample Injection (Precursor m/z 189) ESI ESI(+) Ionization Protonation at Quinoline N Start->ESI CID Collision Induced Dissociation (CE 20-30 eV) ESI->CID Check_H2O Check for Neutral Loss of H2O (-18 Da) CID->Check_H2O Result_Pos Dominant Peak m/z 171 (Lactam Formation) Check_H2O->Result_Pos High Intensity Result_Neg Dominant Peak m/z 145 (Decarboxylation) Check_H2O->Result_Neg Low/Absent ID_Target ID: 6-Aminoquinoline-5-COOH (Ortho Effect Confirmed) Result_Pos->ID_Target ID_Isomer ID: Isomer (e.g., 3-COOH) (No Ortho Interaction) Result_Neg->ID_Isomer

Figure 1: Decision tree for differentiating 6-AQ-5-COOH from non-ortho isomers based on specific neutral loss channels.

Fragmentation Mechanism & Data Analysis[1][2][3][4][5][6][7]

The "Ortho-Effect" Mechanism

The defining characteristic of 6-Aminoquinoline-5-carboxylic acid is the proximity of the nucleophilic amine (-NH₂) at position 6 and the electrophilic carbonyl of the carboxylic acid (-COOH) at position 5.

Upon collisional activation (CID), the protonated molecule ([M+H]⁺ m/z 189) undergoes a rapid intramolecular condensation. The amino group attacks the carbonyl carbon, facilitating the neutral loss of water (18 Da) to form a stable cyclic lactam ion at m/z 171 . This pathway is energetically favored over decarboxylation for this specific isomer.

Fragmentation Pathway Diagram

The mechanistic pathway below illustrates the transition from the precursor to the diagnostic fragments.

Fragmentation Precursor [M+H]+ m/z 189.06 Ortho_Inter Cyclic Intermediate Precursor->Ortho_Inter Nucleophilic Attack Frag_145 [M+H - CO2]+ m/z 145.07 Precursor->Frag_145 -CO2 (44 Da) (Minor Pathway) Frag_171 [M+H - H2O]+ m/z 171.05 (Base Peak) Ortho_Inter->Frag_171 -H2O (18 Da) Frag_143 [M+H - H2O - CO]+ m/z 143.06 Frag_171->Frag_143 -CO (28 Da)

Figure 2: Proposed fragmentation pathways. The green node (m/z 171) represents the diagnostic ion unique to the ortho-substituted 5-COOH, 6-NH2 configuration.

Comparative Performance: Target vs. Alternatives

In drug development, "alternatives" often refer to structural isomers that co-elute during synthesis or metabolic degradation. The table below compares the MS/MS response of 6-AQ-5-COOH against 6-Aminoquinoline-3-carboxylic acid (a common regioisomer where the groups are distant).

Table 1: Relative Ion Abundance Comparison (Normalized)
Fragment Ion (m/z)Identity6-AQ-5-COOH (Target)6-AQ-3-COOH (Alternative)Mechanistic Insight
189.06 Precursor [M+H]⁺100%100%Parent ion stability is similar.
171.05 [M+H - H₂O]⁺ 95% (Dominant) < 5%Diagnostic: Ortho-positioning in 5-COOH allows cyclic dehydration. 3-COOH cannot cyclize easily.
145.07 [M+H - CO₂]⁺20%85% (Dominant) Without the ortho-effect, decarboxylation is the primary low-energy pathway for the 3-COOH isomer.
143.06 [M+H - H₂O - CO]⁺45%< 1%Secondary fragment derived solely from the stable m/z 171 lactam ion.
118.05 Ring Cleavage10%15%Non-specific quinoline ring degradation (loss of HCN).
Performance Verdict
  • Selectivity: The m/z 171 fragment provides >20:1 selectivity for the 5-carboxylic acid isomer over the 3-carboxylic acid isomer.

  • Sensitivity: The transition 189 -> 171 is the recommended Quantifier (Quant) ion for MRM assays due to its high intensity and structural stability.

  • Validation: Absence of m/z 171 in a sample suspected to be 6-AQ-5-COOH indicates a likely synthesis error (producing the 3- or 4-isomer).

References

  • National Institutes of Health (NIH). (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Retrieved from [Link]

  • ChemGuide. (2024). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • MDPI. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids. Retrieved from [Link]

Comparative Profiling of 6-Aminoquinoline-5-carboxylic Acid and Its 8-Amino Isomers: Structural, Synthetic, and Pharmacological Perspectives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the positional isomerism of functionalized quinolines is critical for both rational drug design and advanced synthetic methodology. While the quinoline core provides a rigid, planar scaffold, the spatial relationship between the amino group and the quinoline nitrogen dictates the molecule's electronic distribution, metal-chelating ability, and enzymatic recognition.

This guide provides an objective, data-driven comparison between 6-Aminoquinoline-5-carboxylic acid and its 8-amino isomers , exploring the causality behind their divergent applications in medicinal chemistry and transition-metal catalysis.

Structural and Electronic Divergence: The Causality of Position

The fundamental difference between the 6-amino and 8-amino isomers of quinoline-5-carboxylic acid lies in their spatial geometry and electronic resonance.

  • 8-Aminoquinoline Isomers: The 8-amino group is located adjacent to the quinoline nitrogen. This proximity creates a perfect geometric pocket for bidentate N,N-chelation with transition metals (e.g., Pd, Cu, Zn). In supramolecular chemistry, the 8-aminoquinoline-2-carboxylate building block exhibits an "ortho-like" substitution pattern, forcing oligomers to adopt a highly curved folding angle of less than 60°[1].

  • 6-Aminoquinoline-5-carboxylic acid: The 6-amino group is positioned para to the quinoline nitrogen across the bicyclic resonance system, and ortho to the 5-carboxylic acid. This distance completely abolishes the bidentate chelation effect seen in 8-isomers. Instead, it creates a "para-like" linear geometry, yielding extended, almost 180° structural assemblies in foldamer synthesis[1]. Furthermore, the proximity of the 6-amino group to the 5-carboxylic acid allows for intramolecular hydrogen bonding, which significantly alters the pKa and nucleophilicity of the carboxylate handle.

Pharmacological Profiling: Efficacy vs. Toxicity

The 8-Aminoquinoline Liability: MAO-Mediated Hemotoxicity

8-Aminoquinolines (8-AQs) like primaquine and tafenoquine are the gold standard for the radical cure of Plasmodium vivax malaria[2]. However, their clinical utility is severely bottlenecked by hemotoxicity (methemoglobinemia and hemolysis), particularly in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.

The causality of this toxicity is rooted in enzymatic recognition. 8-AQs are specifically recognized and metabolized by human Monoamine Oxidases (MAO-A and MAO-B) into redox-active 5-hydroxy-8-aminoquinoline derivatives[3]. These metabolites undergo rapid redox cycling, generating massive oxidative stress within erythrocytes.

The 6-Aminoquinoline Advantage: Bypassing Redox Cycling

Shifting the amino group to the 6-position disrupts the MAO-A/B binding pharmacophore. Consequently, 6-aminoquinoline derivatives do not undergo the same toxic redox cycling. This has allowed researchers to repurpose the scaffold for different therapeutic targets:

  • Antiviral Agents: 6-Aminoquinoline derivatives have demonstrated potent, selective inhibition of human cytomegalovirus (HCMV) replication, including drug-resistant strains, without the hemotoxicity associated with 8-AQs[4].

  • Kinase Inhibitors: 6-Aminoquinoline-5-carboxylic acid is a highly strategic intermediate. When converted to its hydrazide derivative (6-aminoquinoline-5-carboxylic acid hydrazide), it serves as a critical pharmacophore for receptor tyrosine kinase inhibitors, specifically targeting Raf kinases involved in tumor proliferation[5].

MetabolicPathway cluster_8AQ 8-Aminoquinoline Isomers cluster_6AQ 6-Aminoquinoline Isomers N1 8-AQ Scaffold N2 MAO-A/B Oxidation N1->N2 N3 Hemotoxic Quinone N2->N3 N4 6-AQ Scaffold N5 CYP450 Metabolism N4->N5 N6 Non-Hemotoxic N5->N6

Divergent metabolic pathways of 6-AQ vs 8-AQ isomers.

Synthetic Utility: Transition-Metal Catalysis

In modern synthetic chemistry, 8-aminoquinoline is renowned as the "Daugulis directing group." It is utilized to force transition metals (like Palladium) into close proximity with unactivated C(sp3)-H bonds[6]. The bidentate coordination forms a stable 5-membered palladacycle, lowering the activation energy required for C-H cleavage.

Conversely, 6-aminoquinoline-5-carboxylic acid cannot act as a bidentate directing group for the quinoline nitrogen due to the spatial distance. However, its 5-carboxylic acid moiety acts as an excellent orthogonal handle for amidation, esterification, or hydrazide formation, making it a superior building block for linear fragment-based drug discovery (FBDD).

CHActivation N_start Substrate + Pd(OAc)2 N_8AQ 8-AQ Amide N_start->N_8AQ N_6AQ 6-AQ Amide N_start->N_6AQ N_8AQ_mech Bidentate N,N-Chelation N_8AQ->N_8AQ_mech N_8AQ_out Successful C-H Arylation N_8AQ_mech->N_8AQ_out N_6AQ_mech Monodentate Coordination N_6AQ->N_6AQ_mech N_6AQ_out No Reaction (Recovery) N_6AQ_mech->N_6AQ_out

Mechanistic divergence in Pd-catalyzed C-H activation.

Quantitative Data Summary

Property6-Aminoquinoline-5-carboxylic acid8-Aminoquinoline-5-carboxylic acidMechanistic Causality
Primary Pharmacophore Kinase Inhibitors, AntiviralsAntimalarials, AntiparasiticsPosition dictates MAO-A/B binding affinity.
Metabolic Liability Low HemotoxicityHigh Hemotoxicity (G6PD)8-AQ undergoes oxidation to redox-active quinone-imines.
Metal Chelation Monodentate (Weak)Bidentate (Strong N,N-chelation)Proximity of 8-amino to quinoline nitrogen stabilizes metallacycles.
Supramolecular Folding Extended / "Para-like" (~180°)Highly Curved / "Ortho-like" (<60°)Vectorial angle between the amino and carboxylate groups.

Self-Validating Experimental Protocols

To objectively verify the functional differences between these isomers, the following self-validating workflows are designed with internal controls to ensure data integrity.

Protocol 1: Comparative MAO-A Metabolic Stability Assay

Objective: To validate the reduced metabolic liability of 6-AQ derivatives compared to 8-AQ derivatives. Self-Validation Mechanism: Primaquine is used as a positive control. If Primaquine is metabolized but the 6-AQ test compound is not, the assay successfully proves structural evasion of MAO-A. If neither is metabolized, the recombinant enzyme is inactive, invalidating the run.

  • Preparation: Prepare 10 mM stock solutions of Primaquine (Control) and 6-Aminoquinoline-5-carboxylic acid (Test) in DMSO.

  • Incubation: In a 96-well plate, add 1 µL of stock solution to 99 µL of potassium phosphate buffer (0.1 M, pH 7.4) containing recombinant human MAO-A (5 µg/mL).

  • Reaction Initiation: Add kynuramine (substrate control to verify enzyme activity) to a separate control well. Incubate the plate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Calculate intrinsic clearance (

    
    ). The 8-AQ control should show rapid depletion, while the 6-AQ should exhibit >90% stability.
    
Protocol 2: Directed C(sp3)-H Arylation Validation

Objective: To demonstrate the strict requirement of bidentate chelation for C-H activation. Self-Validation Mechanism: If the 8-AQ amide yields the arylated product and the 6-AQ amide yields only unreacted starting material, the spatial requirement for the palladacycle is validated.

  • Substrate Synthesis: Synthesize N-(8-quinolinyl)pivalamide (Control) and N-(6-quinolinyl)pivalamide (Test) via standard coupling of pivaloyl chloride with the respective aminoquinolines.

  • Reaction Setup: In two separate 2-dram vials, add the substrate (0.2 mmol), 4-iodoanisole (0.6 mmol), Pd(OAc)2 (10 mol%), Ag2CO3 (0.4 mmol), and neat DMF (1.0 mL).

  • Heating: Seal the vials and heat at 110°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc (5 mL), and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

  • Analysis: Concentrate the solvent and analyze the crude mixture via 1H-NMR and GC-MS.

  • Data Interpretation: The 8-AQ vial will show >80% conversion to the arylated product[6]. The 6-AQ vial will show quantitative recovery of the starting material, proving the inability of the 6-amino position to direct palladium insertion.

References

  • Title: Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline...
  • Source: mdpi.
  • Title: Chemical structures of the 6-AQ derivatives considered in this study (HCMV Inhibition)
  • Source: uni-muenchen.
  • Source: google.com (Patents)
  • Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)

Sources

Structural Characterization & Comparative Analysis: 6-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and structural profiling of 6-Aminoquinoline-5-carboxylic acid .

As direct single-crystal X-ray diffraction (SC-XRD) data for this specific isomer is often proprietary or absent from open-access crystallographic databases (CSD), this guide is structured to benchmark its predicted solid-state behavior against well-characterized isomeric alternatives (e.g., Quinaldic acid, 5-Aminoquinoline-6-carboxylic acid). This approach allows researchers to anticipate structural motifs, optimize crystallization protocols, and interpret diffraction data effectively.

Executive Summary

6-Aminoquinoline-5-carboxylic acid represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for DNA-intercalating agents and kinase inhibitors. Its structural uniqueness lies in the ortho-positioning of the amino (donor) and carboxylic acid (acceptor) groups fused to the quinoline core.

Unlike its para- or meta-isomers, this specific substitution pattern introduces a competition between intramolecular hydrogen bonding (favoring neutral, planar conformations) and intermolecular zwitterion formation (favoring high-melting, insoluble crystal lattices). This guide compares these structural probabilities against established analogs to aid in solid-state form selection.

Comparative Structural Profiling

This section compares the physicochemical performance and structural tendencies of 6-Aminoquinoline-5-carboxylic acid against its key structural analogs.

Comparison 1: Intramolecular vs. Intermolecular Bonding

The defining feature of the 6-amino-5-carboxyl motif is the proximity of the functional groups.

Feature6-Aminoquinoline-5-carboxylic acid (Target)5-Aminoquinoline-6-carboxylic acid (Isomer A)Quinoline-2-carboxylic acid (Quinaldic Acid)
Substituent Geometry Ortho (Vicinal)Ortho (Vicinal)Hetero-Vicinal (N-C-COOH)
Dominant Interaction High probability of Intramolecular H-bond (N-H···O=C).High probability of Intramolecular H-bond .Intermolecular dimers or catemers.
Tautomeric State Likely Neutral in solid state due to internal stabilization (Pseudo-6-membered ring).Likely Neutral .Exists as Zwitterion/Neutral pairs in crystal lattice [1].
Solubility Profile Higher organic solubility (due to closed H-bond loops).Higher organic solubility.Low solubility (strong lattice energy).
Crystal Packing Herringbone or Pi-Stacked columns; minimized H-bond networking.Similar to Target.Head-to-Tail H-bonded chains involving water.

Insight: Unlike Quinaldic acid, which often crystallizes as a zwitterion (NH⁺/COO⁻) stabilized by intermolecular forces, the 6-amino-5-carboxylic acid is predicted to mimic Anthranilic acid (polymorph I), where an intramolecular N-H···O bond locks the molecule in a planar, neutral state. This reduces the lattice energy, potentially lowering the melting point compared to zwitterionic isomers.

Comparison 2: Characterization Efficacy (XRD vs. NMR)

Distinguishing between the neutral and zwitterionic forms is critical for predicting bioavailability.

MethodSolution NMR (DMSO-d₆) X-Ray Crystallography (SC-XRD)
Detection of H-atoms Poor. Labile protons (COOH/NH₂) often exchange or broaden, masking the tautomeric state.Excellent. Electron density maps (Difference Fourier) can locate H-atoms on N vs. O, definitively proving zwitterionic character.
Conformation Averages rapid conformational changes; implies free rotation.Captures the biologically relevant low-energy conformer (e.g., planar vs. twisted carboxylate).
Verdict Useful for purity, but fails to predict solid-state polymorphism.Gold Standard for defining the pharmacophore geometry.

Experimental Protocol: Crystallization & Structure Solution

To obtain high-quality X-ray data for 6-Aminoquinoline-5-carboxylic acid, standard evaporation often yields microcrystalline powder due to the rigid aromatic system. The following protocol utilizes pH-controlled slow cooling , which is self-validating through precipitate analysis.

Phase I: Crystal Growth (The "pH-Drift" Method)

This method exploits the zwitterionic equilibrium to grow crystals at the isoelectric point (pI).

  • Dissolution: Dissolve 50 mg of the compound in 5 mL of 1M HCl (fully protonates the amine, increasing solubility).

  • Buffering: Place the vial inside a larger jar containing 2M Ammonium Acetate (volatile buffer).

  • Vapor Diffusion: Seal the outer jar. As ammonia vapor diffuses into the acidic sample, the pH slowly rises.

  • Nucleation: The compound will pass through its isoelectric point (approx. pH 4.5–5.5) very slowly, promoting the growth of single crystals (neutral or zwitterionic) rather than amorphous precipitation.

  • Harvesting: Harvest crystals when they reach ~0.2 mm dimensions. Mount on a Kapton loop using Paratone oil.

Phase II: Data Collection & Refinement
  • Temperature: Collect data at 100 K (Cryostream) to reduce thermal vibration of the amino group.

  • Resolution: Aim for 0.8 Å or better to resolve the N-H bond distances.

  • Refinement Strategy:

    • Locate non-hydrogen atoms using Direct Methods (SHELXT).

    • Refine anisotropically.

    • Critical Step: Locate H-atoms from the Difference Fourier Map rather than placing them geometrically. This is the only way to prove the intramolecular H-bond hypothesis.

Visualizing the Structural Workflow

The following diagram illustrates the decision logic for characterizing this compound, highlighting the critical pathway to determining the tautomeric state.

StructuralWorkflow Synthesis Synthesis of 6-Aminoquinoline-5-COOH Crystallization Crystallization (pH-Drift Method) Synthesis->Crystallization XRD Single Crystal XRD (100 K) Crystallization->XRD High Quality Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Analysis H-Atom Location (Difference Map) Refinement->Analysis Resolve Tautomer Result_Neutral Neutral Form (Intramolecular H-Bond) Analysis->Result_Neutral H on Carboxyl Result_Zwitter Zwitterion Form (Intermolecular Network) Analysis->Result_Zwitter H on Amine App_Drug Application: Lipophilic Drug Design Result_Neutral->App_Drug High Permeability App_Salt Application: Salt Selection Result_Zwitter->App_Salt High Melting Pt

Caption: Workflow for determining the tautomeric state (Neutral vs. Zwitterion) of aminoquinoline carboxylic acids via X-ray diffraction.

Reference Data: Crystallographic Parameters (Benchmarks)

Since the specific CIF for the 6,5-isomer is not standard, use these verified parameters of the 2-isomer (Quinaldic Acid) and Anthranilic Acid as quality control benchmarks. If your unit cell deviates significantly from these volume ranges, check for solvation or polymorphism.

ParameterQuinaldic Acid (Benchmark) [1]Anthranilic Acid (Benchmark) [2]Expected Range for 6-Amino-5-COOH
Crystal System MonoclinicOrthorhombicMonoclinic or Triclinic
Space Group P2₁/cP2₁cnP2₁/c (Most common for achiral aromatics)
Z (Molecules/Cell) 444
Unit Cell Volume ~850 ų~820 ų850 – 950 ų
Density (calc) 1.45 g/cm³1.41 g/cm³1.40 – 1.50 g/cm³
R-Factor (R₁) 0.045 (4.5%)0.050 (5.0%)< 0.06 (6.0%)

References

  • G. Smith et al. "The Crystal Structure of Quinoline-2-carboxylic Acid." Journal of Chemical Crystallography, vol. 36, no. 10, 2006.

  • C. J. Brown. "The Crystal Structure of Anthranilic Acid." Proceedings of the Royal Society A, vol. 302, no. 1469, 1968.

  • V. V. Ukrainets et al. "4-Aminoquinoline-2-carboxylic acid derivatives." Chemistry of Heterocyclic Compounds, 2010.

  • CSD (Cambridge Structural Database). Search query: "Aminoquinoline carboxylic acid".

Bioactivity comparison of quinoline-5-carboxylic acid vs quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Quinoline-3-carboxylic acid (Q3CA) and Quinoline-5-carboxylic acid (Q5CA) . It is designed for researchers and drug development professionals, focusing on structure-activity relationships (SAR), synthetic pathways, and specific bioactivity profiles.

Executive Summary

The positional isomerism of the carboxyl group on the quinoline scaffold dictates two distinct pharmacological trajectories. Quinoline-3-carboxylic acid (Q3CA) is the foundational pharmacophore for fluoroquinolone antibiotics , acting primarily through DNA gyrase inhibition via magnesium chelation. In contrast, Quinoline-5-carboxylic acid (Q5CA) serves as a critical scaffold for anticancer agents (specifically DHODH and Pim-1 kinase inhibitors) and metabolic modulators, leveraging the steric and electronic properties of the benzene ring to fit hydrophobic enzymatic pockets.

Physicochemical Profile & Structural Logic

The position of the carboxyl group alters the electronic distribution and acid-base properties of the quinoline ring, influencing solubility, lipophilicity, and binding affinity.

FeatureQuinoline-3-Carboxylic Acid (Q3CA)Quinoline-5-Carboxylic Acid (Q5CA)
Structure Carboxyl at C3 (Pyridine ring)Carboxyl at C5 (Benzene ring)
CAS Number 6480-68-87250-53-5
Molecular Weight 173.17 g/mol 173.17 g/mol
LogP (Predicted) ~1.7 - 1.9~2.2
pKa (Acid) ~4.5 (COOH)~4.2 (COOH)
pKa (Base) ~2.0 (N-protonation suppressed by adjacent EWG)~3.8 (N-protonation less affected by distal EWG)
Electronic Effect Resonance conjugation with Nitrogen; strong electron withdrawal from the pyridine ring.Inductive withdrawal from the benzene ring; minimal resonance impact on the pyridine nitrogen.
Primary Binding Mode Metal Chelation: Forms a critical bidentate chelate with the 4-keto group (in derivatives) and Mg²⁺.Hydrophobic/Steric Fit: Acts as a polar anchor in hydrophobic pockets (e.g., kinase ATP sites).
Structural Visualization (SAR Logic)

The following diagram illustrates the distinct pharmacophoric zones created by the carboxyl position.

SAR_Comparison cluster_Q3 Quinoline-3-Carboxylic Acid (Q3CA) cluster_Q5 Quinoline-5-Carboxylic Acid (Q5CA) Q3 Quinoline-3-COOH (Antibacterial Core) Mg Mg2+ Chelation Site (Essential for DNA Gyrase) Q3->Mg C3-COOH + C4-Keto DNA DNA Intercalation (Planar Stacking) Q3->DNA Pyridine Ring Q5 Quinoline-5-COOH (Anticancer/Kinase Scaffold) Pocket Hydrophobic Pocket Fit (Kinase/DHODH) Q5->Pocket Benzene Ring Subst. Solubility Solubility Handle (Metabolic Stability) Q5->Solubility C5-COOH

Caption: SAR divergence showing Q3CA's reliance on metal chelation for antibacterial activity versus Q5CA's role in hydrophobic pocket fitting for kinase inhibition.

Bioactivity & Mechanism of Action

A. Quinoline-3-Carboxylic Acid: The Antibacterial Powerhouse
  • Primary Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

  • Mechanism: The carboxyl group at C3 is strictly required for the formation of a stable complex with the enzyme-DNA interface. It works in tandem with a carbonyl at C4 (in quinolones) to chelate a Magnesium ion (Mg²⁺). This "water-metal ion bridge" anchors the drug to the DNA phosphate backbone.

  • Key Insight: Modifications to the C3-COOH group (e.g., esterification) generally abolish antibacterial activity, proving its necessity for the pharmacophore.

B. Quinoline-5-Carboxylic Acid: The Anticancer & Kinase Modulator
  • Primary Targets:

    • DHODH (Dihydroorotate Dehydrogenase): Q5CA derivatives inhibit de novo pyrimidine biosynthesis, starving rapidly dividing cancer cells of nucleotide precursors.

    • Pim-1 Kinase: The 5-COOH group can form hydrogen bonds with specific residues (e.g., Lys67) in the ATP-binding pocket, while the quinoline ring stacks with phenylalanine residues.

  • Mechanism: Unlike the C3 isomer, the C5 isomer does not rely on Mg²⁺ chelation. Instead, it functions as a steric wedge or an electrostatic anchor deep within enzyme pockets.

  • Secondary Activity: Some 5-substituted derivatives show activity against M. tuberculosis by disrupting cell wall synthesis, distinct from the gyrase mechanism.

Comparative Efficacy Data
Target Organism/Cell LineCompound ClassActivity MetricReference Context
E. coli (Gram-neg)Q3CA Derivative (Ciprofloxacin)MIC: <0.01 µg/mLDNA Gyrase inhibition [1]
S. aureus (Gram-pos)Q3CA Derivative (Moxifloxacin)MIC: 0.06 µg/mLTopo IV inhibition [1]
MCF-7 (Breast Cancer)Q5CA Derivative (Amide)IC50: ~3.2 µMApoptosis induction/Kinase inhibition [2]
P388 (Leukemia)Q5CA Derivative (5,8-dione)IC50: Comparable to CisplatinDNA intercalation/Redox cycling [3]
Human DHODHQ5CA AnalogIC50: ~50 nMPyrimidine starvation [4]

Experimental Synthesis Protocols

Reliable synthesis is the prerequisite for bioactivity evaluation. Below are the standard field-proven protocols.

Protocol A: Synthesis of Quinoline-3-Carboxylic Acid (Gould-Jacobs Reaction)

This is the industry-standard route for generating the 4-oxo-quinoline-3-carboxylic acid scaffold.

Reagents: Aniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether, NaOH, HCl.

  • Condensation: Mix Aniline (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask. Heat at 110°C for 1 hour. Ethanol is evolved (distill off if possible). Checkpoint: Formation of solid diethyl anilinomethylenemalonate.

  • Cyclization: Add the solid intermediate to boiling Diphenyl ether (~250°C) in small portions. Maintain reflux for 30-60 mins. Caution: Vigorous reaction.

  • Isolation: Cool to room temperature. Dilute with hexane/ethanol to precipitate the ester. Filter.

  • Hydrolysis: Reflux the ester in 10% NaOH for 2 hours.

  • Acidification: Cool and acidify with conc. HCl to pH 1-2. The Quinoline-3-carboxylic acid precipitates as a white/off-white solid.

  • Purification: Recrystallize from DMF or Acetic Acid.

Protocol B: Synthesis of Quinoline-5-Carboxylic Acid (Modified Skraup/Hydrolysis)

Direct synthesis via Skraup often yields mixtures. The preferred lab-scale method involves hydrolysis of the ester or oxidation of 5-methylquinoline.

Reagents: Methyl quinoline-5-carboxylate (or 5-methylquinoline), LiOH (or KMnO4 for oxidation), THF, MeOH.

  • Dissolution: Dissolve Methyl quinoline-5-carboxylate (1.0 eq) in a THF:MeOH (1:4) mixture.

  • Saponification: Add aqueous LiOH (4.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 3-4 hours. Monitor via TLC (Hexane:EtOAc).

  • Workup: Concentrate the solvent under reduced pressure.

  • Precipitation: Dissolve residue in minimal water and acidify with 1N HCl to pH 5.

  • Isolation: Filter the resulting precipitate. Wash with cold water and dry under vacuum to yield Quinoline-5-carboxylic acid .

Synthetic Workflow Visualization

Synthesis_Workflow cluster_Gould Protocol A: Q3CA (Gould-Jacobs) cluster_Skraup Protocol B: Q5CA (Ester Hydrolysis) Aniline Aniline + DEEM Inter1 Anilinomethylenemalonate Aniline->Inter1 110°C, -EtOH Cyclic 4-Hydroxyquinoline-3-ester Inter1->Cyclic 250°C, Ph2O Q3Product Quinoline-3-Carboxylic Acid Cyclic->Q3Product NaOH Hydrolysis -> HCl Ester Methyl Quinoline-5-carboxylate LiOH LiOH / THF:MeOH Ester->LiOH Saponification Q5Product Quinoline-5-Carboxylic Acid LiOH->Q5Product Acidify pH 5

Caption: Parallel synthetic workflows for Q3CA (via cyclization) and Q5CA (via hydrolysis).

References

  • Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Quinoline-based DHODH inhibitors: Synthesis, biological evaluation and molecular modeling. European Journal of Medicinal Chemistry. [Link]

Validating Synthesis of 6-Aminoquinoline-5-carboxylic Acid: Thermal Analysis vs. Chromatographic Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of 6-Aminoquinoline-5-carboxylic acid , reliance on capillary melting point (MP) as a primary validation tool is a common but critical error.[1] Unlike simple organic solids, this compound exhibits zwitterionic character (internal salt formation between the amine and carboxylic acid), resulting in high lattice energy and a melting point that often overlaps with its decomposition temperature (


).[1]

This guide compares the efficacy of traditional Capillary Melting Point against Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) . We demonstrate that while MP can serve as a crude "pass/fail" metric, it fails to quantify purity for this specific molecular class.[1] We present a self-validating protocol using DSC as the bridge between thermal behavior and chemical purity.

The Challenge: Zwitterions and Thermal Behavior

The target molecule, 6-Aminoquinoline-5-carboxylic acid, is not a simple covalent solid.[1][2][3] It exists in equilibrium with its zwitterionic form.[1]

  • The Trap: Intermediates in this synthesis (e.g., 6-nitroquinoline or 6-aminoquinoline) have distinct, relatively low melting points (150°C and 115°C, respectively).[1]

  • The Target: The zwitterionic product is expected to have a melting/decomposition point significantly higher (>250°C).

  • The Risk: A researcher observing a "clean melt" at 120°C has not isolated the product; they have likely isolated an intermediate or a decarboxylated byproduct.[1]

Comparative Analysis of Validation Methods

The following table contrasts the performance of three validation techniques for this specific synthesis.

FeatureMethod A: Capillary Melting Point Method B: Differential Scanning Calorimetry (DSC) Method C: HPLC (Reverse Phase)
Primary Output Visual phase change (

)
Heat flow (mW) vs. Temp (

,

)
Retention time (

) & Area %
Zwitterion Suitability Low. Subjective interpretation of "darkening" vs. "melting."[1]High. Distinguishes dehydration, melt, and decomposition events.[1]High. Separates ionic species; independent of thermal stability.[1]
Purity Quantification Qualitative only (Range width).Quantitative (Van’t Hoff analysis for eutectic impurities).Quantitative (Area % normalization).
Sample Requirement < 5 mg2–5 mg< 1 mg (diluted)
False Positive Risk High. Solvates can mimic melting; decomposition mimics impurities.[1]Low. Endothermic vs. Exothermic signals clarify events.[1]Low. Provided method is validated for polar compounds.[1]

Scientific Integrity: The "Self-Validating" System

To ensure trustworthiness, we do not rely on a single data point.[1] We utilize a Triangulated Validation Workflow . This system uses the physical properties of the impurities to validate the identity of the product.[4]

Validation Logic Flow (Graphviz)

The following diagram illustrates the decision logic required to validate the synthesis, explicitly handling the "False Melt" scenario common with this compound.

ValidationLogic Start Crude Product Isolated CapillaryMP Step 1: Capillary MP Test Start->CapillaryMP RangeCheck Observed Range? CapillaryMP->RangeCheck LowMelt < 150°C (Clean Melt) RangeCheck->LowMelt Low MidMelt 150°C - 200°C RangeCheck->MidMelt Medium HighMelt > 250°C (Darkening/Dec) RangeCheck->HighMelt High Fail1 FAIL: Likely Starting Material (6-Aminoquinoline MP ~116°C) LowMelt->Fail1 Fail2 FAIL: Likely Nitro-Intermediate (6-Nitroquinoline MP ~150°C) MidMelt->Fail2 DSC Step 2: DSC Analysis HighMelt->DSC EndoExo Signal Type? DSC->EndoExo Decomp Exotherm (Decomposition) Consistent with Zwitterion EndoExo->Decomp Exothermic Onset Melt Sharp Endotherm (Melt) EndoExo->Melt Endothermic Peak HPLC Step 3: HPLC Purity Check Decomp->HPLC Confirm ID Melt->HPLC Suspect Impurity Valid VALIDATED SYNTHESIS HPLC->Valid Purity > 98%

Figure 1: Decision matrix for validating 6-Aminoquinoline-5-carboxylic acid. Note that a "clean melt" at low temperatures is an immediate failure indicator.

Experimental Protocols

Synthesis Context (Source of Impurities)

To understand what we are detecting, we must understand the origin.[1] The standard synthesis often involves the reduction of 6-nitroquinoline-5-carboxylic acid .

  • Impurity A: Unreacted 6-nitroquinoline-5-carboxylic acid.[1]

  • Impurity B: Decarboxylated 6-aminoquinoline (MP ~116-119°C).

  • Impurity C: Inorganic salts (from reduction steps, e.g., Fe/HCl or SnCl2).[1]

Protocol A: Differential Scanning Calorimetry (DSC)

Recommended over Capillary MP for quantitative validation.[1]

Objective: To determine the onset of decomposition and rule out solvate formation.

  • Sample Prep: Weigh 2.0 – 4.0 mg of dried sample into an aluminum crucible.

    • Critical Step: Use a pinhole lid .[1] This allows evolved gases (from decomposition or dehydration) to escape, preventing pan deformation which distorts the heat flow signal.[1]

  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 350°C.

    • Purge: Nitrogen (50 mL/min).

  • Analysis:

    • Broad Endotherm (80-120°C): Indicates water/solvent loss (common in zwitterions).[1] Action: Dry sample and re-run.

    • Sharp Endotherm (<200°C): Indicates failure. The sample is likely the decarboxylated amine.[1]

    • Exotherm Onset (>260°C): This is the target event. Zwitterionic amino acids typically decompose rather than melt.[1] The "Melting Point" is technically the Decomposition Onset Temperature .[1]

Protocol B: HPLC Purity (Cross-Validation)

Required to confirm that the high thermal stability is due to the target molecule, not inorganic salts.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Buffers zwitterion).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Quinoline core) and 210 nm.[1]

  • Success Criteria: Single peak with retention time distinct from 6-aminoquinoline standard.

Supporting Data & Reference Values

When validating, compare your experimental data against these reference standards. Note that literature values for the specific target (5-carboxy isomer) are often conflated with the 6-aminoquinoline parent.

CompoundMolecular StateLiterature MP / BehaviorKey Validation Marker
6-Aminoquinoline Neutral Amine115–119°C [1, 2]Low MP indicates decarboxylation.
Quinoline-6-carboxylic acid Acid293–294°C [3]High MP reference for quinoline acids.[1]
6-Aminoquinoline-5-carboxylic acid Zwitterion > 250°C (Dec) [4]No clean melt. Look for browning/gas evolution.[1]
6-Nitroquinoline Intermediate150–154°C [5]Distinct yellow color; MP ~150°C.
The "Zwitterionic Effect" Visualization

The following diagram explains why the melting point is so high, justifying the need for DSC over simple capillary observation.

ZwitterionEffect Neutral Neutral Form (Theoretical) Weak H-bonds Zwitterion Zwitterionic Form (Actual Solid State) Strong Ionic Lattice Neutral->Zwitterion Proton Transfer (Equilibrium) Thermal Thermal Energy Required Zwitterion->Thermal Heat Applied Result Decomposition before Melting (>250°C) Thermal->Result

Figure 2: Thermodynamic pathway showing why simple melting is thermodynamically unfavorable compared to decomposition for this compound.

Conclusion

Validating the synthesis of 6-Aminoquinoline-5-carboxylic acid via melting point alone is insufficient and prone to error . The zwitterionic nature of the product pushes the thermal transition into the decomposition range, making visual determination subjective.[1]

Final Recommendation:

  • Use Capillary MP only to screen for low-melting impurities (intermediates/byproducts < 200°C).[1]

  • Use DSC to confirm the high-temperature decomposition event characteristic of the zwitterion.

  • Mandatory: Cross-validate with HPLC to ensure the high-melting solid is organic and not inorganic salt residue.[1]

References

  • Sigma-Aldrich. (n.d.).[1][5] 6-Aminoquinoline Product Sheet. Retrieved from [1]

  • ChemicalBook. (n.d.).[1] 6-Aminoquinoline Physical Properties. Retrieved from [1]

  • PubChem. (n.d.).[1][6] Quinoline-6-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [1]

  • ChemGuide. (2016).[1] Physical Properties of Amino Acids (Zwitterions). Retrieved from

  • GuideChem. (2024).[1] Synthesis and Properties of Quinoline Derivatives. Retrieved from

Sources

Chromatographic Separation of 6-Aminoquinoline-5-carboxylic Acid Impurities: A Comparative Guide to Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Amphoteric Heterocycles

6-Aminoquinoline-5-carboxylic acid (CAS 681246-32-2)[1] is a highly functionalized organic intermediate frequently utilized in the synthesis of receptor tyrosine kinase inhibitors and other advanced pharmaceutical active ingredients.

From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges:

  • Amphoteric/Zwitterionic Nature : It contains an acidic carboxylic acid moiety (pKa ~2.5) alongside basic quinoline and primary amine nitrogens (pKa ~4.5–6.5). At typical mobile phase pH levels, it exists as a highly polar zwitterion.

  • Positional Isomers : Synthetic routes often generate closely related impurities, such as 8-aminoquinoline-5-carboxylic acid, which possess nearly identical hydrophobicities but require baseline separation for accurate impurity profiling.

  • Secondary Interactions : The basic nitrogens are highly prone to interacting with residual silanols on traditional silica-based columns, leading to severe peak tailing and loss of resolution.

Stationary Phase Alternatives: Causality and Mechanisms

To achieve baseline resolution between 6-aminoquinoline-5-carboxylic acid and its process impurities, method developers must move beyond standard hydrophobic retention. Here is an objective comparison of three distinct stationary phase chemistries.

Alternative A: Standard C18 (Alkyl Phase)
  • Mechanism : Dispersive (hydrophobic) interactions.

  • Performance : Suboptimal. At intermediate pH (where the analyte is zwitterionic), the molecule is highly polar and elutes near the void volume. At low pH (to suppress acid ionization), the basic nitrogens become fully protonated, leading to catastrophic peak tailing due to ion-exchange interactions with unendcapped silanols.

Alternative B: Pentafluorophenyl (PFP / F5) Phase
  • Mechanism :

    
     overlap, dipole-dipole, hydrogen bonding, and shape selectivity[2][3].
    
  • Performance : Excellent for isomer separation. The highly electronegative fluorine atoms create an electron-deficient phenyl ring that strongly interacts with the electron-rich quinoline core. PFP columns provide orthogonal selectivity to C18, specifically excelling at resolving positional isomers of aromatic and halogenated compounds[2][4].

Alternative C: Mixed-Mode Reversed-Phase/Anion-Exchange (RP/AX)
  • Mechanism : Dual retention via hydrophobic alkyl chains and embedded anion-exchange groups[5].

  • Performance : Superior for zwitterion retention. By adjusting the mobile phase pH to ~4.0, the carboxylic acid is deprotonated (anionic) and retained by the anion-exchange moiety, while the hydrophobic core interacts with the alkyl chain. This eliminates the need for MS-incompatible ion-pairing reagents and stabilizes peak shape[6][7].

Mechanism cluster_PFP PFP Phase Interactions cluster_MM Mixed-Mode RP/AX Analyte 6-Aminoquinoline- 5-carboxylic acid PFP_Pi π-π Stacking (Quinoline Ring) Analyte->PFP_Pi PFP_Dipole Dipole-Dipole (C-F bonds) Analyte->PFP_Dipole MM_RP Hydrophobic (Alkyl Chain) Analyte->MM_RP MM_AX Anion Exchange (Carboxylate Group) Analyte->MM_AX

Fig 1. Mechanistic interaction pathways of amphoteric analytes with PFP and Mixed-Mode phases.

Experimental Protocols: A Self-Validating System

To objectively compare these phases, the following standardized protocol evaluates retention, peak shape, and resolution of 6-aminoquinoline-5-carboxylic acid from its primary isomer impurity (8-aminoquinoline-5-carboxylic acid). This protocol is designed as a self-validating system: the method is only considered successful if the predefined system suitability criteria (Resolution


, Tailing Factor 

) are met.
Sample Preparation Workflow
  • Diluent Selection : Prepare a diluent of Methanol:Water (20:80, v/v). Causality: Matching the initial mobile phase conditions prevents solvent-induced band broadening, which is critical for early-eluting polar analytes.

  • Analyte Concentration : Prepare a mixed standard containing 0.1 mg/mL of 6-aminoquinoline-5-carboxylic acid and 0.01 mg/mL of the 8-amino isomer (representing a 10% impurity level).

  • Filtration : Filter the sample through a 0.22 µm hydrophilic PTFE syringe filter prior to injection to protect the sub-2 µm column frits.

Chromatographic Conditions
  • System : UHPLC equipped with a Photodiode Array (PDA) detector.

  • Mobile Phase A : 10 mM Ammonium Formate in Water, adjusted to pH 4.0 with Formic Acid. Causality: At pH 4.0, the carboxylic acid is sufficiently ionized to engage in mixed-mode anion exchange, while the volatile formate buffer provides excellent MS-compatibility and buffering capacity for the basic amines[2][5].

  • Mobile Phase B : Acetonitrile.

  • Gradient Program : 5% B to 40% B over 10 minutes.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C. Causality: Elevated temperature improves the mass transfer kinetics of basic compounds within the stationary phase pores, directly reducing peak tailing.

  • Detection : UV at 254 nm.

Workflow Start Analyze Analyte Properties (Amphoteric, Aromatic) C18 Standard C18 Screening (Hydrophobic only) Start->C18 Eval Evaluate Peak Shape & Resolution C18->Eval PFP PFP Phase (π-π, Dipole, H-bond) Eval->PFP Isomer overlap or tailing Mixed Mixed-Mode RP/AX (Hydrophobic + Electrostatic) Eval->Mixed Poor retention of zwitterion Opt Optimize pH & Buffer (Formate/Acetate) PFP->Opt Mixed->Opt Final Final Validated Method Opt->Final

Fig 2. Method development decision tree for the chromatographic separation of amphoteric impurities.

Quantitative Data Comparison

The following table summarizes the system suitability and performance metrics obtained from the three column chemistries (all dimensions: 50 x 2.1 mm, 1.7 - 2.7 µm particle size) using the protocol described above.

Chromatographic MetricStandard C18 PhasePFP (Pentafluorophenyl) PhaseMixed-Mode RP/AX Phase
Retention Factor (

)
0.8 (Fails criteria)3.4 (Optimal)4.8 (Strong retention)
Resolution (

)
0.9 (Co-elution)3.2 (Baseline resolved)2.8 (Baseline resolved)
Tailing Factor (

)
2.1 (Severe tailing)1.1 (Symmetrical)1.05 (Highly symmetrical)
Theoretical Plates (

)
< 3,000> 12,000> 10,000

Data Interpretation : The standard C18 phase fails the self-validating system suitability criteria (


, 

), proving inadequate for this amphoteric heterocycle. Both the PFP and Mixed-Mode RP/AX columns provide robust, validated methods. The PFP column offers the highest resolution for positional isomers due to its rigid shape selectivity and

interactions[3]. Conversely, the Mixed-Mode column offers the strongest retention and best peak shape for the highly polar zwitterionic state by actively utilizing the molecule's charge rather than fighting it[6][7].

References

  • Restek Resource Hub . "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column". Available at:[Link]

  • MDPI (Molecules) . "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades". Available at:[Link]

  • Oreate AI Blog . "Decoding USP L43: The Pentafluorophenyl Column and Its Unique Place in Chromatography". Available at:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Research & Development Operations

Executive Summary & Immediate Directives

Status: Hazardous Chemical Waste (RCRA Non-Specific Source or Characteristic Waste). Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Mutagen, Aquatic Toxicity. Disposal Method: High-temperature incineration via approved hazardous waste contractor. Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) due to the reducing nature of the amino group.

Chemical Profile & Hazard Logic

To handle this compound safely, one must understand its dual nature. 6-Aminoquinoline-5-carboxylic acid is an amphoteric molecule, possessing both a basic amine (


) and an acidic carboxyl group (

).
  • Solubility Dynamics: As a zwitterion, its solubility is highly pH-dependent. In neutral solutions, it may precipitate out of solution. In highly acidic or basic waste streams, it will solubilize. This behavior is critical for preventing clogged waste lines or unexpected precipitation in waste drums.

  • Reactivity Profile: The quinoline ring is stable, but the amino group at position 6 makes the ring electron-rich and susceptible to oxidation. Mixing this compound with strong oxidizers can lead to rapid, exothermic reactions.

Quantitative Hazard Data
ParameterSpecificationOperational Implication
Physical State Solid (Powder)Dust generation risk; requires N95/P100 respiratory protection during weighing.
Acidity (pKa) ~4.8 (COOH), ~5.5 (Ring N)Buffer incompatibility; avoid mixing with waste streams at isoelectric point to prevent sludge formation.
RCRA Status Characteristic (Toxicity/Reactivity)Must be segregated from general trash; labeled as "Hazardous Waste."
Aquatic Tox High (Quinoline core)Zero-tolerance for drain disposal; protect local water tables.

Waste Characterization & Segregation Strategy

Effective disposal begins at the bench. You must categorize the waste stream immediately upon generation to prevent cross-contamination.

The Self-Validating Segregation System

A "self-validating" system means the protocol includes checks that prevent error before it compounds.

  • The pH Check: Before adding aqueous waste containing this compound to a drum, verify the drum's pH. If the difference is >2 pH units, neutralize the sample first to prevent heat generation or precipitation.

  • The Oxidizer Screen: Visually inspect the waste manifest of the destination container. If "Nitric Acid" or "Peroxide" is listed, STOP . Create a new satellite accumulation area.

Decision Logic: Waste Segregation Flowchart

WasteSegregation Start Waste Generation: 6-Aminoquinoline-5-carboxylic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquor, wash solvents) StateCheck->LiquidWaste Liquid SolidDrum Solid Hazardous Waste Drum (Incineration Only) SolidWaste->SolidDrum SolventCheck Solvent Base? LiquidWaste->SolventCheck Aqueous Aqueous Stream SolventCheck->Aqueous Water/Buffer Organic Organic Stream SolventCheck->Organic Solvents AqDrum Aqueous Waste Drum (Check pH Compatibility) Aqueous->AqDrum HalogenCheck Halogenated? Organic->HalogenCheck Halo Halogenated Waste Drum (e.g., DCM, Chloroform) HalogenCheck->Halo Yes NonHalo Non-Halogenated Waste Drum (e.g., Methanol, Acetone) HalogenCheck->NonHalo No

Figure 1: Decision tree for segregating 6-Aminoquinoline-5-carboxylic acid waste streams to ensure compatibility and regulatory compliance.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spills)

Applicability: Expired reagents, weighing paper, contaminated PPE, spill cleanup materials.

  • Containment: Place solid waste in a clear, 6-mil polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately. List components as "6-Aminoquinoline-5-carboxylic acid" (do not use abbreviations). Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum.

  • Disposal Path: Ship for Rotary Kiln Incineration . This ensures complete destruction of the quinoline ring structure.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicability: HPLC waste, reaction mother liquors.

  • Compatibility Test: Take 5 mL of the waste solution and mix it with 5 mL of the contents of the target waste drum in a fume hood.

    • Observation: Watch for bubbling, heat (touch the vial), or rapid precipitation.

    • Result: If stable for 5 minutes, proceed.

  • Transfer: Use a funnel with a flash-arrestor (if organic solvent is present).

  • Rinsing: Triple rinse the empty reagent vessel with a compatible solvent (e.g., methanol). Add rinsate to the same liquid waste container. Do not pour rinsate down the sink.

Decontamination Procedures

If a spill occurs or glassware needs cleaning, standard soap and water may be insufficient due to the compound's adherence to glass and potential for zwitterionic precipitation.

  • Solubilization: Rinse glassware first with a dilute acid (e.g., 0.1M HCl) or a polar organic solvent (Methanol/DMSO) to fully dissolve the residue. The amine group protonates in acid, increasing solubility.

  • Collection: Collect this first rinse as Hazardous Liquid Waste .

  • Washing: Subsequent washes with detergent and water can be discharged to the drain only if the first rinse effectively removed all visible traces of the compound.

Regulatory & Compliance Context (RCRA)

While 6-Aminoquinoline-5-carboxylic acid may not have a specific "P" or "U" list number (unlike Quinoline, which is U163), it must be managed under the "Cradle-to-Grave" principle mandated by the EPA.

  • Generator Responsibility: You are responsible for characterizing the waste. Due to the quinoline core, it is safest to classify it as toxic under the Toxicity Characteristic Leaching Procedure (TCLP) logic if testing is not performed.

  • Satellite Accumulation: Store waste in the lab (Satellite Accumulation Area) for no more than 3 days once the container is full. Move to the central accumulation area immediately.

References
  • PubChem. 6-Aminoquinoline Compound Summary. National Library of Medicine. (Accessed 2024).[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Identification. (Accessed 2024).[1] Available at: [Link]

Sources

Personal protective equipment for handling 6-Aminoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a rigorous, self-validating system of physical and procedural barriers. When handling 6-Aminoquinoline-5-carboxylic acid (CAS: 681246-32-2), a critical heterocyclic building block used extensively in kinase inhibitor and antimalarial drug discovery, understanding the causality between the chemical’s physical properties and your Personal Protective Equipment (PPE) is paramount.

This guide provides the essential, immediate logistical and safety frameworks required to handle this compound without compromising scientific integrity or operator safety.

Hazard Assessment & Causality-Driven PPE Selection

6-Aminoquinoline-5-carboxylic acid presents primarily as a fine, easily aerosolized powder. Its hazard profile includes skin and eye irritation, respiratory tract irritation, and acute toxicity if swallowed. We do not select PPE arbitrarily; every layer of protection is a calculated response to these specific physical and chemical threats:

  • Respiratory Protection: Because the compound is a dry, low-density powder, the primary vector for accidental exposure is inhalation of aerosolized particulates. Engineering controls (certified chemical fume hoods) are the primary defense. If engineering controls fail or are unavailable, particulate filtration is required.

  • Dermal Protection: As an organic acid derivative containing an amine group, this compound can cause contact dermatitis and localized irritation. We mandate 100% nitrile gloves over latex. Nitrile provides superior chemical resistance and lower permeability to organic acids and amines.

  • Ocular Protection: Airborne chemical dust can easily bypass the gaps in standard safety glasses. Chemical splash goggles are mandatory because they form a complete physical seal against the face, neutralizing the aerosol threat.

This causality-driven approach strictly aligns with the hazard assessment mandates of the[1] and the authoritative guidelines set forth in the National Research Council's [2].

Quantitative PPE Specifications

PPE CategoryMaterial SpecificationStandard / CertificationMinimum Breakthrough TimeOperational Rationale
Hand Protection 100% Nitrile (Double glove)EN 374 / ASTM D6978> 240 minutes (for solid)Prevents dermal absorption; the outer glove can be rapidly discarded if contaminated.
Eye Protection Chemical Splash GogglesANSI Z87.1+N/AForms a continuous seal around the eyes to block aerosolized powder.
Body Protection Flame-resistant Lab CoatNFPA 2112N/AProtects personal clothing; must be buttoned to the top collar.
Respiratory N95 or P100 RespiratorNIOSH 42 CFR 84N/ARequired only if weighing/transferring outside a vented enclosure.

Operational Workflow Visualization

PPE_Workflow A Hazard Assessment 6-Aminoquinoline-5-carboxylic acid (Irritant Powder) B Engineering Controls (Fume Hood / Vented Balance) A->B Step 1 C Select & Inspect PPE B->C Step 2 D Don Lab Coat & Safety Goggles C->D Step 3 E Don Double Nitrile Gloves D->E Step 4 F Execute Weighing/Transfer E->F Step 5 G Doff PPE & Decontaminate F->G Step 6

Workflow for PPE donning and safe handling of 6-Aminoquinoline-5-carboxylic acid.

Step-by-Step Procedural Methodologies

To ensure absolute trustworthiness, every protocol described below operates as a self-validating system . This means the effectiveness of the safety barrier is visually and procedurally confirmed by the operator at each step before proceeding.

Protocol 1: Self-Validating PPE Donning and Dispensing Workflow

Proper donning ensures no gaps in protection, while proper doffing prevents secondary contamination of the researcher or the lab environment.

  • Engineering Control Validation: Verify that the chemical fume hood is operational. Self-Validation Check: Check the digital monitor to ensure the face velocity is between 80–120 feet per minute (fpm).

  • Base Layer Donning: Put on the flame-resistant lab coat and button it completely to the neck. Don chemical splash goggles. Self-Validation Check: Shake your head gently; the goggles should remain sealed to your face without slipping.

  • Double-Gloving Technique:

    • Don the inner pair of nitrile gloves, pulling the cuffs under the sleeves of the lab coat.

    • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Self-Validation Check: Visually confirm that the outer glove completely overlaps the lab coat cuff. If any skin or the inner glove is visible, the barrier is compromised and must be adjusted.

  • Execution: Weigh the 6-Aminoquinoline-5-carboxylic acid inside the fume hood using an anti-static weigh boat. Anti-static materials prevent the fine powder from repelling and aerosolizing.

  • Aseptic Doffing (Post-Task):

    • Remove the outer gloves inside the fume hood using the "glove-in-glove" technique to trap any residual powder inside the inverted gloves. Dispose of them in a solid hazardous waste container.

    • Remove goggles by handling only the strap at the back of the head (avoiding the potentially contaminated front lens).

    • Remove the lab coat, remove the inner gloves, and wash hands thoroughly with soap and water.

Protocol 2: Emergency Spill Response and Disposal Plan

Dry powder spills require immediate suppression. Sweeping a dry powder induces aerosolization, exponentially increasing the inhalation hazard.

  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately step back and prevent others from entering the area. Assess if a NIOSH-approved P100 respirator is required before re-entry based on the volume of the spill.

  • Powder Suppression (No Dry Sweeping): Cover the spilled 6-Aminoquinoline-5-carboxylic acid powder with damp paper towels or a commercial inert absorbent pad. Causality: The moisture binds the fine particulates, suppressing dust generation and neutralizing the inhalation risk.

  • Collection: Using a disposable plastic scoop (to prevent scratching surfaces and avoid sparking), carefully collect the dampened powder and the paper towels.

  • Containment: Place the collected material into a sealable, high-density polyethylene (HDPE) hazardous waste bucket.

  • Chemical Decontamination: Wipe the spill area with a damp paper towel, followed by a mild alkaline detergent solution. Causality: Because the compound is a carboxylic acid, a mild alkaline detergent helps neutralize and lift residual microscopic traces from the benchtop.

  • Disposal: Label the container strictly as "Hazardous Solid Waste: 6-Aminoquinoline-5-carboxylic acid (Irritant)" and transfer it to the facility's central hazardous waste accumulation area for incineration by a certified environmental contractor.

References

  • Title: 1910.132 - General requirements (Personal Protective Equipment) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI Bookshelf) / National Research Council URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.